Product packaging for RALA peptide(Cat. No.:)

RALA peptide

Cat. No.: B14079678
M. Wt: 3327.9 g/mol
InChI Key: GHWPWGCKSQQQSL-VKNOPYHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RALA peptide is a useful research compound. Its molecular formula is C144H248N54O35S and its molecular weight is 3327.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C144H248N54O35S B14079678 RALA peptide

Properties

Molecular Formula

C144H248N54O35S

Molecular Weight

3327.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1

InChI Key

GHWPWGCKSQQQSL-VKNOPYHSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Foundational & Exploratory

RALA peptide discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the RALA peptide, a versatile and efficient platform for the delivery of nucleic acids and other anionic molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the discovery, mechanism, experimental protocols, and key data associated with the this compound.

The development of non-viral vectors for gene therapy is a critical area of research, aiming to overcome the safety concerns and immunogenicity associated with viral methods. Cell-penetrating peptides (CPPs) have emerged as a promising alternative. The this compound is a rationally designed, 30-amino acid cationic amphipathic peptide that has demonstrated significant potential for delivering a wide range of therapeutic cargo, including plasmid DNA (pDNA), small interfering RNA (siRNA), and even inorganic nanoparticles.[1][2][3]

Developed as a modification of the earlier KALA peptide, RALA's design substitutes lysine residues with arginine.[1] This change was pivotal; arginine's guanidinium group remains protonated over a wider pH range, which confines the peptide's membrane-disruptive α-helical structure to the acidic environment of the endosome. This pH-sensitivity minimizes toxicity at physiological pH while maximizing efficacy for endosomal escape, a key barrier in intracellular delivery.[1] RALA's ability to efficiently condense anionic cargo into stable nanoparticles, coupled with its low cytotoxicity and lack of immunogenicity, makes it a powerful tool for both in vitro and in vivo applications.

Amino Acid Sequence: N-WEARLARALARALARHLARALARALRACEA-C

Mechanism of Action: A pH-Triggered Escape

The efficacy of RALA hinges on a sophisticated, multi-step mechanism that facilitates the transport of its cargo from the extracellular space into the cell's cytoplasm.

  • Nanoparticle Formation: RALA is rich in positively charged arginine residues. When mixed with negatively charged cargo like nucleic acids, it spontaneously self-assembles through electrostatic interactions. This process condenses the cargo into compact, cationic nanoparticles.

  • Cellular Uptake: The resulting nanoparticles typically have a net positive surface charge (zeta potential), which promotes interaction with the negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis.

  • Endosomal Entrapment: Once inside the cell, the RALA-cargo nanoparticle is enclosed within an endosome.

  • pH-Dependent Conformational Change: As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). This acidic environment is the trigger for RALA's action. The histidine residue in the RALA sequence becomes protonated, and the peptide undergoes a conformational change from a random coil to a disruptive α-helix.

  • Endosomal Escape: The newly formed α-helical structure is amphipathic, with a hydrophobic face and a hydrophilic, cationic face. This structure allows RALA to insert into and destabilize the endosomal membrane, leading to the formation of pores or membrane rupture. This disruption allows the nanoparticle and its therapeutic cargo to escape the endosome and enter the cytoplasm, avoiding degradation in the lysosome.

RALA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular RALA This compound (Random Coil) NP_Formation Self-Assembly via Electrostatic Interaction RALA->NP_Formation Cargo Anionic Cargo (pDNA, siRNA, etc.) Cargo->NP_Formation Nanoparticle RALA/Cargo Nanoparticle (<200nm, Positive Charge) NP_Formation->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cellular Uptake Endosome Endosome (pH 7.4 -> 5.5) Endocytosis->Endosome Trafficking AlphaHelix RALA adopts α-helical structure in low pH Endosome->AlphaHelix Maturation & Acidification Disruption Endosomal Membrane Disruption AlphaHelix->Disruption Membrane Interaction Release Cargo Release into Cytoplasm Disruption->Release

Figure 1: RALA's mechanism of action for intracellular cargo delivery.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize and validate RALA as a delivery vehicle.

RALA Nanoparticle Formulation and Characterization

A typical experimental workflow involves formulating the nanoparticles, characterizing their physical properties, and then testing their biological function.

RALA_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Validation cluster_invivo 3. In Vivo Studies A1 Prepare RALA & Cargo Stocks A2 Complexation at various N:P ratios A1->A2 A3 Incubate (e.g., 30 min, RT) A2->A3 A4 Biophysical Characterization (Size, Charge, Condensation) A3->A4 B1 Transfect Cell Lines A4->B1 Optimized Nanoparticles B2 Assess Cytotoxicity (WST-1, LDH Assay) B1->B2 B3 Measure Transfection Efficiency (e.g., GFP expression) B1->B3 B4 Confirm Functional Effect (Western Blot, qPCR) B1->B4 C1 Prepare Complexes for Injection B1->C1 Promising Candidates C2 Administer to Animal Model (e.g., IV, IT) C1->C2 C3 Monitor Biodistribution (e.g., Bioluminescence) C2->C3 C4 Evaluate Therapeutic Efficacy (Tumor size, Survival) C2->C4

Figure 2: General experimental workflow for this compound studies.

3.1.1 Peptide and Nucleic Acid Preparation

  • This compound: Lyophilized this compound is typically produced by solid-state synthesis. It should be reconstituted in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).

  • Nucleic Acids: Plasmid DNA or siRNA should be diluted in nuclease-free water or a suitable buffer to a working concentration (e.g., 1 µg per transfection).

3.1.2 Nanoparticle Self-Assembly

  • Protocol: RALA-nucleic acid complexes are formed at various nitrogen-to-phosphate (N:P) ratios. The N:P ratio represents the molar ratio of nitrogen atoms in the RALA arginine groups to the phosphate groups in the nucleic acid backbone.

  • To prepare complexes, add the appropriate volume of this compound solution to the diluted nucleic acid cargo.

  • Vortex briefly and incubate at room temperature for at least 30 minutes to allow for stable nanoparticle formation.

3.1.3 Gel Retardation Assay

  • Purpose: To determine the N:P ratio at which RALA completely condenses the nucleic acid cargo. Unbound, negatively charged nucleic acid will migrate through an agarose gel, while fully complexed cargo will be retained in the loading well.

  • Protocol:

    • Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0 to 15).

    • Load the samples into a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • Run the gel via electrophoresis (e.g., 100V for 30-60 minutes).

    • Visualize the gel under UV light. The N:P ratio where the band disappears from the lane and is retained in the well is considered the point of optimal condensation.

3.1.4 Biophysical Characterization

  • Purpose: To measure the size, charge, and homogeneity of the nanoparticles, which are critical for cellular uptake and stability.

  • Protocol: Use Dynamic Light Scattering (DLS) and Zeta Potential analysis (e.g., using a Zetasizer instrument).

    • Prepare nanoparticles at the desired N:P ratio in a suitable buffer (e.g., sterile water or PBS).

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

3.1.5 Serum Stability Assay

  • Purpose: To assess if the nanoparticles protect their cargo from degradation in a biologically relevant environment.

  • Protocol:

    • Prepare RALA-DNA complexes at an optimal N:P ratio (e.g., 10).

    • Incubate the complexes in the presence of 10% Fetal Calf Serum (FCS) for various time points (e.g., 1 to 6 hours) at 37°C.

    • After incubation, add a decomplexing agent like Sodium Dodecyl Sulfate (SDS) to release the DNA.

    • Analyze the integrity of the released DNA using a gel retardation assay as described above.

In Vitro Transfection and Cytotoxicity

3.2.1 Cell Culture and Transfection

  • Protocol:

    • Plate cells (e.g., HeLa, PC-3, or ZR-75-1) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.

    • On the day of transfection, replace the cell culture medium with serum-free medium.

    • Add the pre-formed RALA nanoparticles to the cells.

    • Incubate for a set period (e.g., 4-6 hours) before replacing the medium with complete (serum-containing) growth medium.

    • Analyze cells for gene expression or knockdown at 24-72 hours post-transfection.

3.2.2 WST-1 Cytotoxicity Assay

  • Purpose: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with RALA nanoparticles.

  • Protocol:

    • Transfect cells as described above in a 96-well plate.

    • At 72 hours post-transfection, remove the complete media.

    • Add 10% WST-1 reagent in serum-free media to each well and incubate for 4 hours at 37°C.

    • Measure the absorbance of the supernatant at 450 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the physical characteristics and biological performance of RALA nanoparticles.

Table 1: Biophysical Properties of RALA Nanoparticles

Cargo TypeN:P RatioParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Plasmid DNA (pFKBPL)10< 100> +10< 0.2
siRNA (siFKBPL)10< 100> +10< 0.2
Plasmid DNA (p53)> 5~150-200PositiveN/A
Gold Nanoparticles (AuNP)20:1 (w/w)< 110+18.6< 0.52
Risedronate (RIS)1:1 (nmol)< 10010 to 30< 0.2

Table 2: In Vitro Performance and Cytotoxicity

Cell LineCargoTransfection EfficiencyCytotoxicity ComparisonReference
ZR-75-1pFKBPL / siFKBPLEffective up/down-regulationHigher viability than Lipofectamine® & Oligofectamine®
HeLapCMV-EGFPHigh efficacyLow cytotoxicity at effective N:P ratios
HEK-293TpCMV-EGFPHigh efficacyLow cytotoxicity at effective N:P ratios
PC-3AuNP> 3-fold increase in uptakeNo significant toxicity
Mesenchymal Stem CellsCRISPR RNPSuperior cell viability vs. commercial reagentsConsistently preserved cell viability

Conclusion and Future Directions

The this compound represents a significant advancement in non-viral delivery technology. Its rational design, centered on a pH-sensitive mechanism for endosomal escape, provides a platform that is both highly effective and minimally toxic. The straightforward formulation process and demonstrated efficacy for a variety of anionic cargos, from plasmids and siRNA to small molecules and nanoparticles, underscore its versatility.

Future research is focused on enhancing RALA's capabilities further. This includes the development of next-generation peptides with modified sequences (e.g., HALA peptides with increased histidine content) to further improve endosomal escape. Additionally, functionalizing RALA nanoparticles with targeting ligands or shielding polymers like PEG is being explored to improve circulation times and achieve tissue-specific delivery in vivo, paving the way for more precise and potent therapeutic interventions.

References

A Technical Guide to the RALA Peptide: Sequence, Structure, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide designed for the efficient intracellular delivery of nucleic acids and other anionic therapeutic cargo.[1][2] Its design is bio-inspired, derived from fusogenic peptides like GALA and KALA, but modified to enhance efficacy and reduce toxicity.[3] By replacing lysine residues of the KALA peptide with arginine, RALA exhibits a more refined pH-responsive mechanism, crucial for its function in overcoming the endosomal barrier, a key challenge in drug delivery.[1][3]

Amino Acid Sequence and Core Attributes

The primary structure of RALA is fundamental to its function. It is an arginine-rich 30-mer peptide that contains strategically placed hydrophobic (alanine, leucine) and cationic (arginine) residues.

Sequence (N-terminus to C-terminus): N-WEARLARALARALARHLARALARALRACEA-C

Full Amino Acid Name: H-Trp-Glu-Ala-Arg-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Ala-Arg-His-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Arg-Ala-Cys-Glu-Ala-OH

This specific arrangement of amino acids confers several key properties:

  • Cationic Nature : The presence of seven arginine residues provides a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged cargo such as plasmid DNA (pDNA), siRNA, and mRNA.

  • Amphipathicity : When it adopts a helical structure, the peptide spatially separates its hydrophobic and hydrophilic residues, creating two distinct faces. This amphipathic character is critical for membrane interaction.

  • pH-Responsiveness : The inclusion of a histidine residue, along with the overall peptide design, contributes to a conformational change in the acidic environment of the endosome.

Peptide Structure

The function of RALA is intrinsically linked to its secondary structure, which is highly sensitive to the surrounding pH.

  • At Physiological pH (≈7.4) : In a neutral environment, RALA exists in a largely random coil conformation. This state is suitable for complexing with nucleic acids to form stable nanoparticles but exhibits low membrane activity, which helps minimize cytotoxicity.

  • At Endosomal pH (≈5.0-6.5) : Upon entering the acidic environment of the endosome, the peptide undergoes a significant conformational change, folding into an α-helix. This transition increases its α-helicity, exposing a hydrophobic face and a hydrophilic, cationic face. This pH-triggered folding is the switch that "activates" its membrane-disrupting capabilities precisely where needed.

The helical wheel projection below illustrates the amphipathic nature of the α-helical RALA, with a clear segregation of polar (arginine, histidine, glutamic acid) and non-polar (leucine, alanine) residues.

Helical Wheel Projection of RALA

Figure 1. Helical wheel projection of this compound demonstrating the spatial separation of hydrophilic (blue, red) and hydrophobic (yellow) residues, characteristic of its amphipathic nature.

Mechanism of Action: From Nanoparticle to Endosomal Escape

The primary application of RALA is to overcome cellular barriers for the delivery of therapeutic cargo. This is achieved through a multi-step process involving nanoparticle formation, cellular uptake, and endosomal escape.

  • Nanoparticle Formation : RALA is mixed with anionic cargo (e.g., pDNA, siRNA). The positively charged arginine residues on the peptide interact electrostatically with the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the condensation of the cargo and the self-assembly of RALA/cargo nanoparticles.

  • Cellular Uptake : These nanoparticles, typically possessing a net positive surface charge and a diameter under 200 nm, are efficiently internalized by cells through endocytosis.

  • Endosomal Escape : Once inside the endosome, the internal pH drops from neutral to acidic. This acidification triggers the conformational shift in RALA to an α-helical structure. The now-activated, amphipathic helix interacts with and disrupts the endosomal membrane, potentially by inducing budding and collapse of vesicles or forming pores. This disruption allows the RALA/cargo complex to escape into the cytoplasm, releasing the therapeutic agent to reach its target (e.g., the nucleus for pDNA or the ribosome for mRNA).

The logical workflow for RALA-mediated delivery is outlined in the diagram below.

RALA_Mechanism_of_Action cluster_formulation Step 1: Nanoparticle Formulation cluster_delivery Step 2: Cellular Uptake & Trafficking cluster_escape Step 3: Endosomal Escape RALA This compound (Cationic, +) NP RALA/Cargo Nanoparticle RALA->NP Electrostatic Interaction Cargo Nucleic Acid Cargo (Anionic, -) Cargo->NP Cell Cell Membrane NP->Cell Endocytosis Endosome Endosome (pH ≈ 7.4 -> 5.5) Helix RALA adopts α-helical structure Endosome->Helix Acidic pH Trigger Disruption Endosomal Membrane Disruption Helix->Disruption Release Cargo Release to Cytoplasm Disruption->Release

Diagram 1. Workflow of RALA-mediated intracellular cargo delivery.

Quantitative Data Summary

The biophysical properties of RALA/cargo nanoparticles are critical for their delivery efficiency. These properties are typically characterized at different Nitrogen-to-Phosphate (N:P) ratios, which represent the molar ratio of positively charged nitrogen atoms in the peptide to negatively charged phosphate groups in the nucleic acid.

PropertyCargo TypeOptimal N:P RatioValueReference
Condensation pDNA≥ 3Complete gel retardation
siRNA≥ 4Complete gel retardation
Particle Size pDNA≥ 6< 200 nm
siRNA≥ 6~100 - 150 nm
Zeta Potential pDNA≥ 6~ +25 mV
siRNA≥ 6~ +20 to +30 mV

Key Experimental Protocols

5.1 RALA-Nucleic Acid Nanoparticle Formulation

This protocol describes the self-assembly of RALA nanoparticles with a nucleic acid cargo (pDNA or siRNA).

  • Reagent Preparation :

    • Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration (e.g., 1 mg/mL). Store aliquots at -20°C.

    • Dilute nucleic acid cargo (e.g., pDNA) in an appropriate buffer (e.g., TE buffer, pH 8.0) to a stock concentration of 1 mg/mL. Confirm purity and concentration via spectrophotometry (A260/280 ratio ≥ 1.8).

  • Complexation :

    • Calculate the required volumes of RALA and nucleic acid solutions to achieve the desired N:P ratio.

    • In a sterile microcentrifuge tube, add the calculated volume of this compound solution.

    • To the peptide solution, add the calculated volume of nucleic acid (e.g., 1 µg of DNA) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.

  • Characterization :

    • The resulting nanoparticles are now ready for characterization (e.g., DLS, TEM) or for use in cell culture experiments.

Protocol_Workflow start Start prep_rala Prepare RALA Stock Solution start->prep_rala prep_na Prepare Nucleic Acid Stock Solution start->prep_na calculate Calculate Volumes for desired N:P Ratio prep_rala->calculate prep_na->calculate mix Add RALA, then add Nucleic Acid calculate->mix incubate Incubate 30 min at Room Temperature mix->incubate end Nanoparticles Ready for Use/Analysis incubate->end

Diagram 2. Experimental workflow for RALA nanoparticle formulation.

5.2 Gel Retardation Assay

This assay is used to determine the N:P ratio at which RALA completely condenses the nucleic acid cargo, preventing its migration through an agarose gel.

  • Nanoparticle Preparation : Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0, 1, 2, 3, 4, 6, 8, 10, 12).

  • Gel Electrophoresis :

    • Load the prepared nanoparticle samples into the wells of a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • Run the gel in 1x TAE buffer at a constant voltage (e.g., 80-120 V) for a set time (e.g., 30-60 minutes).

  • Visualization :

    • Visualize the gel under UV illumination.

    • The lowest N:P ratio at which no nucleic acid band is visible (as it is retained in the well) is the point of complete condensation.

5.3 Biophysical Characterization (DLS)

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and zeta potential (surface charge) of the formed nanoparticles.

  • Sample Preparation : Prepare nanoparticles at the desired N:P ratio as described in Protocol 5.1. Dilute the sample in sterile water or an appropriate low-salt buffer to a suitable concentration for DLS analysis.

  • Measurement :

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Nano ZS).

    • Perform measurements in triplicate for statistical accuracy.

  • Analysis : Analyze the data to determine the mean hydrodynamic size (in nm) and the average surface charge (in mV). Cationic nanoparticles suitable for cellular uptake typically have a size < 200 nm and a positive zeta potential.

5.4 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the this compound and confirm its pH-dependent conformational change.

  • Sample Preparation :

    • Prepare solutions of this compound (e.g., 0.1-1 mg/mL) in buffers of different pH values, typically pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosome).

  • Data Acquisition :

    • Use a CD spectrophotometer to acquire spectra in the far-UV range (e.g., 190-260 nm) at a constant temperature.

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

  • Data Analysis :

    • Process the raw data (subtracting the buffer blank) and convert to mean residue ellipticity.

    • A spectrum with a strong negative band around 208 nm and 222 nm is characteristic of α-helical content. A comparison of spectra at pH 7.4 and pH 5.5 will demonstrate the increase in α-helicity in the acidic environment.

References

RALA Peptide for Nucleic Acid Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a cationic, amphipathic peptide designed for the efficient delivery of nucleic acids into cells. Its unique properties, including its ability to condense nucleic acids into stable nanoparticles and facilitate endosomal escape, make it a promising non-viral vector for gene therapy and other nucleic acid-based therapeutics. This guide provides a comprehensive technical overview of the this compound, its mechanism of action, and detailed protocols for its use in nucleic acid condensation and delivery.

The this compound is a 30-amino acid synthetic peptide with the sequence N-WEARLARALARALARHLARALARALRACEA-C[1]. It is rich in arginine residues, which provide a strong positive charge, enabling electrostatic interactions with negatively charged nucleic acids such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA)[1][2][3]. The presence of hydrophobic leucine and alanine residues confers an amphipathic nature to the peptide, which is crucial for its interaction with cell membranes[3].

Mechanism of Nucleic Acid Condensation and Delivery

The condensation of nucleic acids by the this compound is a spontaneous process driven by electrostatic interactions. The positively charged arginine residues on the this compound interact with the negatively charged phosphate backbone of the nucleic acid, leading to the formation of compact, nanosized particles. The ratio of the nitrogen atoms in the this compound to the phosphate groups in the nucleic acid (N:P ratio) is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including their size, charge, and stability.

Upon introduction to a cellular environment, RALA-nucleic acid nanoparticles are primarily taken up by cells through endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the this compound. The histidine residue in the RALA sequence, along with the overall increase in protonation, is believed to contribute to the "proton sponge effect". This effect leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This pH-dependent mechanism facilitates the release of the nucleic acid cargo into the cytoplasm, allowing it to reach its target site of action (e.g., the nucleus for pDNA or the ribosome for mRNA).

Quantitative Data on RALA-Nucleic Acid Nanoparticles

The physicochemical characteristics of RALA-nucleic acid nanoparticles are critical for their biological activity. The following tables summarize quantitative data from various studies, providing a comparative overview of nanoparticle properties under different conditions.

RALA-pDNA Nanoparticle Characteristics
N:P RatioHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
5< 150~+15
6~55-65~+20-25
7< 150~+20
10~55-65~+20-25
10< 150~+25
12< 200~+25
RALA-siRNA Nanoparticle Characteristics
N:P RatioHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
4Condensation begins-
6~76.6+16.5
6< 100~+20-25
10~55-65~+20-25
15~55-65~+20-25

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Protocol 1: Formulation of RALA-Nucleic Acid Nanoparticles

Objective: To prepare RALA-nucleic acid nanoparticles at a desired N:P ratio.

Materials:

  • This compound solution (reconstituted in sterile, nuclease-free water)

  • Nucleic acid (pDNA, siRNA, or mRNA) solution of known concentration

  • Nuclease-free water or appropriate buffer (e.g., HEPES)

Procedure:

  • Calculate the required volumes: Determine the volumes of this compound and nucleic acid solutions needed to achieve the desired N:P ratio. The N:P ratio is the molar ratio of nitrogen atoms in the this compound to the phosphate groups in the nucleic acid.

  • Dilution: Separately dilute the calculated volumes of this compound and nucleic acid in nuclease-free water or buffer.

  • Complexation: Add the diluted this compound solution to the diluted nucleic acid solution dropwise while gently vortexing.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

  • Characterization: The resulting nanoparticle suspension is ready for characterization (Protocol 2) or for use in in vitro/in vivo experiments (Protocol 3).

Protocol 2: Characterization of RALA-Nucleic Acid Nanoparticles

A. Gel Retardation Assay

Objective: To determine the N:P ratio at which the this compound completely condenses the nucleic acid.

Materials:

  • RALA-nucleic acid nanoparticles prepared at various N:P ratios

  • Agarose gel (1% w/v) for pDNA or polyacrylamide gel (20% w/v) for siRNA

  • Electrophoresis buffer (e.g., 1x TAE)

  • Nucleic acid stain (e.g., ethidium bromide)

  • Gel loading dye

  • UV transilluminator and imaging system

Procedure:

  • Sample Preparation: Mix the nanoparticle suspensions with gel loading dye.

  • Gel Electrophoresis: Load the samples into the wells of the agarose or polyacrylamide gel. Run the gel at a constant voltage (e.g., 80-120 V) for a specified time (e.g., 30-120 minutes).

  • Visualization: Stain the gel with a nucleic acid stain and visualize the bands under UV light.

  • Analysis: The N:P ratio at which the nucleic acid no longer migrates into the gel (i.e., remains in the well) is considered the point of complete condensation.

B. Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

Materials:

  • RALA-nucleic acid nanoparticle suspension

  • DLS and zeta potential instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes or zeta cells

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in nuclease-free water or an appropriate buffer to a suitable concentration for measurement.

  • Instrument Setup: Set the instrument parameters, including temperature (typically 25°C), solvent viscosity, and dielectric constant.

  • Measurement:

    • For DLS, place the cuvette in the instrument and initiate the measurement to obtain the hydrodynamic diameter and PDI.

    • For zeta potential, load the sample into a zeta cell, ensuring no air bubbles are present, and perform the measurement to determine the surface charge.

  • Data Analysis: Analyze the data provided by the instrument software. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

C. Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of the nanoparticles.

Materials:

  • RALA-nucleic acid nanoparticle suspension

  • TEM grid (e.g., carbon-coated copper grid)

  • Negative staining agent (e.g., 5% uranyl acetate in methanol)

  • Transmission electron microscope

Procedure:

  • Grid Preparation: Place a drop of the nanoparticle suspension onto the TEM grid and allow it to air dry.

  • Staining: Apply a drop of the negative staining agent to the grid for 1 minute.

  • Washing: Wash the grid with 50% ethanol and then with molecular-grade water, allowing it to dry completely.

  • Imaging: Image the grid using a TEM at an appropriate accelerating voltage (e.g., 120 kV).

Protocol 3: In Vitro Transfection and Cytotoxicity Assay

A. Cell Transfection

Objective: To deliver nucleic acids into cultured cells using RALA nanoparticles.

Materials:

  • Cultured cells seeded in appropriate well plates

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • RALA-nucleic acid nanoparticle suspension

Procedure:

  • Cell Seeding: Seed the cells in a well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Transfection Complex Preparation: Prepare the RALA-nucleic acid nanoparticles in serum-free medium as described in Protocol 1.

  • Transfection:

    • Replace the complete medium in the wells with serum-free medium.

    • Add the nanoparticle suspension to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh complete medium.

  • Assay: Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP-tagged plasmids or RT-qPCR for gene knockdown by siRNA) at an appropriate time point (e.g., 24-72 hours post-transfection).

B. WST-1 Cytotoxicity Assay

Objective: To assess the cytotoxicity of RALA nanoparticles on cultured cells.

Materials:

  • Cells treated with RALA nanoparticles

  • WST-1 reagent

  • 96-well plate reader

Procedure:

  • Cell Treatment: Treat the cells with different concentrations of RALA nanoparticles as in the transfection protocol.

  • WST-1 Addition: At a specified time point (e.g., 72 hours), remove the culture medium and add a mixture of WST-1 reagent and serum-free medium to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate key processes and workflows related to the this compound.

RALA_Condensation_Workflow cluster_preparation Nanoparticle Formulation cluster_characterization Characterization RALA_Peptide This compound Solution Mixing Mix at desired N:P Ratio RALA_Peptide->Mixing Nucleic_Acid Nucleic Acid (pDNA/siRNA/mRNA) Nucleic_Acid->Mixing Incubation Incubate 30 min at Room Temp Mixing->Incubation RALA_NP RALA-Nucleic Acid Nanoparticles Incubation->RALA_NP Gel_Retardation Gel Retardation Assay RALA_NP->Gel_Retardation Condensation Efficiency DLS_Zeta DLS & Zeta Potential RALA_NP->DLS_Zeta Size & Charge TEM Transmission Electron Microscopy RALA_NP->TEM Morphology

Caption: Workflow for the formulation and characterization of RALA-nucleic acid nanoparticles.

RALA_Cellular_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape RALA_NP RALA-Nucleic Acid Nanoparticle Cell_Membrane Cell Membrane RALA_NP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification Conformational_Change RALA Conformational Change (α-helix formation) Acidification->Conformational_Change Proton_Sponge Proton Sponge Effect Acidification->Proton_Sponge Membrane_Disruption Endosomal Membrane Disruption Conformational_Change->Membrane_Disruption Proton_Sponge->Membrane_Disruption Cytosolic_Release Nucleic Acid Release into Cytosol Membrane_Disruption->Cytosolic_Release

Caption: Cellular uptake and endosomal escape pathway of RALA-nucleic acid nanoparticles.

Conclusion

The this compound represents a versatile and effective platform for the non-viral delivery of nucleic acids. Its ability to form stable nanoparticles, coupled with a pH-sensitive mechanism for endosomal escape, addresses some of the key challenges in gene therapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize the this compound in their work. Further optimization of nanoparticle formulations and a deeper understanding of its in vivo behavior will continue to expand the therapeutic potential of this promising delivery vector.

References

RALA vs. KALA Peptides: A Technical Guide to a New Generation of Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) have emerged as a promising class of non-viral vectors for the intracellular delivery of therapeutic macromolecules. Among these, the cationic amphipathic peptides KALA and its successor, RALA, have garnered significant attention for their ability to condense nucleic acids into nanoparticles and facilitate their escape from endosomes. This technical guide provides an in-depth comparison of the RALA and KALA peptides, detailing their mechanisms of action, physicochemical properties, and the experimental protocols for their characterization and application. Quantitative data is summarized in comparative tables, and key mechanisms and workflows are illustrated with detailed diagrams to provide a comprehensive resource for researchers in the field of drug delivery.

Introduction

The delivery of nucleic acid-based therapeutics, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), holds immense potential for treating a wide range of diseases. A significant barrier to the efficacy of these therapies is their inefficient delivery to the target cellular compartment. Cationic peptides that can complex with negatively charged nucleic acids and traverse cellular membranes are a promising solution. KALA was one of the pioneering peptides in this field, designed to undergo a pH-dependent conformational change to disrupt endosomal membranes.[1] RALA was subsequently developed as a modification of KALA, with lysine residues substituted for arginine, to enhance its pH sensitivity and reduce cytotoxicity.[2][3] This guide will explore the core differences and advantages of the RALA peptide over its predecessor, KALA.

Physicochemical Properties

The fundamental differences in the physicochemical properties of RALA and KALA stem from the substitution of lysine with arginine. Arginine's guanidinium group has a higher pKa than lysine's primary amine, which is crucial for the pH-sensitive mechanism of RALA.

PropertyRALAKALAReference(s)
Amino Acid Sequence WEARLARALARALARHLARALARALRACEAWEAKLAKALAKALAKHLAKALAKALKACEA[2][4]
Molecular Formula C144H248N54O35SC144H248N40O35S
Molecular Weight ( g/mol ) 3327.93131.82
Number of Cationic Residues 7 Arginine, 1 Histidine7 Lysine, 1 Histidine

Mechanism of Action

Both RALA and KALA function by condensing nucleic acids into nanoparticles and facilitating their escape from the endosome. However, the nuances of their mechanisms differ, primarily in their response to the endosomal pH drop.

Nanoparticle Formation

RALA and KALA are cationic peptides that interact electrostatically with the anionic phosphate backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact nanoparticle, protecting it from enzymatic degradation.

Endosomal Escape

Upon endocytosis, the peptide/nucleic acid nanoparticles are trafficked into endosomes. As the endosome matures, its internal pH drops from neutral (pH ~7.4) to acidic (pH ~5.0-6.0). This acidic environment is the trigger for the peptides' fusogenic activity.

  • RALA: The arginine residues in RALA become fully protonated in the acidic endosome, leading to a significant increase in the peptide's α-helicity. This conformational change exposes the hydrophobic face of the peptide, allowing it to insert into and destabilize the endosomal membrane, ultimately leading to the release of the nucleic acid cargo into the cytoplasm. The enhanced pH sensitivity of arginine compared to lysine is thought to contribute to a more selective disruption of the endosomal membrane, minimizing off-target toxicity at physiological pH.

  • KALA: KALA also undergoes a conformational change to an α-helical structure in response to a pH drop, facilitating membrane disruption. However, its broader pH activity range can lead to some level of membrane interaction and potential toxicity even at physiological pH.

RALA_KALA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Peptide RALA or KALA Peptide Nanoparticle Peptide/Nucleic Acid Nanoparticle Peptide->Nanoparticle Electrostatic Interaction Nucleic_Acid Nucleic Acid (pDNA, siRNA, etc.) Nucleic_Acid->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation & pH Drop Cargo_Release Nucleic Acid Release Late_Endosome->Cargo_Release α-helical transition & Membrane Disruption Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Figure 1. Mechanism of RALA/KALA-mediated nucleic acid delivery.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies evaluating RALA and KALA peptides for gene delivery.

Table 4.1: Nanoparticle Characteristics
ParameterRALAKALAConditionsReference(s)
Optimal N:P Ratio (pDNA) 3-10~10Varies by cell type and nucleic acid
Optimal N:P Ratio (siRNA) 4-10-Varies by cell type and nucleic acid
Particle Size (nm) < 200-N:P ratio dependent
Zeta Potential (mV) PositivePositiveN:P ratio dependent
Table 4.2: In Vitro Performance
ParameterRALAKALACell Line(s)Reference(s)
Transfection Efficiency Higher than KALA in some studiesEffective, but can be surpassed by RALAZR-75-1, PC-3, MSCs
Cytotoxicity Lower than KALA and commercial reagentsHigher than RALA in some comparisonsZR-75-1

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize and evaluate RALA and KALA peptide-based delivery systems.

RALA/KALA-Nucleic Acid Nanoparticle Formulation

This protocol describes the self-assembly of peptide-nucleic acid nanoparticles.

  • Reagent Preparation:

    • Reconstitute lyophilized RALA or KALA peptide in sterile, nuclease-free water to a stock concentration of 1-5 mg/mL. Aliquot and store at -20°C.

    • Dilute nucleic acid (pDNA or siRNA) in nuclease-free water to a desired concentration (e.g., 0.1 mg/mL).

  • Complexation:

    • Determine the desired Nitrogen to Phosphate (N:P) ratio. The N:P ratio is the molar ratio of positively charged nitrogen atoms in the peptide to the negatively charged phosphate groups in the nucleic acid.

    • In a sterile microcentrifuge tube, add the appropriate volume of the peptide solution.

    • To the peptide solution, add the required volume of the nucleic acid solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly.

Nanoparticle_Formulation_Workflow Start Start Reconstitute_Peptide Reconstitute RALA/KALA in nuclease-free water Start->Reconstitute_Peptide Dilute_NA Dilute Nucleic Acid in nuclease-free water Start->Dilute_NA Calculate_NP Calculate volumes for desired N:P ratio Reconstitute_Peptide->Calculate_NP Dilute_NA->Calculate_NP Mix Mix peptide and nucleic acid solutions Calculate_NP->Mix Incubate Incubate at room temperature for 30 minutes Mix->Incubate End Nanoparticle Suspension Ready for Use Incubate->End

Figure 2. Workflow for nanoparticle formulation.
Gel Retardation Assay

This assay confirms the condensation of nucleic acid by the peptide.

  • Prepare Nanoparticles: Formulate nanoparticles at various N:P ratios as described in Protocol 5.1.

  • Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a nucleic acid stain (e.g., ethidium bromide).

  • Load Samples: Load the nanoparticle samples into the wells of the agarose gel. Include a control of naked nucleic acid.

  • Electrophoresis: Run the gel at 80-100 V for 45-60 minutes.

  • Visualization: Visualize the gel under UV light. The retardation of nucleic acid migration (remaining in the well) indicates successful complexation.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and surface charge of the nanoparticles.

  • Prepare Samples: Formulate nanoparticles as described in Protocol 5.1. Dilute the nanoparticle suspension in nuclease-free water to an appropriate concentration for DLS analysis.

  • Instrument Setup: Use a Zetasizer or similar instrument. Set the temperature to 25°C.

  • Measurement:

    • For particle size, perform measurements in a suitable cuvette. The instrument will measure the fluctuations in scattered light intensity to calculate the size distribution.

    • For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge.

  • Data Analysis: Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

In Vitro Transfection

This protocol outlines the delivery of a reporter gene (e.g., GFP) to cultured cells.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Nanoparticle Preparation: Prepare peptide/pDNA nanoparticles as described in Protocol 5.1.

  • Transfection:

    • Replace the cell culture medium with serum-free medium.

    • Add the nanoparticle suspension to the cells.

    • Incubate for 4-6 hours at 37°C.

    • After the incubation, replace the transfection medium with complete culture medium.

  • Analysis: After 24-48 hours, assess transfection efficiency by visualizing GFP expression using fluorescence microscopy or quantifying the percentage of GFP-positive cells by flow cytometry.

Cytotoxicity Assay (WST-1 Assay)

This assay evaluates the effect of the nanoparticles on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with various concentrations of the peptide/nucleic acid nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In_Vitro_Evaluation_Workflow cluster_transfection Transfection Efficiency cluster_cytotoxicity Cytotoxicity Assay Seed_Cells_T Seed cells in 24-well plate Prepare_NP_T Prepare peptide/pDNA-GFP nanoparticles Seed_Cells_T->Prepare_NP_T Transfect Transfect cells Prepare_NP_T->Transfect Incubate_T Incubate 24-48h Transfect->Incubate_T Analyze_T Analyze GFP expression (Microscopy/Flow Cytometry) Incubate_T->Analyze_T Seed_Cells_C Seed cells in 96-well plate Prepare_NP_C Prepare peptide/nucleic acid nanoparticles Seed_Cells_C->Prepare_NP_C Treat Treat cells with nanoparticles Prepare_NP_C->Treat Incubate_C Incubate 24-48h Treat->Incubate_C WST1 Add WST-1 reagent Incubate_C->WST1 Measure_Abs Measure absorbance at 450 nm WST1->Measure_Abs Start Start In Vitro Evaluation Start->Seed_Cells_T Start->Seed_Cells_C

Figure 3. Workflow for in vitro evaluation of nanoparticles.

Conclusion

RALA represents a refined and optimized version of the KALA peptide for nucleic acid delivery. The substitution of lysine with arginine confers a more pronounced pH-dependent activity, leading to more efficient endosomal escape and potentially lower cytotoxicity. This technical guide provides a foundational understanding of these two important cell-penetrating peptides, along with the necessary protocols to aid researchers in their application and further development. The presented data and methodologies underscore the potential of RALA as a versatile and effective platform for the non-viral delivery of a wide range of therapeutic macromolecules.

References

The RALA Peptide: A Technical Guide to its Early Development as a Gene Delivery Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide that has emerged as a promising non-viral vector for the delivery of nucleic acids and other therapeutic molecules.[1][2][3] Its design is rooted in the principles of earlier fusogenic peptides like GALA and KALA, but with strategic amino acid substitutions to enhance its efficacy and biocompatibility.[2][4] RALA's core functionality lies in its ability to condense anionic cargo, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into stable nanoparticles through electrostatic interactions. A key feature of the this compound is its pH-responsive nature; it adopts an α-helical conformation in the acidic environment of the endosome, which facilitates membrane disruption and the release of its cargo into the cytoplasm. This mechanism of action contributes to its high transfection efficiency while maintaining low cytotoxicity compared to other commercially available transfection reagents. This technical guide provides an in-depth overview of the early research on the this compound, focusing on its core characteristics, quantitative performance data, and the experimental protocols used in its initial development and characterization.

Core Characteristics and Mechanism of Action

The this compound consists of a 30-amino acid sequence: N-WEARLARALARALARHLARALARALRACEA-C. It is characterized by a high content of arginine residues, which impart a strong positive charge at physiological pH, enabling the condensation of negatively charged nucleic acids. The peptide's amphipathic nature, with distinct hydrophilic and hydrophobic faces, is crucial for its interaction with and disruption of the endosomal membrane.

The delivery process begins with the formation of RALA/nucleic acid nanoparticles. These complexes are taken up by cells primarily through endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the this compound, increasing its α-helicity. This structural shift allows the peptide to interact with and destabilize the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. For gene delivery, plasmid DNA can then translocate to the nucleus for transcription.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the early characterization of the this compound, focusing on its use for plasmid DNA and siRNA delivery.

Table 1: Biophysical Characterization of RALA Nanoparticles
Cargo TypeN:P RatioParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
pDNA (pFKBPL)6~100~15< 0.6
pDNA (pFKBPL)8~75~20< 0.6
pDNA (pFKBPL)10~65~25< 0.6
pDNA (pFKBPL)12~60~25< 0.6
pDNA (pFKBPL)15~55~25< 0.6
siRNA (siFKBPL)6~120~10< 0.6
siRNA (siFKBPL)8~90~15< 0.6
siRNA (siFKBPL)10~60~20< 0.6
siRNA (siFKBPL)12~55~20< 0.6
siRNA (siFKBPL)15~50~20< 0.6

Data adapted from studies on the delivery of FKBPL plasmid DNA and siRNA. N:P ratio refers to the molar ratio of nitrogen in the this compound to phosphate in the nucleic acid.

Table 2: In Vitro Cytotoxicity of RALA Nanoparticles
Cell LineTransfection ReagentConcentrationCell Viability (%)
ZR-75-1RALA-siFKBPLN:P 10~98-100
ZR-75-1RALA-pFKBPLN:P 10~98-100
ZR-75-1Oligofectamine1.02 µg~65-78
ZR-75-1Lipofectamine 2000Not Specified~65-78

Data from a study comparing the cytotoxicity of RALA with other common transfection agents 72 hours post-transfection.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments cited in the early studies of the this compound.

Preparation of RALA-Nucleic Acid Nanoparticles
  • Peptide Reconstitution : this compound, supplied as a lyophilized powder, is reconstituted in ultrapure water to a stock concentration (e.g., 5.8 mg/ml). Aliquots are stored at -20°C.

  • Complexation : RALA/pDNA or RALA/siRNA complexes are prepared at various nitrogen-to-phosphate (N:P) ratios, typically ranging from 0 to 15.

  • Incubation : The appropriate volume of the this compound solution is added to 1 µg of the nucleic acid.

  • Formation : The mixture is incubated at room temperature for 30 minutes to allow for the electrostatic interaction and self-assembly of the nanoparticles.

Gel Retardation Assay
  • Sample Preparation : RALA/nucleic acid nanoparticles are prepared at various N:P ratios as described above.

  • Gel Electrophoresis : The complexes are loaded into the wells of a 1% agarose gel.

  • Running Conditions : The gel is run in an electrophoresis field of 120 V for 30 minutes.

  • Visualization : The gel is stained with an appropriate nucleic acid stain (e.g., ethidium bromide) and visualized under UV light to assess the condensation of the nucleic acid by the this compound. Complete retention of the nucleic acid in the well indicates successful complexation.

WST-1 Cytotoxicity Assay
  • Cell Seeding : Cells (e.g., ZR-75-1) are seeded in a 96-well plate and allowed to adhere.

  • Transfection : The cells are transfected with RALA/nucleic acid nanoparticles or other transfection agents.

  • Incubation : After the desired incubation period (e.g., 72 hours), the culture medium is removed.

  • WST-1 Reagent Addition : 10% WST-1 reagent in serum-free medium (e.g., Opti-MEM) is added to each well.

  • Incubation : The plate is incubated for 4 hours at 37°C.

  • Absorbance Measurement : The medium is transferred to a new 96-well plate, and the absorbance is measured at 450 nm using a plate reader. Cell viability is calculated relative to untreated control cells.

Visualizations of Key Processes

The following diagrams illustrate the mechanism of action and experimental workflows associated with the this compound.

RALA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) RALA_NP RALA/Nucleic Acid Nanoparticle Endocytosed_NP Endocytosed Nanoparticle RALA_NP->Endocytosed_NP Endocytosis Cargo_Release Nucleic Acid Cargo Released RALA_Helical RALA adopts α-helical conformation Endocytosed_NP->RALA_Helical Membrane_Disruption Endosomal Membrane Disruption RALA_Helical->Membrane_Disruption Membrane_Disruption->Cargo_Release

Caption: Mechanism of RALA-mediated intracellular delivery.

Experimental_Workflow Peptide_Reconstitution This compound Reconstitution Complexation Nanoparticle Formation (Self-Assembly) Peptide_Reconstitution->Complexation Nucleic_Acid Nucleic Acid (pDNA or siRNA) Nucleic_Acid->Complexation Characterization Biophysical Characterization (Size, Zeta, Gel Retardation) Complexation->Characterization Transfection Cellular Transfection Complexation->Transfection Cell_Culture In Vitro Cell Culture Cell_Culture->Transfection Assays Downstream Assays (Cytotoxicity, Gene Expression) Transfection->Assays

Caption: General experimental workflow for RALA nanoparticle studies.

Conclusion

The early research on the this compound established it as a highly promising and versatile platform for the delivery of nucleic acids. Its rational design, which incorporates pH-responsive elements for endosomal escape, allows for efficient intracellular delivery with minimal cytotoxicity. The quantitative data and experimental protocols from these foundational studies have paved the way for its application in a wide range of research areas, including cancer therapy and regenerative medicine. Further research continues to build upon this strong foundation, exploring modifications to the RALA sequence and its application for delivering novel therapeutic cargoes. This guide provides a core understanding of the initial development and characterization of the this compound, serving as a valuable resource for researchers and professionals in the field of drug and gene delivery.

References

RALA Peptide: A Comprehensive Technical Guide to a Versatile Nucleic Acid Delivery Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a synthetic, 30-amino acid cationic amphipathic peptide meticulously engineered for the efficient delivery of nucleic acids and other anionic molecules into cells.[1] Its rational design, featuring a strategic arrangement of arginine, alanine, and leucine residues, confers unique pH-sensitive properties that facilitate the formation of stable nanoparticles with cargo, cellular uptake, and subsequent endosomal escape, a critical bottleneck in intracellular drug delivery.[2][3] This technical guide provides an in-depth overview of the fundamental characteristics of the this compound, including its mechanism of action, quantitative data on nanoparticle formation, and detailed experimental protocols for its characterization and application.

Core Characteristics and Mechanism of Action

The primary amino acid sequence of the this compound is N-WEARLARALARALARHLARALARALRACEA-C.[1] This sequence is characterized by a repeating "Arginine-Leucine-Alanine" motif, which gives the peptide its amphipathic nature. The positively charged arginine residues are responsible for electrostatic interactions with negatively charged nucleic acids, leading to their condensation into nanoparticles.[4] The hydrophobic leucine and alanine residues play a crucial role in the peptide's interaction with lipid membranes.

The key to RALA's efficacy lies in its pH-responsive conformational change. At physiological pH (around 7.4), the peptide maintains a random coil structure. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the glutamic acid and histidine residues in the peptide become protonated. This protonation induces a conformational shift to a stable alpha-helix. In its alpha-helical form, RALA exposes a hydrophobic face that can insert into and destabilize the endosomal membrane, ultimately leading to the release of the nucleic acid cargo into the cytoplasm. This pH-triggered mechanism minimizes cytotoxicity at physiological pH while maximizing endosomal disruption where it is needed.

Quantitative Data on RALA Nanoparticle Formulations

The physicochemical properties of RALA-based nanoparticles, such as size, surface charge (zeta potential), and polydispersity index (PDI), are critical for their biological activity. These properties are highly dependent on the type of nucleic acid cargo and the nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of positively charged nitrogen atoms in the peptide to negatively charged phosphate groups in the nucleic acid backbone. The following tables summarize typical quantitative data for RALA nanoparticles formulated with plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA).

N:P RatioAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference(s)
5< 15016.6 ± 0.67~0.4 - 0.6
7< 15021.1 ± 0.57~0.3 - 0.5
1055 - 6520 - 25< 0.6
12~100~25~0.4

Table 1: Physicochemical Properties of RALA/pDNA Nanoparticles

N:P RatioAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference(s)
6~60~20< 0.6
8~60~22< 0.6
1055 - 6520 - 25< 0.6
12~65~25< 0.6
15~65~25< 0.6

Table 2: Physicochemical Properties of RALA/siRNA Nanoparticles

N:P RatioAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference(s)
10~150~15Not Reported
15~120~20Not Reported
20~100~25Not Reported

Table 3: Physicochemical Properties of RALA/mRNA Nanoparticles

Experimental Protocols

Nanoparticle Formulation
  • Peptide and Nucleic Acid Preparation : Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration (e.g., 1-5 mg/mL). Quantify the concentration of the nucleic acid (pDNA, siRNA, or mRNA) using a spectrophotometer.

  • Complexation : For a desired N:P ratio, calculate the required volumes of the this compound and nucleic acid solutions. Dilute the nucleic acid in a suitable buffer (e.g., nuclease-free water or Opti-MEM). Add the calculated volume of the this compound solution to the diluted nucleic acid.

  • Incubation : Gently mix the solution by pipetting and incubate at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

Nanoparticle Characterization
  • Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) :

    • Dilute the nanoparticle suspension in nuclease-free water to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer Nano ZS).

    • Perform measurements in triplicate for each sample.

  • Zeta Potential Measurement :

    • Dilute the nanoparticle suspension in nuclease-free water.

    • Measure the surface charge using the same DLS instrument with a laser Doppler velocimetry mode.

    • Perform measurements in triplicate.

  • Gel Retardation Assay :

    • Prepare a 1% (for pDNA) or 2% (for siRNA) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • Load the RALA/nucleic acid complexes at various N:P ratios into the wells of the gel. Include a lane with naked nucleic acid as a control.

    • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) for a specified time (e.g., 60 minutes).

    • Visualize the gel under UV light. Complete retardation of the nucleic acid in the well indicates successful complexation.

Cell Transfection
  • Cell Seeding : Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) 18-24 hours prior to transfection to achieve 50-70% confluency on the day of the experiment.

  • Transfection Complex Preparation : Prepare the RALA/nucleic acid nanoparticles as described in the formulation protocol.

  • Transfection : Gently add the nanoparticle suspension to the cells in serum-free or complete medium, depending on the cell type and experimental optimization.

  • Incubation : Incubate the cells with the transfection complexes for a suitable duration (e.g., 4-6 hours) at 37°C and 5% CO2.

  • Post-transfection : After the incubation period, the medium can be replaced with fresh, complete growth medium. Analyze gene expression or knockdown after 24-72 hours.

Cytotoxicity Assay (WST-1 Assay)
  • Cell Seeding : Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with RALA/nucleic acid nanoparticles at various concentrations or N:P ratios. Include untreated cells as a control.

  • Incubation : Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

  • WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement : Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Cellular Application This compound Solution This compound Solution Complexation (30 min @ RT) Complexation (30 min @ RT) This compound Solution->Complexation (30 min @ RT) Nucleic Acid (pDNA, siRNA, mRNA) Nucleic Acid (pDNA, siRNA, mRNA) Nucleic Acid (pDNA, siRNA, mRNA)->Complexation (30 min @ RT) RALA Nanoparticles RALA Nanoparticles Complexation (30 min @ RT)->RALA Nanoparticles DLS (Size, PDI) DLS (Size, PDI) RALA Nanoparticles->DLS (Size, PDI) Zeta Potential Zeta Potential RALA Nanoparticles->Zeta Potential Gel Retardation Assay Gel Retardation Assay RALA Nanoparticles->Gel Retardation Assay Cell Transfection Cell Transfection RALA Nanoparticles->Cell Transfection Cytotoxicity Assay (WST-1) Cytotoxicity Assay (WST-1) Cell Transfection->Cytotoxicity Assay (WST-1) Functional Analysis Functional Analysis Cell Transfection->Functional Analysis

Caption: Experimental workflow for RALA nanoparticle formulation, characterization, and application.

endosomal_escape RALA-NA Complex RALA-NA Complex Cell Membrane Cell Membrane RALA-NA Complex->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome (pH 7.4 -> 5.0-6.5) Endosome (pH 7.4 -> 5.0-6.5) Endocytosis->Endosome (pH 7.4 -> 5.0-6.5) RALA Conformational Change (α-helix) RALA Conformational Change (α-helix) Endosome (pH 7.4 -> 5.0-6.5)->RALA Conformational Change (α-helix) Acidification Membrane Destabilization Membrane Destabilization RALA Conformational Change (α-helix)->Membrane Destabilization Cargo Release to Cytoplasm Cargo Release to Cytoplasm Membrane Destabilization->Cargo Release to Cytoplasm

Caption: Mechanism of RALA-mediated endosomal escape.

Conclusion

The this compound represents a highly promising non-viral vector for the intracellular delivery of nucleic acids. Its well-defined structure, pH-sensitive mechanism of action, and favorable safety profile make it a valuable tool for researchers in gene therapy, drug delivery, and functional genomics. The provided quantitative data and experimental protocols serve as a foundational guide for the effective utilization of RALA in a variety of research and development applications. Further optimization of formulation parameters and surface modifications may expand its therapeutic potential even further.

References

Biophysical Properties of the RALA Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the RALA peptide, a cationic amphipathic peptide designed for the efficient delivery of nucleic acids and other anionic therapeutic cargo. This document details the peptide's structure, mechanism of action, and key quantitative data, along with experimental protocols for its characterization and visualization of its cellular uptake and endosomal escape pathway.

Introduction to this compound

RALA is a 30-amino acid synthetic peptide that has emerged as a promising non-viral vector for gene therapy and drug delivery.[1][2] Its design is bio-inspired, derived from the KALA peptide by substituting lysine residues with arginine.[3] This modification enhances its pH-responsive behavior, a critical feature for effective intracellular delivery.[3] RALA's ability to condense negatively charged molecules, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into stable nanoparticles, coupled with its capacity to facilitate endosomal escape, makes it a versatile tool in biomedical research and therapeutic development.[4]

Core Biophysical Properties

Amino Acid Sequence and Structure

The primary structure of the this compound consists of 30 amino acids with the following sequence: N-WEARLARALARALARHLARALARALRACEA-C

This sequence is characterized by the presence of seven arginine residues, which impart a strong positive charge at physiological pH, enabling electrostatic interactions with anionic cargo. The peptide also contains a significant number of hydrophobic leucine and alanine residues, contributing to its amphipathic nature. Structurally, RALA adopts an α-helical conformation, particularly in a low pH environment, which is crucial for its fusogenic activity.

pH-Responsive α-Helicity and Fusogenic Activity

A key biophysical property of RALA is its pH-dependent conformational change. At physiological pH (around 7.4), the peptide has a less defined structure. However, in the acidic environment of the endosome (pH 5.0-6.5), the glutamic acid and histidine residues become protonated, increasing the peptide's overall positive charge and promoting a transition to a more stable α-helical structure. This induced α-helicity enhances the peptide's interaction with the endosomal membrane, leading to membrane disruption and the release of the therapeutic cargo into the cytoplasm. This pH-sensitive fusogenic activity is a critical factor in overcoming the endosomal barrier, a major hurdle in intracellular drug delivery.

Nanoparticle Formation and Characteristics

RALA spontaneously self-assembles with negatively charged molecules like nucleic acids to form nanoparticles. This process is driven by electrostatic interactions between the cationic arginine residues of the peptide and the anionic phosphate backbone of the nucleic acids. The formation and characteristics of these nanoparticles are dependent on the ratio of the nitrogen atoms in the this compound to the phosphate groups in the nucleic acid, known as the N:P ratio.

Table 1: Quantitative Data on RALA Nanoparticle Properties

Cargo TypeOptimal N:P Ratio for CondensationHydrodynamic Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference(s)
pDNA≥ 3< 100 - 200+10 to +30< 0.2
siRNA≥ 450 - 150+10 to +30< 0.2
Risedronate (RIS)1:1 (nmol ratio)< 100+10 to +30< 0.2

Note: The exact size and zeta potential can vary depending on the specific cargo, buffer conditions, and the precise N:P ratio used.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of therapeutic cargo by RALA follows a multi-step process involving cellular uptake, endosomal trafficking, and subsequent release of the cargo into the cytoplasm.

Cellular Internalization

RALA nanoparticles are internalized by cells primarily through endocytosis. Studies have indicated that both clathrin- and caveolin-mediated endocytosis pathways are involved in the uptake of RALA/DNA nanoparticles. The cationic nature of the nanoparticles facilitates their interaction with the negatively charged cell surface, initiating the endocytic process.

Endosomal Escape

Following internalization, the RALA nanoparticles are enclosed within endosomes. As the endosome matures, its internal pH drops. This acidification triggers the conformational change in the this compound to an α-helical structure. The fusogenic peptide then interacts with and disrupts the endosomal membrane, allowing the nanoparticles and their cargo to escape into the cytoplasm. This critical step prevents the degradation of the cargo in the lysosomal pathway and ensures its delivery to the target site within the cell (e.g., the cytoplasm for siRNA or the nucleus for pDNA).

RALA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidic pH) RALA_NP RALA Nanoparticle (Positive Charge) Endosome_Uptake Endosomal Encapsulation RALA_NP->Endosome_Uptake Endocytosis Cargo_Release Therapeutic Cargo Released RISC RISC Loading (siRNA) Cargo_Release->RISC Nucleus Nuclear Import (pDNA) Cargo_Release->Nucleus Membrane_Disruption Endosomal Membrane Disruption Endosome_Uptake->Membrane_Disruption pH Drop → RALA α-helicity Membrane_Disruption->Cargo_Release Endosomal Escape Cell_Membrane Cell Membrane

RALA-mediated cellular uptake and endosomal escape pathway.

Experimental Protocols

This compound Synthesis

This compound is typically produced by solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) of RALA

  • Resin Preparation: Start with a suitable resin, such as Rink-amide MBHA resin, for C-terminal amidation.

  • Fmoc Deprotection: Treat the resin-bound amino acid with a 20% piperidine solution in NMP or DMF to remove the Fmoc protecting group. This is typically done in two steps.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (1.5 equivalents) using a coupling agent like HBTU (1.5 equivalents) and an activator base such as DIEA (2 equivalents) in DMF. Add this solution to the deprotected resin-bound peptide. The coupling reaction can be enhanced using microwave irradiation.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with solvents like DMF, NMP, and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the RALA sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

  • Purification: Precipitate the crude peptide in cold diethyl ether and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques like MALDI-TOF mass spectrometry and analytical HPLC.

Formulation of RALA-Nucleic Acid Nanoparticles

Protocol: Nanoparticle Formulation

  • Stock Solutions: Prepare a stock solution of the this compound in sterile, nuclease-free water. Prepare a stock solution of the nucleic acid (pDNA or siRNA) in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Dilution: Dilute the nucleic acid to the desired final concentration in nuclease-free water or a low-salt buffer.

  • Complexation: Add the appropriate volume of the this compound stock solution to the diluted nucleic acid to achieve the desired N:P ratio. Pipette gently to mix.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of nanoparticles.

Characterization of RALA Nanoparticles

Protocol: Dynamic Light Scattering (DLS) for Size and Zeta Potential

  • Sample Preparation: Prepare the RALA nanoparticles as described above. Dilute the nanoparticle suspension in nuclease-free water or a suitable buffer to an appropriate concentration for DLS analysis.

  • Measurement: Use a Zetasizer instrument to measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanoparticles.

  • Analysis: Analyze the data to determine the average particle size, the size distribution (PDI), and the surface charge (zeta potential).

Protocol: Gel Retardation Assay

  • Nanoparticle Preparation: Prepare RALA-nucleic acid complexes at various N:P ratios.

  • Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide). Run the gel in 1x TAE buffer at 80V for 60 minutes.

  • Visualization: Visualize the gel under UV light. The N:P ratio at which the nucleic acid no longer migrates out of the well indicates successful condensation into nanoparticles.

Experimental_Workflow Peptide_Synth This compound Synthesis (SPPS) Purification Purification (HPLC) & Characterization (MS) Peptide_Synth->Purification NP_Formation Nanoparticle Formation (RALA + Nucleic Acid) Purification->NP_Formation NP_Char Nanoparticle Characterization NP_Formation->NP_Char DLS Size & Zeta Potential (DLS) NP_Char->DLS Gel_Assay Condensation Assay (Gel Retardation) NP_Char->Gel_Assay TEM Morphology (TEM) NP_Char->TEM In_Vitro In Vitro Studies NP_Char->In_Vitro Transfection Cell Transfection In_Vitro->Transfection Cytotoxicity Cytotoxicity Assay (e.g., WST-1) In_Vitro->Cytotoxicity Gene_Expression Gene Expression/Silencing (qPCR, Western Blot) In_Vitro->Gene_Expression In_Vivo In Vivo Studies In_Vitro->In_Vivo Administration Systemic Administration (e.g., IV injection) In_Vivo->Administration Biodistribution Biodistribution & Therapeutic Efficacy In_Vivo->Biodistribution

General experimental workflow for this compound research.

Biocompatibility and Cytotoxicity

A significant advantage of RALA as a delivery vector is its low cytotoxicity compared to many commercially available transfection reagents and other cationic polymers. The arginine-rich composition, with the number of arginine residues falling within the ideal range of 6-12, helps to reduce toxicity while maintaining membrane-penetrating capabilities. Furthermore, studies have shown that RALA is non-immunogenic, even after repeated administrations in vivo, which is a crucial attribute for therapeutic applications.

Conclusion

The this compound possesses a unique combination of biophysical properties that make it a highly effective and versatile platform for the delivery of nucleic acids and other anionic molecules. Its pH-responsive α-helicity, efficient nanoparticle formation, and ability to mediate endosomal escape, all while maintaining low cytotoxicity, underscore its potential in the development of novel therapeutics. This guide provides a foundational understanding of RALA's characteristics and the experimental approaches to harness its capabilities for advanced drug delivery applications.

References

A Technical Guide to the Synthesis and Purification of the RALA Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of the RALA peptide, a cationic, amphipathic peptide widely utilized as a non-viral vector for the delivery of nucleic acids and other therapeutic molecules. The this compound is a 30-amino acid synthetic construct designed for efficient cellular uptake and endosomal escape.[1][2] Its ability to form nanoparticles with anionic cargo and its pH-responsive nature make it a valuable tool in gene therapy and drug delivery research.[1][3]

This compound: Physicochemical Properties and Sequence

The this compound's primary sequence is crucial to its function, conferring its amphipathic and cationic characteristics. These properties are essential for its interaction with both the negatively charged cargo and the cellular and endosomal membranes.

Table 1: Physicochemical Properties of the this compound

PropertyValueReference
Amino Acid SequenceN-WEARLARALARALARHLARALARALRACEA-C[1]
Length30 amino acids
Molecular FormulaC144H248N54O35S
Molecular Weight3327.9 g/mol
Theoretical pI11.58Calculated
Purity (Commercial)>95%

Synthesis of the this compound via Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of the this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of the this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice (5 minutes, then 15 minutes).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Subsequent Amino Acid Couplings):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes, then 15 minutes) to remove the Fmoc group from the N-terminal amino acid.

    • Washing: Wash the resin with DMF to remove piperidine and by-products.

    • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours. Perform a Kaiser test to ensure complete coupling.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the RALA sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Expected Yield and Purity

The yield and purity of the crude peptide can vary depending on the efficiency of each coupling and deprotection step.

Table 2: Representative Yield and Purity Data for SPPS

ParameterTypical ValueNotes
Crude Peptide Yield70-85%Based on the initial resin loading.
Crude Peptide Purity50-70%The main impurities are truncated and deletion sequences.
Final Purity (after HPLC)>95%Dependent on the efficiency of the purification process.

Note: The values in this table are representative for SPPS of peptides of similar length and complexity. Actual results may vary.

Purification of the this compound via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol for RP-HPLC Purification of this compound

Materials:

  • RP-HPLC system: Preparative or semi-preparative scale with a UV detector.

  • Column: C18 stationary phase, wide-pore (300 Å) is recommended for peptides.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) in Mobile Phase A.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient for a 30-amino acid peptide might be from 5% to 65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak, which should be the full-length this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizing the Workflow and Mechanism

This compound Synthesis Workflow

cluster_synthesis Fmoc-SPPS Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of the this compound.

This compound Purification Workflow

Crude_Peptide Crude this compound (Lyophilized Powder) Dissolution Dissolution in Mobile Phase A Crude_Peptide->Dissolution Injection RP-HPLC Injection Dissolution->Injection Gradient_Elution Gradient Elution (C18 Column) Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If pure Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound (>95% Purity) Lyophilization->Pure_Peptide

Caption: General workflow for the purification of the this compound.

RALA-Mediated Cargo Delivery and Endosomal Escape

cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular RALA This compound (Cationic) Nanoparticle RALA/Cargo Nanoparticle RALA->Nanoparticle Cargo Anionic Cargo (e.g., DNA, siRNA) Cargo->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome (pH ~5.0-6.5) Endocytosis->Endosome Endosomal_Escape Endosomal Membrane Disruption Endosome->Endosomal_Escape RALA α-helix formation in acidic environment Cytosol Cytosol Endosomal_Escape->Cytosol Cargo_Release Cargo Release Endosomal_Escape->Cargo_Release Cargo_Release->Cytosol

Caption: Mechanism of RALA-mediated intracellular cargo delivery.

References

Methodological & Application

Application Note: RALA Peptide Protocol for Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The RALA peptide is a 30-amino acid, cationic, amphipathic peptide designed for the efficient and safe delivery of nucleic acids, including plasmid DNA (pDNA), into cells.[1][2] Its sequence (N-WEARLARALARALARHLARALARALRACEA-C) is rich in arginine, leucine, and alanine residues.[1][3] RALA functions by condensing negatively charged pDNA into stable nanoparticles through electrostatic interactions.[4] A key feature of RALA is its pH-responsive nature; it adopts an α-helical conformation in the acidic environment of the endosome, which facilitates endosomal membrane disruption and the release of the pDNA cargo into the cytoplasm. This mechanism, combined with its demonstrated low cytotoxicity compared to traditional reagents, makes RALA a promising non-viral vector for gene therapy and various research applications.

Mechanism of Action

The transfection process using RALA involves several key steps:

  • Nanoparticle Formation: The positively charged arginine residues on the this compound interact electrostatically with the negatively charged phosphate backbone of the plasmid DNA. This interaction condenses the pDNA into compact, positively charged nanoparticles.

  • Cellular Uptake: The resulting nanoparticles readily interact with the negatively charged cell membrane and are internalized by the cell, primarily through clathrin- and caveolin-mediated endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH 5.5-6.0) triggers a conformational change in the this compound, increasing its α-helicity. The histidine residue in the RALA sequence contributes to a "proton sponge" effect, further aiding in the disruption of the endosomal membrane. This fusogenic property allows the nanoparticle to escape the endosome and release the pDNA into the cytoplasm.

  • Nuclear Entry & Gene Expression: The released pDNA can then translocate to the nucleus, where the cellular machinery transcribes and translates the gene of interest.

Caption: Mechanism of RALA-mediated pDNA transfection.

Quantitative Data Summary

The physicochemical properties of RALA/pDNA nanoparticles are crucial for successful transfection and are highly dependent on the Nitrogen-to-Phosphate (N:P) ratio. This ratio represents the molar ratio of positively charged nitrogen atoms in the this compound to the negatively charged phosphate groups in the pDNA backbone.

Table 1: Physicochemical Properties of RALA/pDNA Nanoparticles

N:P Ratio DNA Condensation Particle Size (nm) Zeta Potential (mV) Suitability for Transfection
1 Incomplete - - Not Recommended
2 Incomplete - - Not Recommended
3 Partial/Complete - - Minimal
4 Complete ~200 ~+20 Suitable
6 Complete < 200 ~+25 Optimal
10 Complete ~55-65 ~+20-25 Optimal
15 Complete ~55-65 ~+20-25 Suitable

Data synthesized from multiple studies. Actual values may vary based on plasmid size, buffer conditions, and measurement instrument.

Table 2: Example In Vitro Performance Data

Vector Cell Line Cell Viability Notes
RALA ZR-75-1 Higher than Lipofectamine® Effective delivery of both pDNA and siRNA was observed.
RALA HeLa, HEK-293T Low cytotoxicity at effective N:P ratios. RALA showed great transfection efficacy in both cell lines.
RALA PC-3 Maintained high viability. Functional gene expression was confirmed.

This table provides a qualitative summary. For specific efficiency percentages, refer to the cited literature as it varies widely with cell type and plasmid.

Experimental Protocols

This section provides detailed protocols for the formation of RALA/pDNA nanoparticles, in vitro transfection, and subsequent analysis.

RALA_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis A1 Seed cells to achieve 70-90% confluency on Day 2 B1 Prepare RALA and pDNA stock solutions A1->B1 B2 Calculate volumes for desired N:P ratio (e.g., 10) B1->B2 B3 Mix RALA and pDNA to form complexes B2->B3 B4 Incubate complexes for 30 min at RT B3->B4 B5 Add complexes dropwise to cells in serum-free media B4->B5 B6 Incubate for 4-6 hours B5->B6 B7 Replace with complete growth medium B6->B7 C1 Incubate for 24-72 hours B7->C1 C2 Assay for Transfection Efficiency (e.g., GFP via Microscopy/Flow Cytometry) C1->C2 C3 Assay for Cytotoxicity (e.g., MTS/WST-1 Assay) C1->C3

Caption: General experimental workflow for RALA transfection.

Protocol 1: Preparation and Characterization of RALA/pDNA Nanoparticles

Materials:

  • This compound (lyophilized powder)

  • Plasmid DNA (high purity, endotoxin-free)

  • Nuclease-free water

  • Opti-MEM™ or similar serum-free medium

Procedure:

  • Reconstitute this compound: Dissolve the lyophilized this compound in nuclease-free water to a stock concentration of 1-5 mg/mL. Aliquot and store at -20°C.

  • Prepare pDNA: Dilute the pDNA stock in nuclease-free water or serum-free medium to a suitable working concentration (e.g., 0.1 µg/µL).

  • Complex Formation: a. Determine the required amounts of RALA and pDNA for the desired N:P ratio. An N:P ratio of 10 is often optimal. (Note: For an N:P of 10, approximately 14.5 µg of RALA is complexed with 1 µg of DNA). b. In separate sterile tubes, dilute the required amount of pDNA and this compound into equal volumes of serum-free medium. c. Add the RALA solution to the pDNA solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly.

  • (Optional) Characterization:

    • Gel Retardation Assay: To confirm DNA condensation, run the prepared complexes on a 1% agarose gel. Uncomplexed pDNA will migrate through the gel, while fully condensed pDNA in the nanoparticles will be retained in the loading well.

    • Dynamic Light Scattering (DLS): To measure nanoparticle size and zeta potential, analyze the complexes using an instrument like a Malvern Zetasizer. Nanoparticles suitable for transfection should ideally be <200 nm in size with a positive zeta potential of +20 to +30 mV.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Healthy, actively dividing cells (passage number <30)

  • Complete growth medium (with serum)

  • Serum-free medium (e.g., Opti-MEM™)

  • Prepared RALA/pDNA nanoparticles (from Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection. For a 24-well plate, this is typically 0.5-1.0 x 10^5 cells per well.

  • Transfection: a. On the day of transfection, gently aspirate the complete growth medium from the cells. b. Wash the cells once with PBS or serum-free medium. c. Add an appropriate volume of fresh, pre-warmed serum-free medium to each well (e.g., 200 µL for a 24-well plate). d. Add the freshly prepared RALA/pDNA complexes (from Protocol 1, Step 3) dropwise to the cells. For a 24-well plate, a typical starting amount is 1 µg of pDNA per well. e. Gently swirl the plate to ensure even distribution of the nanoparticles.

  • Incubation: a. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator. b. After the incubation period, remove the medium containing the complexes and replace it with fresh, complete (serum-containing) growth medium.

  • Gene Expression: Incubate the cells for an additional 24-72 hours to allow for gene expression before proceeding to analysis.

Protocol 3: Assessment of Transfection Efficiency

Transfection efficiency can be assessed using a reporter plasmid (e.g., encoding GFP or Luciferase).

A. Fluorescence Microscopy (for GFP):

  • At 24-48 hours post-transfection, view the cells under a fluorescence microscope.

  • Capture images of both the fluorescent channel (for GFP-positive cells) and the bright-field channel (for the total number of cells).

  • Estimate transfection efficiency by calculating the percentage of fluorescent cells relative to the total number of cells in several representative fields of view.

B. Flow Cytometry (for GFP):

  • At 24-48 hours post-transfection, wash the cells with PBS and detach them using a gentle enzyme (e.g., Trypsin-EDTA).

  • Neutralize the enzyme with complete medium and pellet the cells by centrifugation.

  • Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1-2% FBS).

  • Analyze the cell suspension on a flow cytometer to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

Protocol 4: Assessment of Cytotoxicity

Cytotoxicity should be assessed to ensure that the observed effects are not due to cell death.

Materials:

  • Cells transfected as described in Protocol 2.

  • Untransfected cells (negative control).

  • Cells treated with a known cytotoxic agent (positive control).

  • WST-1, MTS, or similar metabolic activity assay kit.

Procedure (Example using WST-1):

  • At 24-72 hours post-transfection, remove the culture medium.

  • Add a mixture of WST-1 reagent diluted in serum-free medium (typically a 1:10 dilution) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of the supernatant at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untransfected control cells.

References

Application Notes and Protocols for RALA-Mediated mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a 30-amino acid, cationic, amphipathic peptide designed for the efficient delivery of nucleic acids, including messenger RNA (mRNA), for vaccine and gene therapy applications.[1][2][3] Its sequence, WEARLARALARALARHLARALARALRACEA, features a strategic arrangement of positively charged arginine residues and hydrophobic leucine and alanine residues.[1][2] This structure allows RALA to condense anionic mRNA molecules into stable nanoparticles, typically below 100 nm, protecting the mRNA from degradation and facilitating cellular uptake. A key feature of RALA is its pH-sensitive conformational change; it adopts an α-helical structure in the acidic environment of the endosome, which promotes endosomal membrane disruption and subsequent release of the mRNA cargo into the cytoplasm for translation into the target antigen. This mechanism of action, coupled with its low inflammatory profile, makes RALA a promising alternative to lipid-based delivery systems for mRNA vaccines.

Key Features of this compound

  • High Encapsulation Efficiency: Forms stable nanoparticles with mRNA, offering protection from enzymatic degradation.

  • Efficient Cellular Uptake: The cationic nature of the RALA/mRNA nanoparticles facilitates interaction with and uptake by antigen-presenting cells (APCs) such as dendritic cells.

  • pH-Dependent Endosomal Escape: Undergoes a conformational change to an α-helix in the acidic endosomal environment, leading to membrane disruption and cytosolic release of mRNA.

  • Low Immunogenicity: RALA itself has been shown to be non-immunogenic, which can be advantageous for vaccine formulations.

  • Robust Immune Response: RALA-delivered mRNA vaccines have been shown to elicit potent antigen-specific T-cell responses and humoral immunity.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing RALA for mRNA delivery.

Table 1: Physicochemical Characteristics of RALA-mRNA Nanoparticles

ParameterValueNotes
Encapsulation Efficiency >99%For a multivalent SARS-CoV-2 mRNA vaccine (RALA-SME).
Particle Size (Z-average) < 100 nmGeneral finding for RALA/mRNA complexes.
Zeta Potential +25 to +40 mVFor CPP/mRNA and PLA-NP/CPP/mRNA complexes, indicating a cationic surface charge.
N:P Ratio 10A commonly used ratio of RALA nitrogen to nucleic acid phosphate for nanoparticle formation.

Table 2: In Vivo Immunogenicity of RALA-mRNA Vaccines

ParameterResultModel System & Antigen
IgG2a:IgG1 Ratio >1.2Indicates a Th1-biased immune response in mice vaccinated with a RALA-SME SARS-CoV-2 vaccine.
T-cell Response SignificantOvalbumin-specific T-cell response induced in vivo.
Neutralizing Antibodies ProducedAgainst Wuhan-Hu-1 and Omicron BA.1 lineages of SARS-CoV-2 in hamsters.

Experimental Protocols

Protocol 1: Formulation of RALA-mRNA Nanoparticles

This protocol describes the preparation of RALA-mRNA nanoparticles by simple electrostatic complexation.

Materials:

  • This compound (lyophilized powder)

  • mRNA encoding the antigen of interest

  • Nuclease-free water

  • Opti-MEM or other serum-free medium

Procedure:

  • Reconstitute this compound: Reconstitute the lyophilized this compound in nuclease-free water to a stock concentration of 5.8 mg/mL. Aliquot and store at -20°C.

  • Dilute mRNA: Dilute the mRNA to the desired concentration in nuclease-free water or a suitable buffer.

  • Complexation:

    • For a desired N:P ratio (ratio of nitrogen atoms in RALA to phosphate groups in mRNA), calculate the required volumes of RALA and mRNA solutions. An N:P ratio of 10 is a good starting point.

    • In a sterile, nuclease-free microcentrifuge tube, add the calculated volume of this compound solution.

    • Gently add the calculated volume of mRNA solution to the RALA solution.

    • Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • Characterization (Optional but Recommended):

    • Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Assess mRNA encapsulation efficiency using a Quant-iT RiboGreen RNA assay or similar method.

Protocol 2: In Vitro Transfection of Dendritic Cells with RALA-mRNA Nanoparticles

This protocol outlines the transfection of dendritic cells (DCs) to assess protein expression from the delivered mRNA.

Materials:

  • RALA-mRNA nanoparticles (from Protocol 1)

  • Dendritic cells (e.g., bone marrow-derived DCs or a DC cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Fluorescently labeled mRNA (optional, for uptake studies) or antibody against the expressed antigen.

Procedure:

  • Cell Seeding: Seed dendritic cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Transfection:

    • Gently wash the cells with PBS.

    • Add fresh, serum-free medium to each well.

    • Add the prepared RALA-mRNA nanoparticles to the cells. A typical dose is 1 µg of mRNA per well.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, replace the transfection medium with complete cell culture medium.

    • Incubate for an additional 24-48 hours to allow for protein expression.

  • Analysis of Protein Expression:

    • Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

    • If the mRNA encodes a fluorescent protein (e.g., GFP), analyze the cells directly by flow cytometry to determine the percentage of transfected cells.

    • If the mRNA encodes a non-fluorescent antigen, stain the cells with a fluorescently labeled antibody specific for the antigen before flow cytometry analysis.

Protocol 3: In Vivo Immunization and Immune Response Assessment

This protocol describes the administration of RALA-mRNA vaccines to mice and subsequent analysis of the immune response.

Materials:

  • RALA-mRNA nanoparticles (from Protocol 1), formulated in a sterile, endotoxin-free buffer (e.g., PBS)

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes with 29G needles

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

  • ELISA plates and reagents for antibody titration

  • Reagents for ELISpot or intracellular cytokine staining for T-cell analysis

Procedure:

  • Immunization:

    • Administer the RALA-mRNA nanoparticle suspension via intradermal injection into the ear pinna or the shaved flank of the mice. A typical dose is 10-25 µg of mRNA per mouse.

    • Perform prime and boost immunizations at a 2-3 week interval.

  • Sample Collection:

    • Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., 2 weeks after each immunization).

    • At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis.

  • Analysis of Humoral Immune Response (ELISA):

    • Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.

    • Serially dilute the collected serum samples and add them to the plates.

    • Use HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a) to detect antigen-specific antibodies.

    • Determine antibody titers and the IgG2a:IgG1 ratio to assess the Th1/Th2 bias of the immune response.

  • Analysis of Cellular Immune Response (ELISpot or Intracellular Cytokine Staining):

    • Isolate splenocytes from the harvested spleens.

    • Restimulate the splenocytes in vitro with the specific antigen or overlapping peptides.

    • Perform an IFN-γ ELISpot assay to enumerate antigen-specific T-cells.

    • Alternatively, use intracellular cytokine staining followed by flow cytometry to analyze the production of cytokines (e.g., IFN-γ, TNF-α) by CD4+ and CD8+ T-cells.

Protocol 4: Cytotoxicity Assay

This protocol assesses the potential toxicity of RALA-mRNA nanoparticles on cells in culture.

Materials:

  • RALA-mRNA nanoparticles (from Protocol 1)

  • Cells of interest (e.g., dendritic cells, HeLa cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT or WST-1 cell proliferation assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the RALA-mRNA nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle dilutions.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

RALA_mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm RALA_mRNA_NP RALA-mRNA Nanoparticle Endocytosed_NP Endocytosed Nanoparticle RALA_mRNA_NP->Endocytosed_NP Endocytosis RALA_Helix RALA α-helix formation Endocytosed_NP->RALA_Helix Membrane_Disruption Endosomal Membrane Disruption RALA_Helix->Membrane_Disruption mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release Translation Translation by Ribosome mRNA_Release->Translation Antigen Antigen Synthesis Translation->Antigen

Caption: Mechanism of RALA-mediated mRNA delivery and antigen presentation.

Experimental_Workflow Start Start Formulation RALA-mRNA Nanoparticle Formulation & Characterization Start->Formulation InVitro In Vitro Transfection (e.g., Dendritic Cells) Formulation->InVitro InVivo In Vivo Immunization (e.g., Mice) Formulation->InVivo Protein_Expression Assess Protein Expression (Flow Cytometry) InVitro->Protein_Expression Humoral_Response Analyze Humoral Response (ELISA for IgG1/IgG2a) InVivo->Humoral_Response Cellular_Response Analyze Cellular Response (ELISpot/ICS for T-cells) InVivo->Cellular_Response Data_Analysis Data Analysis & Conclusion Protein_Expression->Data_Analysis Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for RALA-mRNA vaccine development.

References

Application Notes and Protocols for Formulating RALA Peptide Nanoparticles with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RALA peptide is a 30-amino acid, cationic, amphipathic peptide designed for the efficient delivery of nucleic acids, including small interfering RNA (siRNA), into cells.[1][2] Its arginine-rich sequence facilitates the condensation of negatively charged siRNA into stable nanoparticles, while its pH-responsive nature promotes endosomal escape, a critical step for the cytoplasmic delivery of siRNA and subsequent gene silencing.[1][3][4] This document provides detailed protocols for the formulation, characterization, and application of RALA/siRNA nanoparticles for in vitro and in vivo research.

Key Features of RALA-mediated siRNA Delivery

  • High Transfection Efficiency: RALA has demonstrated effective gene silencing in a variety of cell lines.

  • Low Cytotoxicity: Compared to commercial transfection reagents like Lipofectamine®, RALA exhibits lower cytotoxicity, preserving cell viability.

  • pH-Responsive Endosomal Escape: The peptide's α-helical structure increases in the acidic environment of the endosome, leading to endosomal membrane disruption and release of the siRNA cargo into the cytoplasm.

  • Versatility: RALA can be used to deliver various nucleic acid payloads, including plasmid DNA and mRNA, in addition to siRNA.

Experimental Protocols

Formulation of RALA/siRNA Nanoparticles

This protocol describes the formation of RALA/siRNA nanoparticles by self-assembly based on electrostatic interactions. The key parameter for optimization is the N:P ratio, which is the molar ratio of nitrogen atoms in the this compound to the phosphate groups in the siRNA backbone.

Materials:

  • This compound solution (e.g., 1 mg/mL in RNase/DNase-free water)

  • siRNA solution (e.g., 20 µM in RNase/DNase-free water)

  • RNase/DNase-free water

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dilution of siRNA: Dilute the stock siRNA solution to the desired concentration in RNase/DNase-free water or PBS. For example, to prepare 1 µg of siRNA, dilute the appropriate volume of the stock solution.

  • Calculation of RALA Volume for Desired N:P Ratio: The N:P ratio is crucial for nanoparticle formation and efficacy. Optimal ratios typically range from 4 to 10. To calculate the required volume of this compound solution, use the following information:

    • The this compound has a specific number of nitrogen atoms (this information is usually provided by the supplier). The this compound described in several studies contains 7 arginine residues, each contributing 4 nitrogen atoms to the guanidinium group, plus other nitrogen-containing amino acids and the peptide bonds. For precise calculations, the exact amino acid sequence and resulting total nitrogen count are needed.

    • The molecular weight of the siRNA.

    • The concentration of the this compound solution.

  • Complexation:

    • Add the calculated volume of the this compound solution to the diluted siRNA solution.

    • Mix gently by pipetting up and down or by brief vortexing.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

Diagram: RALA/siRNA Nanoparticle Formulation Workflow

G cluster_0 Preparation cluster_1 Complexation cluster_2 Characterization & Use siRNA Dilute siRNA in RNase-free water Mix Add RALA to siRNA at desired N:P ratio siRNA->Mix RALA Dilute this compound RALA->Mix Incubate Incubate at RT for 30 minutes Mix->Incubate Characterize Characterize Nanoparticles (Size, Zeta Potential) Incubate->Characterize Transfect Use for in vitro or in vivo experiments Characterize->Transfect

Caption: Workflow for the formulation of RALA/siRNA nanoparticles.

Characterization of RALA/siRNA Nanoparticles

It is essential to characterize the physicochemical properties of the formulated nanoparticles to ensure optimal performance.

2.1. Gel Retardation Assay This assay confirms the condensation of siRNA by the this compound. When complexed, the migration of siRNA through an agarose gel is retarded.

Procedure:

  • Prepare RALA/siRNA nanoparticles at various N:P ratios (e.g., 0, 1, 2, 4, 6, 8, 10).

  • Load the samples into the wells of a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

  • Run the gel electrophoresis in 1x TAE buffer at 80 V for 60 minutes.

  • Visualize the gel under UV light. Uncomplexed siRNA will migrate down the gel, while fully complexed siRNA will remain in the wells. The N:P ratio at which the siRNA band disappears from the running lane and is retained in the well indicates efficient condensation.

2.2. Size and Zeta Potential Measurement Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size) and zeta potential (surface charge) of the nanoparticles.

Procedure:

  • Prepare RALA/siRNA nanoparticles at the desired N:P ratio.

  • Dilute the nanoparticle suspension in RNase-free water or PBS to an appropriate concentration for DLS analysis.

  • Measure the size and zeta potential using a DLS instrument (e.g., Malvern Nano ZS).

  • Optimal nanoparticles for in vivo applications are typically below 200 nm in diameter with a positive zeta potential.

Table 1: Physicochemical Properties of RALA/siRNA Nanoparticles at Different N:P Ratios

N:P RatioParticle Size (nm)Zeta Potential (mV)Condensation Efficiency
2Not reportedNot reportedIncomplete
4~150+20 to +30Complete
8~100-120+30 to +40Complete
10~80-100> +40Complete

Note: The values presented are approximate and may vary depending on the specific siRNA sequence, buffer conditions, and this compound batch. Data is synthesized from typical results reported in the literature.

In Vitro Transfection of RALA/siRNA Nanoparticles

This protocol outlines the procedure for delivering RALA/siRNA nanoparticles to cultured cells to achieve gene silencing.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) at 60-80% confluency

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • RALA/siRNA nanoparticles

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate to ensure they are 60-80% confluent at the time of transfection.

  • Preparation of Transfection Complexes:

    • Prepare RALA/siRNA nanoparticles in a serum-free medium as described in Protocol 1. The final concentration of siRNA in the well typically ranges from 20 to 100 nM.

  • Transfection:

    • Remove the complete medium from the cells.

    • Gently add the RALA/siRNA nanoparticle suspension to the cells.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, add complete medium to the wells. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

  • Analysis of Gene Silencing:

    • Incubate the cells for 24-72 hours post-transfection.

    • Harvest the cells and analyze the knockdown of the target gene at the mRNA level (e.g., by qPCR) or protein level (e.g., by Western blotting).

Diagram: In Vitro Transfection Workflow

G cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Analysis Seed Seed cells in a 24-well plate Add Add nanoparticles to cells Seed->Add Prepare Prepare RALA/siRNA nanoparticles Prepare->Add Incubate Incubate for 4-6 hours Add->Incubate Incubate_post Incubate for 24-72 hours Incubate->Incubate_post Harvest Harvest cells Incubate_post->Harvest Analyze Analyze gene silencing (qPCR, Western Blot) Harvest->Analyze

Caption: Step-by-step workflow for in vitro transfection using RALA/siRNA nanoparticles.

In Vivo Administration of RALA/siRNA Nanoparticles

This protocol provides a general guideline for the systemic or local administration of RALA/siRNA nanoparticles in animal models.

Materials:

  • RALA/siRNA nanoparticles prepared in a sterile, isotonic solution (e.g., PBS or 5% glucose solution)

  • Animal model (e.g., mouse)

  • Appropriate syringes and needles for the chosen route of administration

Procedure:

  • Preparation of Nanoparticles for Injection:

    • Prepare RALA/siRNA nanoparticles at a higher concentration to achieve the desired dose in a small injection volume. An N:P ratio of 10 is often used for in vivo studies.

    • The amount of siRNA per injection will depend on the target organ, the specific siRNA, and the animal model, but typically ranges from 1 to 5 mg/kg.

  • Administration:

    • Administer the nanoparticle suspension to the animals via the desired route (e.g., intravenous, intraperitoneal, or intratumoral injection).

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At the desired time points post-injection, collect tissues of interest.

    • Analyze gene silencing in the target tissues using methods such as qPCR, Western blotting, or immunohistochemistry.

Mechanism of RALA-mediated siRNA Delivery

The efficacy of RALA as an siRNA delivery vector is attributed to its ability to overcome several key cellular barriers.

  • Cellular Uptake: The positively charged RALA/siRNA nanoparticles interact with the negatively charged cell surface, promoting cellular uptake primarily through clathrin- and caveolin-mediated endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH ~5.5-6.5) triggers a conformational change in the this compound, increasing its α-helicity. This change enhances the peptide's interaction with the endosomal membrane, leading to its disruption and the release of the siRNA into the cytoplasm. This "proton sponge" effect is a key feature of RALA's mechanism.

  • Gene Silencing: In the cytoplasm, the released siRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage and degradation of the target mRNA, resulting in gene silencing.

Diagram: Cellular Uptake and Endosomal Escape Pathway

G cluster_0 Extracellular cluster_1 Intracellular NP RALA/siRNA Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Cellular Uptake Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH 5.5) Endosome->Late_Endosome Endosomal Maturation Escape Endosomal Escape Late_Endosome->Escape 2. pH-triggered Conformational Change RISC siRNA engages with RISC Escape->RISC 3. Cytosolic Release Silencing Target mRNA Cleavage RISC->Silencing 4. Gene Silencing

Caption: Mechanism of RALA-mediated siRNA delivery into the cell.

Troubleshooting

Table 2: Common Issues and Solutions in RALA/siRNA Nanoparticle Formulation and Transfection

IssuePossible CauseSuggested Solution
Low Gene Silencing Suboptimal N:P ratioOptimize the N:P ratio (test a range from 4 to 12).
Low siRNA concentrationIncrease the siRNA concentration used for transfection.
Inefficient endosomal escapeEnsure the this compound is of high quality and stored correctly.
Cell type is difficult to transfectOptimize transfection time and cell confluency.
High Cytotoxicity High N:P ratioDecrease the N:P ratio.
High concentration of nanoparticlesReduce the concentration of the RALA/siRNA complexes added to the cells.
Extended incubation timeReduce the incubation time of the nanoparticles with the cells.
Nanoparticle Aggregation Incorrect buffer conditionsPrepare nanoparticles in low salt buffers or RNase-free water.
High nanoparticle concentrationPrepare more dilute nanoparticle solutions.

Conclusion

This compound-based nanoparticles offer a robust and efficient platform for the delivery of siRNA for gene silencing applications. The protocols and data presented here provide a comprehensive guide for researchers to successfully formulate, characterize, and utilize RALA/siRNA nanoparticles in their studies. Optimization of key parameters such as the N:P ratio is critical for achieving maximal gene silencing with minimal cytotoxicity. The unique pH-responsive mechanism of RALA facilitates endosomal escape, a major hurdle in nucleic acid delivery, making it a valuable tool for both in vitro and in vivo research.

References

Optimizing RALA Peptide to Nucleic Acid Ratio for Enhanced Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The RALA peptide is a 30-amino acid, cationic amphipathic peptide designed for efficient intracellular delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2] Its mechanism of action relies on the electrostatic interaction with negatively charged nucleic acids, leading to the formation of stable nanoparticles. A key feature of RALA is its pH-responsive nature; in the acidic environment of the endosome, the peptide adopts an α-helical conformation, which facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[1][3][4] This process, known as endosomal escape, is crucial for successful gene transfection.

The efficiency of RALA-mediated gene delivery and the biocompatibility of the nanoparticles are highly dependent on the ratio of the this compound to the nucleic acid. This ratio is typically expressed as the N:P ratio, which is the molar ratio of positively charged nitrogen atoms in the peptide to the negatively charged phosphate groups in the nucleic acid backbone. Optimizing the N:P ratio is a critical first step in any experiment to ensure maximal transfection efficiency with minimal cytotoxicity. These application notes provide a comprehensive guide and detailed protocols for the effective optimization of the RALA to nucleic acid ratio.

Data Presentation

Optimizing the RALA to nucleic acid ratio involves a balance between efficient condensation of the nucleic acid, the formation of nanoparticles with suitable physicochemical properties for cellular uptake, high transfection efficiency, and low cytotoxicity. The following tables summarize quantitative data from studies on RALA-nucleic acid nanoparticles.

Table 1: Effect of N:P Ratio on RALA-Nucleic Acid Nanoparticle Characteristics

N:P RatioNucleic Acid TypeParticle Size (nm)Zeta Potential (mV)Reference
6pDNA< 200~ +25
8pDNA< 200~ +25
10pDNA~ 55-65~ +20-25
12pDNA< 200~ +25
15pDNA~ 55-65~ +20-25
6siRNA~ 55-65~ +20-25
10siRNA~ 55-65~ +20-25
15siRNA~ 55-65~ +20-25

Table 2: RALA-Mediated Transfection Efficiency and Cytotoxicity

Cell LineTransfection ReagentN:P RatioTransfection EfficiencyCell Viability (%)Reference
ZR-75-1RALA-siFKBPL10Effective Knockdown98-100
ZR-75-1Oligofectamine-Effective Knockdown65-78
ZR-75-1RALA-pFKBPL10Effective Overexpression98-100
ZR-75-1Lipofectamine 2000-Effective Overexpression65-78
MCF-7RALA-pEGFP-N112~33%Not specified
MDA-MB-231RALA-pEGFP-N112~31%Not specified
HeLaRALA-pCMV-EGFP6HighNot specified
HEK-293TRALA-pCMV-EGFP6HighNot specified
A549RALA-pCMV-EGFP6ModerateNot specified

Experimental Protocols

Protocol 1: Preparation of RALA-Nucleic Acid Nanoparticles

This protocol describes the formation of nanoparticles through the self-assembly of the this compound and a nucleic acid cargo.

Materials:

  • This compound, lyophilized powder (reconstituted in nuclease-free water to a stock concentration, e.g., 5.8 mg/ml)

  • Nucleic acid (pDNA or siRNA) of known concentration

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Dilute Nucleic Acid: In a microcentrifuge tube, dilute the desired amount of nucleic acid (e.g., 1 µg of pDNA) in a suitable volume of nuclease-free water.

  • Calculate RALA Volume: Determine the volume of this compound solution required to achieve the desired N:P ratio. The calculation is based on the molar ratio of nitrogen in RALA to phosphate in the nucleic acid. For an N:P ratio of 10, 14.5 µg of RALA is typically complexed with 1 µg of DNA.

  • Complexation: Add the calculated volume of the this compound solution to the diluted nucleic acid.

  • Incubation: Gently mix and incubate the solution at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

  • Use: The freshly prepared RALA-nucleic acid nanoparticles are now ready for characterization or for use in cell transfection experiments.

Protocol 2: Determination of Optimal N:P Ratio by Gel Retardation Assay

This assay determines the N:P ratio at which the this compound completely condenses the nucleic acid, preventing its migration through an agarose gel.

Materials:

  • RALA-nucleic acid nanoparticles prepared at various N:P ratios (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 15)

  • 1% (w/v) agarose gel in 1x TAE buffer

  • Ethidium bromide or other nucleic acid stain

  • 6x DNA loading dye

  • 1x TAE buffer

  • Gel electrophoresis system

Procedure:

  • Prepare Samples: For each N:P ratio, mix the nanoparticle solution with DNA loading dye.

  • Load Gel: Load the samples into the wells of the 1% agarose gel. Include a lane with "naked" nucleic acid (N:P ratio of 0) as a control.

  • Electrophoresis: Run the gel at 80-120 V for 30-60 minutes.

  • Visualize: Visualize the gel under UV light. The N:P ratio at which the nucleic acid no longer migrates from the well is considered the point of complete condensation.

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells with RALA-nucleic acid nanoparticles.

Materials:

  • Adherent cells (e.g., HeLa, HEK-293T, MCF-7)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Freshly prepared RALA-nucleic acid nanoparticles

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a culture plate to achieve 70-80% confluency on the day of transfection.

  • Cell Preparation: On the day of transfection, remove the complete medium and wash the cells with phosphate-buffered saline (PBS). Add serum-free medium to each well.

  • Transfection: Add the freshly prepared RALA-nucleic acid nanoparticle solution to each well.

  • Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, replace the transfection medium with fresh complete culture medium.

  • Gene Expression Analysis: Analyze gene expression (e.g., reporter gene expression or gene knockdown) at a suitable time point post-transfection (e.g., 24-72 hours).

Protocol 4: Assessment of Cytotoxicity

This protocol uses a colorimetric assay (e.g., WST-1 or MTS) to assess the impact of RALA-nucleic acid nanoparticles on cell viability.

Materials:

  • Cells transfected with RALA-nucleic acid nanoparticles at various N:P ratios

  • WST-1 or MTS reagent

  • 96-well plate reader

Procedure:

  • Transfection: Perform transfection in a 96-well plate as described in Protocol 3. Include untransfected cells as a negative control.

  • Assay: At 24-72 hours post-transfection, add the WST-1 or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.

  • Calculate Viability: Express the viability of transfected cells as a percentage relative to the untransfected control cells.

Visualizations

experimental_workflow cluster_prep Nanoparticle Formulation cluster_char Biophysical Characterization cluster_invitro In Vitro Evaluation cluster_opt Optimization prep_rala Prepare RALA Stock formulate Formulate Nanoparticles at various N:P Ratios prep_rala->formulate prep_na Prepare Nucleic Acid Stock prep_na->formulate gel Gel Retardation Assay formulate->gel Condensation dls DLS for Size & Zeta Potential formulate->dls Physicochemical Properties transfect Cell Transfection formulate->transfect Functional Delivery efficiency Assess Transfection Efficiency (e.g., Flow Cytometry) transfect->efficiency toxicity Assess Cytotoxicity (e.g., MTS Assay) transfect->toxicity optimize Select Optimal N:P Ratio efficiency->optimize toxicity->optimize

Figure 1. Experimental workflow for optimizing the RALA to nucleic acid ratio.

rala_mechanism cluster_formation Nanoparticle Formation cluster_uptake Cellular Uptake & Trafficking cluster_escape Endosomal Escape cluster_expression Gene Expression RALA This compound (Cationic) NP RALA/NA Nanoparticle RALA->NP NA Nucleic Acid (Anionic) NA->NP Endocytosis Endocytosis (Clathrin/Caveolin-mediated) NP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome pH_drop Endosomal Acidification Late_Endosome->pH_drop Conformation RALA adopts α-helical conformation pH_drop->Conformation Disruption Endosomal Membrane Disruption Conformation->Disruption Release Nucleic Acid Release into Cytoplasm Disruption->Release Transcription Transcription (if pDNA) Release->Transcription siRNA_action RISC complex (if siRNA) Release->siRNA_action Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein mRNA_cleavage mRNA Cleavage siRNA_action->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

Figure 2. Signaling pathway of RALA-mediated gene delivery and endosomal escape.

logical_relationship cluster_properties Nanoparticle Properties cluster_outcomes Biological Outcomes NP_Ratio N:P Ratio Size Particle Size NP_Ratio->Size influences Charge Zeta Potential NP_Ratio->Charge influences Stability Stability NP_Ratio->Stability influences Toxicity Cytotoxicity NP_Ratio->Toxicity correlates with Uptake Cellular Uptake Size->Uptake Charge->Uptake Efficiency Transfection Efficiency Stability->Efficiency Uptake->Efficiency Optimal_Ratio Optimal N:P Ratio Efficiency->Optimal_Ratio maximizes Toxicity->Optimal_Ratio minimizes

Figure 3. Logical relationship between N:P ratio and experimental outcomes.

References

RALA Peptide-Mediated Transfection of Primary Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of nucleic acids into primary cells is a cornerstone of cellular research and therapeutic development. However, primary cells are notoriously difficult to transfect using traditional methods, often exhibiting low efficiency and high cytotoxicity. The RALA peptide, a cationic amphipathic peptide, has emerged as a highly effective and biocompatible alternative for the delivery of various molecular cargos, including plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), into these sensitive cell types.[1][2]

RALA's unique mechanism of action is central to its success. It electrostatically interacts with negatively charged nucleic acids to form stable nanoparticles.[1][3] These nanoparticles are internalized by cells through endocytosis.[4] The acidic environment of the endosome triggers a conformational change in the this compound to an α-helix, which disrupts the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm. This pH-dependent mechanism of endosomal escape minimizes off-target effects and cellular toxicity.

These application notes provide a comprehensive overview and detailed protocols for the successful transfection of primary cells using the this compound.

Key Advantages of RALA-Mediated Transfection

  • High Transfection Efficiency in Primary Cells: RALA has demonstrated superior transfection rates in a variety of primary cells, including mesenchymal stem cells (MSCs), dendritic cells, dermal fibroblasts, and nucleus pulposus cells, when compared to commercially available reagents.

  • Low Cytotoxicity: RALA consistently preserves cell viability, a critical factor when working with sensitive primary cells.

  • Versatility: It can be used to deliver a wide range of nucleic acid cargos, including pDNA, siRNA, and mRNA.

  • Biocompatibility: Studies have shown that RALA is non-immunogenic, making it a promising candidate for in vivo applications.

Data Summary

The following tables summarize the quantitative data on RALA's performance in primary cells, offering a comparative analysis of its efficiency and cytotoxicity.

Table 1: RALA Transfection Efficiency in Primary Mesenchymal Stem Cells (MSCs)

CargoN:P RatioTransfection Rate (% GFP+ cells)Cell Viability (% of Control)Transfection Yield (% GFP+ cells of original cell count)
pDNA (Cas9-T2A-GFP)5~40%~80%~32%
pDNA (Cas9-T2A-GFP)10~35%~75%~26%
mRNA (GFP)10~70% (Day 1)~90%~63%

Data compiled from studies on primary MSCs. N:P ratio refers to the molar ratio of nitrogen in the this compound to phosphate in the nucleic acid.

Table 2: Comparison of RALA with other Transfection Reagents in Primary MSCs (pDNA delivery)

ReagentTransfection Rate (% GFP+ cells)Cell Viability (% of Control)Transfection Yield (% GFP+ cells of original cell count)
RALA (N:P 5) ~40% ~80% ~32%
Lipofectamine 3000~30%~50%~15%
PEI (N:P 7)~25%~60%~15%

This table illustrates the superior performance of RALA in terms of both transfection efficiency and cell viability compared to commonly used transfection reagents.

Experimental Protocols

Protocol 1: RALA-pDNA Nanoparticle Formation and Transfection of Primary Adherent Cells (e.g., MSCs, Fibroblasts)

This protocol provides a general guideline for transfecting primary adherent cells. Optimization of parameters such as cell density and N:P ratio is recommended for each specific cell type and plasmid.

Materials:

  • This compound (lyophilized)

  • Plasmid DNA (pDNA) of interest (high purity, endotoxin-free)

  • Nuclease-free water

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium

  • Primary adherent cells (e.g., MSCs, fibroblasts)

  • Multi-well tissue culture plates

Procedure:

  • Preparation of RALA Stock Solution:

    • Reconstitute the lyophilized this compound in nuclease-free water to a final concentration of 1 mg/mL.

    • Vortex briefly and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed the primary cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • RALA/pDNA Nanoparticle Formation:

    • This protocol is for a single well of a 24-well plate. Scale up or down as needed.

    • Step A (DNA solution): Dilute 1 µg of pDNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.

    • Step B (RALA solution): In a separate sterile microcentrifuge tube, dilute the required amount of RALA stock solution in 50 µL of serum-free medium. The amount of RALA will depend on the desired Nitrogen to Phosphate (N:P) ratio. A starting N:P ratio of 5:1 to 10:1 is recommended.

    • Calculation for N:P Ratio:

      • The molecular weight of RALA is approximately 3447 g/mol , and it contains 7 nitrogen atoms per molecule.

      • The average molecular weight of a DNA base pair is ~650 g/mol , with one phosphate group per base.

      • The N:P ratio is calculated as: (moles of Nitrogen in RALA) / (moles of Phosphate in DNA)

    • Step C (Complex Formation): Add the diluted RALA solution (from Step B) to the diluted pDNA solution (from Step A).

    • Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for nanoparticle formation.

  • Transfection:

    • Gently add the 100 µL of RALA/pDNA nanoparticle complex dropwise to the cells in the well containing complete culture medium.

    • Gently rock the plate to ensure even distribution of the nanoparticles.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • The medium can be changed after 4-6 hours or left on the cells. For sensitive primary cells, a medium change is recommended to remove any residual complexes.

    • Analyze transgene expression at 24-72 hours post-transfection.

Protocol 2: RALA-siRNA Nanoparticle Formation and Transfection of Primary Cells

This protocol outlines the procedure for delivering siRNA to primary cells using RALA.

Materials:

  • This compound (1 mg/mL stock solution)

  • siRNA of interest (and a non-targeting control siRNA)

  • Nuclease-free water

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium

  • Primary cells

  • Multi-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells 24 hours before transfection to achieve 50-70% confluency at the time of transfection.

  • RALA/siRNA Nanoparticle Formation:

    • This protocol is for a single well of a 24-well plate.

    • Step A (siRNA solution): Dilute the desired amount of siRNA (e.g., 20-50 nM final concentration in the well) in 25 µL of serum-free medium.

    • Step B (RALA solution): Dilute the appropriate amount of RALA stock solution in 25 µL of serum-free medium to achieve the desired N:P ratio (a starting ratio of 10:1 is recommended for siRNA).

    • Step C (Complex Formation): Add the diluted RALA solution to the diluted siRNA solution.

    • Mix gently and incubate at room temperature for 15 minutes.

  • Transfection:

    • Add the 50 µL of RALA/siRNA nanoparticle complex to the cells.

    • Incubate for 24-72 hours before assessing gene knockdown.

Visualizations

RALA-Mediated Transfection Workflow

RALA_Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection RALA This compound Solution Mix Mix & Incubate (15-30 min) RALA->Mix NucleicAcid Nucleic Acid (pDNA/siRNA/mRNA) NucleicAcid->Mix Nanoparticle RALA-Nucleic Acid Nanoparticle Mix->Nanoparticle AddComplex Add Nanoparticle Complex to Cells Nanoparticle->AddComplex Incubate Incubate (4-72h) AddComplex->Incubate Assay Assay for Gene Expression/Knockdown Incubate->Assay

Caption: A schematic overview of the RALA-mediated transfection workflow.

This compound Signaling Pathway for Endosomal Escape

RALA_Endosomal_Escape cluster_cell Host Cell cluster_escape Endosomal Escape Nanoparticle RALA-Nucleic Acid Nanoparticle CellSurface Cell Surface Nanoparticle->CellSurface Binding Endocytosis Endocytosis CellSurface->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->LateEndosome Maturation RALA_Helix RALA α-Helix Formation (Low pH) Endosome->RALA_Helix Acidification Cytoplasm Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus pDNA transport CargoRelease Nucleic Acid Release CargoRelease->Cytoplasm MembraneDisruption Endosomal Membrane Disruption RALA_Helix->MembraneDisruption MembraneDisruption->CargoRelease

Caption: The mechanism of RALA-mediated endosomal escape.

References

RALA Peptide for Gene Editing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RALA peptide is a cationic, amphipathic cell-penetrating peptide designed for the efficient and safe delivery of nucleic acids and other anionic molecules into cells.[1][2] Its unique pH-responsive mechanism allows for effective endosomal escape, a critical step for the successful intracellular delivery of gene editing machinery.[1][3] This document provides detailed application notes and protocols for utilizing the this compound to deliver various CRISPR-Cas9 components for gene editing purposes, including plasmid DNA (pDNA), messenger RNA (mRNA), and ribonucleoprotein (RNP) complexes.[4]

Introduction

CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering precise and efficient gene editing capabilities. However, the delivery of CRISPR components into target cells remains a significant challenge, particularly in therapeutically relevant primary cells. Viral vectors, while efficient, pose risks of immunogenicity and insertional mutagenesis. Non-viral methods often struggle with low efficiency and high cytotoxicity.

The this compound presents a promising non-viral solution, demonstrating low cytotoxicity and high transfection efficiency in various cell types, including primary mesenchymal stem cells (MSCs). RALA self-assembles with negatively charged cargo, such as nucleic acids, through electrostatic interactions to form stable nanoparticles. These nanoparticles facilitate cellular uptake and, crucially, promote the release of their cargo from the endosome into the cytoplasm, a process enhanced by the acidic environment of the endosome which increases the α-helicity of the peptide. This document outlines the protocols for nanoparticle formation and cell transfection using RALA for various gene editing applications.

Mechanism of Action: RALA-Mediated Endosomal Escape

The efficacy of RALA as a delivery vehicle hinges on its ability to facilitate endosomal escape. This process is driven by the peptide's pH-sensitive amphipathic nature.

RALA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.0-6.5) RALA_NP RALA/Cargo Nanoparticle Endocytosis Endocytosis RALA_NP->Endocytosis cellular uptake Cell_Membrane Cell Membrane Endosome_Membrane Endosomal Membrane RALA_Helix RALA adopts α-helical conformation Membrane_Disruption Endosomal Membrane Disruption RALA_Helix->Membrane_Disruption interacts with and disrupts membrane Cargo_Release Cargo Release into Cytoplasm Membrane_Disruption->Cargo_Release Endocytosis->RALA_Helix trapped in endosome and pH drops

Caption: RALA nanoparticle endosomal escape pathway.

Data Presentation

Table 1: Physicochemical Properties of RALA-CRISPR Nanoparticles
Cargo TypeN:P Ratio / Molar RatioParticle Size (nm)Zeta Potential (mV)Reference
pDNA (Cas9-T2A-GFP)5< 150~ +20
pDNA (Cas9-T2A-GFP)7< 150~ +25
pDNA (Cas9-T2A-GFP)10< 150~ +30
pDNA (pCMV-EGFP)6< 200~ +25
siRNA4Not SpecifiedNot Specified
RNP (Cas9-gRNA)Not SpecifiedNot SpecifiedNot Specified

N:P ratio refers to the molar ratio of nitrogen atoms in the this compound to phosphate groups in the nucleic acid.

Table 2: Transfection Efficiency and Cytotoxicity of RALA-pDNA in Mesenchymal Stem Cells (MSCs)
Delivery VectorTransfection Rate (% GFP+ cells)Cell Viability (% of control)Transfection Yield (% GFP+ of initial cells)Reference
RALA (N:P 7)22.48 ± 1.41%High (unspecified)Superior to Lipofectamine & PEI
Lipofectamine 300042.26 ± 0.53%Lower than RALALower than RALA
PEI (N:P 7)17.98 ± 0.61%Lower than RALALower than RALA

Experimental Protocols

Protocol 1: RALA-pDNA Nanoparticle Formulation for CRISPR Delivery

This protocol describes the formation of nanoparticles for the delivery of a plasmid encoding Cas9 and a guide RNA.

pDNA_Workflow Start Start Dilute_pDNA 1. Dilute pDNA in ultrapure water Start->Dilute_pDNA Dilute_RALA 2. Dilute this compound in ultrapure water Start->Dilute_RALA Combine 3. Add RALA solution to pDNA solution Dilute_pDNA->Combine Dilute_RALA->Combine Incubate 4. Incubate for 30 min at room temperature Combine->Incubate Ready Nanoparticles ready for transfection Incubate->Ready RALA_Applications cluster_cargo CRISPR Cargo cluster_application Gene Editing Application RALA_Peptide This compound pDNA pDNA (Cas9 + gRNA) RALA_Peptide->pDNA complexes with mRNA mRNA (Cas9/dCas9-VPR) RALA_Peptide->mRNA complexes with RNP RNP (Cas9 + gRNA) RALA_Peptide->RNP complexes with Knock_in Gene Knock-in pDNA->Knock_in Knock_out Gene Knock-out pDNA->Knock_out Activation Transcriptional Activation mRNA->Activation RNP->Knock_out

References

Application Note: A Detailed Protocol for RALA-Mediated Gene Delivery in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-viral gene delivery systems are critical for advancing cancer gene therapy, offering a safer alternative to viral vectors. The RALA peptide is a promising non-viral vector with significant potential for clinical translation.[1][2] RALA is a 30-amino acid cationic, amphipathic peptide designed to efficiently condense nucleic acids like plasmid DNA (pDNA) and siRNA into stable nanoparticles through electrostatic interactions.[3][4][5] A key feature of RALA is its pH-responsive nature; it adopts an alpha-helical structure in the acidic environment of the endosome, which facilitates membrane disruption and the release of its genetic cargo into the cytoplasm. This mechanism enhances transfection efficiency while maintaining low cytotoxicity, making RALA an effective delivery platform for therapeutic genes in various cancer models.

This document provides a comprehensive protocol for using RALA to deliver plasmid DNA to cancer cells in vitro. It includes detailed procedures for nanoparticle formulation, cell transfection, and subsequent analysis of nanoparticle characteristics, transfection efficiency, and cell viability.

Mechanism of Action

RALA-mediated gene delivery involves a multi-step process that ensures the protection and successful intracellular delivery of the nucleic acid cargo.

  • Nanoparticle Formation: The positively charged this compound electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid (e.g., pDNA), condensing it into compact, cationic nanoparticles.

  • Cellular Uptake: The resulting nanoparticles, typically less than 200 nm in diameter, are readily taken up by cancer cells through endocytosis.

  • Endosomal Escape: Inside the cell, the nanoparticles are trafficked into endosomes. The acidic environment (low pH) within the late endosome triggers a conformational change in the this compound, increasing its α-helicity.

  • Cargo Release: The α-helical this compound interacts with and disrupts the endosomal membrane, allowing the nanoparticle and its genetic cargo to escape into the cytoplasm, avoiding lysosomal degradation.

  • Gene Expression: Once in the cytoplasm, the pDNA is released from the complex and can translocate to the nucleus, where the cellular machinery transcribes and translates the gene of interest.

RALA_Mechanism cluster_0 Extracellular cluster_1 Intracellular RALA Cationic RALA Peptide NP RALA/pDNA Nanoparticle RALA->NP Self-Assembly pDNA Anionic pDNA pDNA->NP Electrostatic Interaction Endosome Endosome (Low pH) NP->Endosome Endocytosis Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape (Membrane Disruption) Nucleus Nucleus Cytoplasm->Nucleus pDNA Trafficking Expression Gene Expression Nucleus->Expression

Caption: Mechanism of RALA-mediated gene delivery.

Data Presentation

Quantitative data from studies using RALA for gene delivery are summarized below. The physicochemical properties of the nanoparticles and their biological efficacy are highly dependent on the Nitrogen-to-Phosphate (N:P) ratio.

Table 1: Physicochemical Properties of RALA/Nucleic Acid Nanoparticles

N:P Ratio Cargo Type Particle Size (nm) Zeta Potential (mV) Reference
5 pDNA < 150 +16.6
7 pDNA < 150 +21.1
10 pDNA ~110 - 150 +26.6 to +30
15 pDNA ~150 > +30
10 siRNA ~150 +29
15 siRNA ~120 +33

| 20 | mRNA | < 125 | > +15 | |

Table 2: Transfection Efficiency and Cytotoxicity in Cancer Cell Lines

Cell Line Cargo N:P Ratio Transfection Outcome Cell Viability Reference
ZR-75-1 (Breast) pFKBPL 10 Effective gene expression Not affected
HeLa (Cervical) p53 pDNA Not specified Successful p53 expression and apoptosis induction >80%
PC-3 (Prostate) pEGFP-N1 10 High transfection efficiency Not significantly toxic
DU145 (Prostate) AuNP >20:1 (w:w) >3-fold increase in uptake Not significantly toxic

| Various | siRNA | Not specified | ~90% transfection efficiency | High biocompatibility | |

Experimental Protocols

Protocol 1: Preparation of RALA/pDNA Nanoparticles

This protocol describes the formation of RALA/pDNA nanoparticles at a standard N:P ratio of 10.

Materials:

  • Lyophilized this compound (Biomatik, sequence: N-WEARLARALARALARHLARALARALRACEA-C)

  • Plasmid DNA (pDNA) of interest (e.g., pEGFP-N1 for efficiency testing) at ≥1 µg/µL

  • Nuclease-free ultrapure water

Procedure:

  • Reconstitute RALA: Prepare a stock solution of RALA by reconstituting the lyophilized powder in nuclease-free water to a concentration of 5.8 mg/mL. Aliquot and store at -20°C.

  • Prepare pDNA: Dilute the pDNA stock in nuclease-free water to a working concentration (e.g., 0.1 µg/µL).

  • Calculate Volumes for N:P 10: The N:P ratio is the molar ratio of nitrogen in RALA to phosphate in pDNA. At an N:P ratio of 10, approximately 14.5 µg of RALA is required to complex 1 µg of pDNA.

    • For 1 µg of pDNA, you will need 14.5 µg of RALA.

    • Volume of RALA = 14.5 µg / 5800 µg/mL = 2.5 µL.

    • Volume of pDNA = 1 µg / 0.1 µg/µL = 10 µL.

  • Complexation:

    • In a sterile microcentrifuge tube, add the calculated volume of this compound.

    • Add the calculated volume of pDNA to the this compound.

    • Mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly. The final nanoparticles are ready for addition to cells.

Protocol 2: In Vitro Transfection of Cancer Cells

This protocol is a general guideline and should be optimized for specific cell lines. The example uses a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HeLa, ZR-75-1)

  • Complete growth medium (e.g., RPMI-1640 + 10% FCS)

  • Serum-free medium (e.g., Opti-MEM)

  • Prepared RALA/pDNA nanoparticles

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells at a density of 3 x 10⁴ cells per well in a 96-well plate. Allow cells to adhere and grow for 24 hours to reach 70-90% confluency.

  • Media Change: Aspirate the complete growth medium from the wells. Gently wash the cells once with PBS.

  • Starvation: Add 50 µL of serum-free Opti-MEM to each well and incubate for 2 hours. This step helps improve transfection efficiency.

  • Transfection:

    • Dilute the prepared RALA/pDNA nanoparticles (containing 1 µg of pDNA) in Opti-MEM.

    • Add the diluted nanoparticle solution to the cells.

    • Incubate for 6 hours at 37°C and 5% CO₂.

  • Post-Transfection: After 6 hours, replace the transfection medium with 100 µL of complete growth medium.

  • Analysis: Incubate the cells for 24-72 hours before proceeding with analysis for gene expression (Protocol 4).

Protocol 3: Characterization of RALA/pDNA Nanoparticles

It is recommended to characterize the nanoparticles to ensure proper formulation.

  • Gel Retardation Assay: To confirm that the pDNA is successfully condensed by RALA. Prepare complexes at various N:P ratios (0-15) and run them on a 1% agarose gel. Free, uncomplexed pDNA will migrate through the gel, while condensed pDNA will be retained in the loading well.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size, polydispersity index (PDI), and zeta potential (surface charge) of the nanoparticles. Formulations should ideally be <200 nm in size with a positive zeta potential for efficient cellular uptake.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Protocol 4: Assessment of Transfection Efficiency and Cytotoxicity
  • Gene Expression Analysis (Reporter Gene): If using a reporter plasmid like pEGFP-N1, transfection efficiency can be quantified 48 hours post-transfection. Analyze the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

  • Gene Expression Analysis (Therapeutic Gene): For therapeutic genes, analyze mRNA levels using RT-qPCR or protein expression using Western Blotting or ELISA at 48-72 hours post-transfection.

  • Cytotoxicity Assay (WST-1 or MTT): To evaluate the effect of the RALA/pDNA nanoparticles on cell viability. 24 hours post-transfection, add WST-1 or MTT reagent to the cells according to the manufacturer's protocol and measure the absorbance to determine the percentage of viable cells relative to untreated controls.

RALA_Workflow cluster_prep Nanoparticle Formulation & Characterization cluster_transfection In Vitro Transfection Protocol cluster_analysis Downstream Analysis prep_rala Reconstitute RALA & pDNA Stocks form_np Form Nanoparticles (Mix at desired N:P Ratio) prep_rala->form_np incubate_np Incubate 30 min at Room Temp form_np->incubate_np characterize Characterize Nanoparticles (DLS, Gel Retardation) incubate_np->characterize transfect Add Nanoparticles to Cells incubate_np->transfect seed_cells Seed Cancer Cells (24h prior to transfection) starve Starve Cells in Serum-Free Medium (2h) seed_cells->starve starve->transfect incubate_cells Incubate for 6h transfect->incubate_cells change_media Replace with Complete Growth Medium incubate_cells->change_media final_incubate Incubate for 24-72h change_media->final_incubate assay_expression Assay for Gene Expression (Flow Cytometry, WB, etc.) final_incubate->assay_expression assay_viability Assay for Cell Viability (WST-1, MTT) final_incubate->assay_viability

Caption: Experimental workflow for RALA-mediated transfection.

Conclusion

The this compound provides a robust and versatile platform for non-viral gene delivery to cancer cells. Its pH-responsive mechanism of endosomal escape leads to efficient transfection with minimal associated toxicity. The protocol outlined in this application note offers a standardized method for researchers to formulate, deliver, and analyze the effects of RALA-based gene therapies. By optimizing parameters such as the N:P ratio and cell-specific conditions, this system can be finely tuned to achieve desired levels of protein expression and therapeutic outcomes in a wide range of cancer research applications.

References

Application Notes and Protocols for RALA Peptide Nanoparticle Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of RALA peptide-based nanoparticles. The this compound is a 30-amino acid amphipathic peptide designed for the efficient delivery of nucleic acids and other anionic molecules.[1][2] Its cationic nature, rich in arginine residues, allows it to condense negatively charged cargo like plasmid DNA (pDNA) and siRNA into nanoparticles through electrostatic self-assembly.[3][4] A key feature of RALA is its pH-sensitive conformational change; at the lower pH of endosomes, it adopts an α-helical structure that facilitates endosomal disruption and cargo release into the cytoplasm.[5]

Thorough physicochemical and biological characterization is critical to ensure the development of stable, safe, and effective RALA nanoparticle formulations for therapeutic applications. The following sections detail the core techniques required for this analysis.

Section 1: Physicochemical Characterization

The initial step in evaluating RALA nanoparticles involves a detailed analysis of their physical and chemical properties. These characteristics are fundamental to their stability, cellular interaction, and overall in vivo performance.

Particle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (size) and the polydispersity index (PDI) of nanoparticles in suspension. The particle size influences cellular uptake, biodistribution, and clearance pathways. A low PDI value (typically < 0.3) indicates a homogenous and monodisperse nanoparticle population, which is crucial for reproducible results. For RALA nanoparticles, DLS is essential to confirm their formation upon complexation with cargo and to optimize the formulation parameters, such as the N:P ratio (the molar ratio of nitrogen atoms in the cationic this compound to phosphate groups in the anionic nucleic acid).

Experimental Protocol: DLS Measurement

  • Purpose: To determine the Z-average hydrodynamic diameter and Polydispersity Index (PDI) of RALA nanoparticles.

  • Materials:

    • Reconstituted this compound solution (e.g., 5.8 mg/mL in ultrapure water).

    • Nucleic acid cargo (pDNA or siRNA) at a known concentration in nuclease-free water or buffer.

    • Ultrapure, nuclease-free water.

    • Low-volume disposable DLS cuvettes.

    • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer Nano ZS).

  • Sample Preparation (N:P Ratio Formulation):

    • a. RALA nanoparticles are formed through self-assembly by mixing the peptide with the nucleic acid cargo.

    • b. For a target N:P ratio of 10, typically 14.5 µg of RALA is complexed with 1 µg of DNA. The volumes are adjusted based on stock concentrations.

    • c. Add the appropriate volume of this compound solution to the diluted nucleic acid solution.

    • d. Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for stable complex formation.

  • Measurement Procedure:

    • a. Dilute the nanoparticle suspension in ultrapure water to a final volume suitable for the DLS cuvette (e.g., 1 mL).

    • b. Transfer the sample to a clean, dust-free DLS cuvette.

    • c. Place the cuvette in the DLS instrument.

    • d. Set the instrument parameters:

      • Dispersant: Water (select from software library, which includes viscosity and refractive index).

      • Temperature: Set to 25°C or 37°C and allow for an equilibration time of at least 120 seconds.

      • Measurement Angle: Typically 173° (backscatter).

    • e. Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • The instrument software will generate a Z-average diameter (nm) and a PDI value.

    • The Z-average is the intensity-weighted mean hydrodynamic size.

    • The PDI is a dimensionless measure of the heterogeneity of sizes in the sample.

Surface Charge Analysis by Zeta Potential Measurement

Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface, which is a critical indicator of colloidal stability and interaction with negatively charged cell membranes. For gene delivery, a net positive zeta potential (typically +10 to +30 mV) is desirable to facilitate binding to the cell surface and promote uptake. However, excessively high positive charges (>+30 mV) can lead to aggregation with serum proteins and potential toxicity. This measurement is crucial for optimizing the N:P ratio to achieve a balance between efficacy and safety.

Experimental Protocol: Zeta Potential Measurement

  • Purpose: To determine the surface charge of RALA nanoparticles.

  • Materials:

    • RALA nanoparticle suspension (prepared as in DLS protocol).

    • Disposable folded capillary zeta cells.

    • DLS instrument with zeta potential capability (e.g., Malvern Zetasizer Nano ZS).

  • Measurement Procedure:

    • a. Prepare RALA nanoparticles at the desired N:P ratios as described previously.

    • b. Carefully inject the nanoparticle suspension into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.

    • c. Ensure the electrodes are covered by the sample.

    • d. Place the cell into the instrument, ensuring proper contact with the instrument's electrodes.

    • e. Set the instrument parameters, including dispersant (water), temperature (25°C), and the Smoluchowski model for converting electrophoretic mobility to zeta potential.

    • f. Perform at least three replicate measurements.

  • Data Analysis:

    • The software will report the mean zeta potential in millivolts (mV).

    • A positive value indicates a net positive surface charge.

Quantitative Data Summary: Physicochemical Properties

The following table summarizes typical physicochemical properties of RALA nanoparticles complexed with plasmid DNA (pFKBPL) and siRNA (siFKBPL) at various N:P ratios.

N:P RatioCargoAvg. Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
6pDNA~110< 0.6~15
8pDNA~75< 0.6~18
10pDNA~65< 0.6~20
15pDNA~55< 0.6~25
6siRNA~90< 0.6~15
8siRNA~70< 0.6~20
10siRNA~55< 0.6~22
15siRNA~50< 0.6~25
Data adapted from studies on RALA-pFKBPL and RALA-siFKBPL nanoparticles. An N:P ratio of 10 is often selected for its ideal size and charge characteristics.
Morphological Analysis by Transmission Electron Microscopy (TEM)

Application Note: While DLS provides information on the average hydrodynamic size in solution, Transmission Electron Microscopy (TEM) offers direct visualization of individual nanoparticles. This technique is invaluable for confirming particle size, assessing morphology (e.g., sphericity), and observing any tendency for aggregation. For RALA nanoparticles, TEM can corroborate DLS data and provide qualitative insights into the condensation of the nucleic acid cargo.

Experimental Protocol: TEM Sample Preparation and Imaging

  • Purpose: To visualize the morphology and size of RALA nanoparticles.

  • Materials:

    • RALA nanoparticle suspension.

    • TEM grids (e.g., 400 mesh carbon-coated copper grids).

    • Negative staining agent (e.g., 2-5% uranyl acetate in methanol or water).

    • 50% Ethanol and molecular grade water for washing.

    • Fine-tipped forceps and filter paper.

  • Sample Preparation (Negative Staining):

    • a. Place a 10-30 µL drop of the RALA nanoparticle suspension onto a clean TEM grid held by forceps.

    • b. Allow the nanoparticles to adsorb to the carbon film for 1-2 minutes.

    • c. Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid.

    • d. Apply a drop of the negative stain solution (e.g., 5% uranyl acetate) to the grid for 30-60 seconds.

    • e. Wick away the excess stain.

    • f. Wash the grid by briefly touching it to drops of 50% ethanol, followed by molecular grade water, wicking away the liquid after each wash.

    • g. Allow the grid to air dry completely before loading it into the TEM.

  • Imaging:

    • a. Load the grid into the TEM sample holder.

    • b. Operate the TEM at a suitable accelerating voltage (e.g., 120 kV).

    • c. Acquire images at various magnifications to observe overall distribution and individual particle morphology.

Nucleic Acid Condensation by Gel Retardation Assay

Application Note: A gel retardation or band shift assay is used to determine the efficiency of the this compound in binding and condensing its nucleic acid cargo. When subjected to an electric field in an agarose gel, naked nucleic acids (pDNA or siRNA) migrate through the gel matrix. However, when complexed with the cationic this compound, the resulting nanoparticles are too large to enter the gel pores, or their net charge is neutralized, causing them to be "retarded" in the loading well. This assay is used to find the minimum N:P ratio required for complete complexation of the cargo.

Experimental Protocol: Gel Retardation Assay

  • Purpose: To assess the condensation of nucleic acid by the this compound at various N:P ratios.

  • Materials:

    • RALA nanoparticle samples prepared at a range of N:P ratios (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 15).

    • Naked nucleic acid (control).

    • 1% (for pDNA) or 2% (for siRNA) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • 1x TAE or TBE running buffer.

    • 6x DNA loading dye.

    • Gel electrophoresis system and power supply.

    • UV transilluminator for visualization.

  • Procedure:

    • a. Prepare RALA/nucleic acid complexes at various N:P ratios, keeping the amount of nucleic acid constant (e.g., 1 µg).

    • b. After the 30-minute incubation, add loading dye to each sample and mix.

    • c. Load the samples into the wells of the agarose gel. Include a lane with naked nucleic acid as a control.

    • d. Run the gel at 80-100 V for 45-60 minutes.

    • e. Image the gel using a UV transilluminator.

  • Data Analysis:

    • Observe the migration of the nucleic acid bands.

    • The N:P ratio at which the fluorescent band is no longer visible in the lane (and is instead retained in the well) is considered the point of complete condensation.

Section 2: Biological Characterization & Functionality

After confirming the desired physicochemical properties, the next critical phase is to evaluate the nanoparticle's biological performance, including its ability to enter cells, release its cargo, and elicit a functional response.

Mechanism of Cellular Uptake and Endosomal Escape

Application Note: RALA nanoparticles are designed to be internalized by cells, typically through endocytic pathways. The acidic environment of the late endosome (pH ~5.5) is the trigger for RALA's mechanism of action. The peptide undergoes a conformational shift to form an α-helix, which disrupts the endosomal membrane, allowing the nanoparticle and its cargo to escape into the cytoplasm before lysosomal degradation. This process is fundamental to the successful delivery of functional nucleic acids.

Caption: RALA-mediated endosomal escape workflow.

Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry

  • Purpose: To quantitatively assess the internalization of RALA nanoparticles by cells.

  • Materials:

    • Fluorescently labeled nucleic acid (e.g., Cy3-labeled pDNA or Alexa488-labeled siRNA).

    • This compound (can also be fluorescently labeled, e.g., with FITC, for dual tracking).

    • Target cell line (e.g., PC-3 prostate cancer cells).

    • Complete cell culture medium and serum-free medium (e.g., Opti-MEM).

    • 96- or 24-well cell culture plates.

    • Flow cytometer.

    • PBS and Trypsin-EDTA.

  • Procedure:

    • a. Seed cells in culture plates and allow them to adhere overnight.

    • b. Prepare FITC-RALA/Cy3-DNA nanoparticles at an optimal N:P ratio (e.g., 10) in serum-free medium.

    • c. Aspirate the culture medium from the cells and wash once with PBS.

    • d. Add the nanoparticle suspension to the cells and incubate for a set time course (e.g., 1, 4, 24 hours) at 37°C.

    • e. After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • f. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

    • g. Centrifuge the cells and resuspend them in cold PBS for flow cytometry analysis.

  • Data Analysis:

    • Analyze the cell population for fluorescence intensity in the appropriate channels (e.g., FITC and Cy3).

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) as a measure of nanoparticle uptake.

Section 3: Stability and Cargo Integrity

The ability of a nanoparticle to remain intact in a biological environment until it reaches its target is paramount.

Nanoparticle Stability in Serum

Application Note: When introduced into the bloodstream, nanoparticles are immediately exposed to serum proteins, which can cause aggregation or dissociation. A stable formulation should resist these interactions. This assay evaluates the stability of RALA nanoparticles by incubating them in fetal bovine serum (FBS) and assessing whether the nucleic acid cargo remains protected and complexed.

Experimental Protocol: Serum Stability Assay

  • Purpose: To determine if RALA nanoparticles protect their nucleic acid cargo from degradation and dissociation in the presence of serum.

  • Materials:

    • RALA/nucleic acid nanoparticles (N:P 10).

    • Fetal Bovine Serum (FBS).

    • 10% Sodium Dodecyl Sulfate (SDS) solution.

    • Materials for gel retardation assay (as described in 1.4).

  • Procedure:

    • a. Incubate the prepared RALA nanoparticles with 10% FBS at 37°C for various time points (e.g., 0, 1, 2, 4, 6 hours).

    • b. As a control, incubate naked nucleic acid under the same conditions.

    • c. After incubation, take two aliquots from each sample.

    • d. To one aliquot, add 10% SDS to forcibly decomplex the nanoparticles and release the DNA. Leave the other aliquot as is.

    • e. Run both sets of samples (with and without SDS) on an agarose gel as described in the gel retardation assay protocol.

  • Data Analysis:

    • In the lanes without SDS, a stable nanoparticle will show no free nucleic acid band.

    • In the lanes with SDS, a single, intact band of nucleic acid should appear, demonstrating that the cargo was protected from serum nucleases. Degradation would appear as a smear.

Section 4: General Characterization Workflow

The various characterization techniques should be applied in a logical sequence to build a comprehensive profile of the RALA nanoparticle formulation.

References

Troubleshooting & Optimization

RALA Peptide Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RALA peptide-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of delivering nucleic acids (plasmids and siRNA) and other anionic cargo into cells using the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

A1: RALA is a 30-amino acid cationic amphiphilic peptide designed for efficient intracellular delivery of nucleic acids and other negatively charged molecules.[1][2] Its mechanism relies on the electrostatic interaction between the positively charged arginine residues in the peptide and the negatively charged phosphate backbone of nucleic acids, leading to the condensation of the cargo into nanoparticles.[1][3] A key feature of RALA is its pH-responsive nature. In the acidic environment of the endosome (pH ~5.0-6.5), the peptide undergoes a conformational change to an α-helical structure.[4] This α-helix facilitates the disruption of the endosomal membrane, allowing the RALA-cargo complex to escape into the cytoplasm and release its payload. This targeted disruption minimizes toxicity at physiological pH.

Q2: What types of cargo can be delivered using the this compound?

A2: RALA has been successfully used to deliver a variety of anionic cargo, including:

  • Plasmid DNA (pDNA)

  • Small interfering RNA (siRNA)

  • Messenger RNA (mRNA)

  • Gold nanoparticles

  • Bisphosphonates

Q3: What are the main advantages of using RALA over other transfection reagents like Lipofectamine?

A3: The primary advantages of RALA include:

  • Low Cytotoxicity: RALA has been shown to be significantly less toxic to cells compared to commercially available lipid-based reagents like Lipofectamine 2000 and Oligofectamine.

  • High Biocompatibility: It is a bio-inspired peptide that is non-immunogenic, even after repeated administrations in vivo.

  • pH-Responsive Delivery: Its mechanism of action is targeted to the acidic environment of the endosome, reducing off-target effects and toxicity.

  • Versatility: RALA is effective for delivering both DNA and RNA, eliminating the need for multiple transfection reagents.

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

If you are experiencing low transfection efficiency, consider the following factors and optimization steps:

  • Suboptimal N:P Ratio: The ratio of the nitrogen in the this compound to the phosphate in the nucleic acid (N:P ratio) is critical for nanoparticle formation and transfection efficiency.

    • Recommendation: Perform a titration experiment to determine the optimal N:P ratio for your specific cell type and cargo. Start with a range of N:P ratios from 4 to 15. For many applications, an N:P ratio of 10 has been found to be optimal.

  • Incorrect Nanoparticle Formation: Improper complex formation can lead to ineffective delivery.

    • Recommendation: Ensure that the this compound and nucleic acid are diluted in a serum-free medium before mixing. The complexes should be allowed to form for at least 30 minutes at room temperature before being added to the cells.

  • Cell Health and Confluency: The state of your cells at the time of transfection is crucial.

    • Recommendation: Use healthy, actively dividing cells. Plate the cells 18-24 hours before transfection to achieve a confluency of 70-90% for adherent cells. Avoid using cells that have been confluent for more than 24 hours.

  • Presence of Serum and Antibiotics: While RALA is compatible with serum, its presence during complex formation can be inhibitory.

    • Recommendation: Form the RALA-nucleic acid complexes in a serum-free medium. While not always necessary to remove serum from the cell culture medium during transfection, for sensitive applications, you can replace the medium with fresh, serum-free, or reduced-serum medium before adding the nanoparticles. The medium can be replaced with complete medium 4-6 hours post-transfection. Avoid using penicillin and streptomycin if you are establishing stable cell lines with Geneticin, as they are competitive inhibitors.

Problem 2: High Cell Toxicity or Death

Although RALA is known for its low toxicity, suboptimal conditions can lead to cell death.

  • High Concentration of Transfection Complexes: Excessive amounts of RALA-nucleic acid complexes can be toxic.

    • Recommendation: Optimize the concentration of the RALA-cargo complex. If toxicity is observed, try reducing the amount of the complex added to the cells.

  • Poor Cell Health Pre-transfection: Unhealthy cells are more susceptible to the stress of transfection.

    • Recommendation: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Contaminants in Nucleic Acid Preparation: Impurities in the plasmid DNA or siRNA can contribute to cytotoxicity.

    • Recommendation: Use high-quality, purified nucleic acids that are free of endotoxins and other contaminants.

Data Presentation

Table 1: RALA Nanoparticle Characteristics for pDNA and siRNA

Cargo TypeOptimal N:P Ratio for CondensationOptimal N:P Ratio for TransfectionParticle Size (at N:P 10)Zeta Potential (at N:P 10)Reference
pDNA≥ 310< 100 nm~ +25 mV
siRNA≥ 410< 100 nm~ +25 mV

Table 2: Comparison of Transfection Efficiency and Cytotoxicity

Transfection ReagentCell LineTransfection EfficiencyCell ViabilityReference
RALAZR-75-1Lower than Lipofectamine/Oligofectamine98-100%
Lipofectamine 2000ZR-75-1Higher than RALA65-78%
OligofectamineZR-75-1Higher than RALA65-78%
RALA-E (modified)HEK-293T, HeLa~20% higher than RALANot specified
HALA2 (modified)HeLa, HEK-293T, A549Higher than RALANon-cytotoxic at tested N:P ratios

Experimental Protocols

Protocol 1: Preparation of RALA-Nucleic Acid Nanoparticles

This protocol is for the formation of RALA complexes with either plasmid DNA or siRNA.

Materials:

  • This compound solution

  • Plasmid DNA or siRNA stock solution (high purity)

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Dilute Nucleic Acid: Dilute the required amount of plasmid DNA or siRNA in serum-free medium.

  • Dilute this compound: In a separate tube, dilute the this compound to the desired concentration in serum-free medium to achieve the target N:P ratio.

  • Complex Formation: Add the diluted this compound solution to the diluted nucleic acid solution. Mix gently by pipetting.

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for the formation of stable nanoparticles.

  • Addition to Cells: Add the RALA-nucleic acid complexes drop-wise to the cells in culture. Gently rock the plate to ensure even distribution.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Prepared RALA-nucleic acid nanoparticles

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Medium Change (Optional): Immediately before adding the transfection complexes, you can replace the culture medium with fresh, pre-warmed complete or serum-free/reduced-serum medium.

  • Transfection: Add the prepared RALA-nucleic acid nanoparticles to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Post-Transfection Medium Change (Optional): The medium can be replaced with fresh, complete medium 4-6 hours after the addition of the nanoparticles to remove the complexes and reduce any potential toxicity.

  • Analysis: Analyze the cells for gene expression or knockdown at the desired time point (typically 24-72 hours post-transfection).

Visualizations

RALA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH 5.0-6.5) RALA_Cargo RALA-Cargo Nanoparticle Endocytosis Endocytosis RALA_Cargo->Endocytosis Cellular Uptake Cargo_Release Cargo Release (e.g., siRNA, pDNA) RALA_AlphaHelix RALA adopts α-helical conformation Endocytosis->RALA_AlphaHelix Acidification Membrane_Disruption Endosomal Membrane Disruption RALA_AlphaHelix->Membrane_Disruption Membrane_Disruption->Cargo_Release Endosomal Escape

Caption: Mechanism of RALA-mediated intracellular delivery.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (70-90% confluency) Add_Complexes Add Complexes to Cells Prepare_Complexes Prepare RALA-Cargo Complexes (30 min incubation) Prepare_Complexes->Add_Complexes Incubate_Cells Incubate Cells (24-72 hours) Add_Complexes->Incubate_Cells Analyze_Expression Analyze Gene Expression or Knockdown Incubate_Cells->Analyze_Expression

Caption: General workflow for in vitro RALA transfection.

Troubleshooting_Logic Start Low Transfection Efficiency? Check_NP_Ratio Optimize N:P Ratio (Titration) Start->Check_NP_Ratio Yes High_Toxicity High Cell Toxicity? Start->High_Toxicity No Check_Cell_Health Check Cell Health & Confluency (70-90%) Check_NP_Ratio->Check_Cell_Health Check_Complex_Formation Verify Complex Formation (Serum-free, 30 min) Check_Cell_Health->Check_Complex_Formation Success Improved Efficiency Check_Complex_Formation->Success Reduce_Complex_Conc Reduce Complex Concentration High_Toxicity->Reduce_Complex_Conc Yes High_Toxicity->Success No Check_NA_Purity Ensure High Purity of Nucleic Acid Reduce_Complex_Conc->Check_NA_Purity Check_NA_Purity->Success

Caption: Troubleshooting logic for RALA transfection issues.

References

RALA Peptide Cytotoxicity Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the RALA peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate cytotoxicity in your experiments.

Troubleshooting Guide: High Cytotoxicity Observed

Encountering high levels of cell death in your RALA-based experiments can be frustrating. This guide provides a step-by-step approach to troubleshoot and resolve common issues.

Logical Flowchart for Troubleshooting

TroubleshootingFlowchart start High Cytotoxicity Observed check_np_ratio 1. Review N/P Ratio Is it optimized? start->check_np_ratio optimize_np Action: Titrate N/P ratio. Start with lower ratios (e.g., 2:1, 4:1) and assess cytotoxicity and transfection efficiency. check_np_ratio->optimize_np No check_peptide_quality 2. Assess Peptide Quality Is the peptide stock fresh and properly stored? check_np_ratio->check_peptide_quality Yes optimize_np->check_peptide_quality new_peptide Action: Use a fresh, quality-controlled batch of this compound. check_peptide_quality->new_peptide No check_cell_confluency 3. Evaluate Cell Health & Confluency Are cells healthy and at optimal confluency (70-80%)? check_peptide_quality->check_cell_confluency Yes new_peptide->check_cell_confluency optimize_cells Action: Passage cells to a new flask. Ensure optimal confluency at the time of transfection. check_cell_confluency->optimize_cells No consider_modification 4. Consider Peptide Modification or Formulation Is unmodified RALA still too toxic? check_cell_confluency->consider_modification Yes optimize_cells->consider_modification modification_options Explore options: - Histidine substitution (HALA) - PEGylation - Encapsulation in PLA-PEG nanoparticles consider_modification->modification_options Yes end_point Reduced Cytotoxicity Achieved modification_options->end_point

Caption: Troubleshooting flowchart for addressing high this compound cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound cytotoxicity?

A1: The cytotoxicity of the this compound is intrinsically linked to its mechanism of action for endosomal escape. RALA is an amphipathic peptide that undergoes a conformational change in the acidic environment of the endosome, forming an α-helix.[1][2] This helical structure interacts with and disrupts the endosomal membrane, allowing the peptide and its cargo to escape into the cytoplasm. However, at high concentrations or with prolonged exposure, this membrane-disrupting activity can also affect the cell membrane, leading to cytotoxicity.

RALAMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell RALA_complex RALA/Cargo Nanoparticle (Random Coil) Endocytosis Endocytosis RALA_complex->Endocytosis Endosome Endosome (pH 5.5-6.5) Endocytosis->Endosome AlphaHelix RALA Conformational Change (α-Helix Formation) Endosome->AlphaHelix Acidic pH MembraneDisruption Endosomal Membrane Disruption AlphaHelix->MembraneDisruption CargoRelease Cargo Release to Cytoplasm MembraneDisruption->CargoRelease Cytotoxicity Potential Cytotoxicity (Cell Membrane Disruption) MembraneDisruption->Cytotoxicity

Caption: Proposed mechanism of RALA's endosomal escape and potential cytotoxicity.

Q2: How can I reduce RALA cytotoxicity through formulation?

A2: Optimizing the formulation of your RALA-cargo nanoparticles is a primary strategy for reducing cytotoxicity.

  • Nitrogen-to-Phosphate (N/P) Ratio: The N/P ratio, which is the molar ratio of positively charged nitrogen atoms in the this compound to the negatively charged phosphate groups in the nucleic acid cargo, is a critical parameter.[3] A high N/P ratio can lead to increased positive surface charge, which enhances interaction with the negatively charged cell membrane and can increase cytotoxicity. It is recommended to perform a titration experiment to determine the lowest N/P ratio that provides efficient transfection with minimal cytotoxicity. Studies have shown that RALA and its derivatives, like HALA peptides, can be effective at N/P ratios where they are considered non-cytotoxic.[4]

  • Encapsulation in Polymeric Nanoparticles: Encapsulating RALA/cargo complexes within biodegradable polymers such as Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLA-PEG) can shield the positive charge of the this compound and provide a more controlled release, thereby reducing cytotoxicity.[5] Studies have indicated that PLA-PEG nanoparticles themselves exhibit low cytotoxicity.

Q3: Are there chemical modifications to the this compound that can decrease its toxicity?

A3: Yes, several chemical modifications have been explored to reduce the cytotoxicity of RALA while maintaining its transfection efficiency.

  • Histidine Substitution (HALA Peptides): Replacing some of the arginine residues in the RALA sequence with histidine can create a more pH-sensitive peptide. Histidine has a pKa around 6.0, meaning it becomes protonated and positively charged in the acidic environment of the endosome, which can enhance endosomal escape through the "proton sponge" effect without excessive membrane disruption at physiological pH. The HALA2 peptide, for instance, has been shown to have high transfection efficacy and to be "cytotoxic free" at various N/P ratios.

  • PEGylation: The conjugation of Polyethylene Glycol (PEG) to the this compound can create a hydrophilic shield that reduces non-specific interactions with cell membranes and serum proteins, thereby lowering cytotoxicity and potentially increasing in vivo circulation time.

  • Palmitoylation: N-terminal modification with fatty acids like palmitic acid can influence the peptide's interaction with the cell membrane and its self-assembly properties. While this modification can enhance uptake, its effect on cytotoxicity needs to be empirically determined for your specific application.

Quantitative Data on RALA and Modified Peptide Cytotoxicity

Direct comparative IC50 values for RALA and its modified versions are not consistently reported across the literature. However, cell viability assays provide valuable insights into their cytotoxic profiles under specific experimental conditions.

Peptide/FormulationCell LineConcentration / N/P RatioIncubation TimeCell Viability (%)Reference
RALA/pDNAHeLaN/P Ratios 4-1524 hours> 80%
HALA2/pDNAHeLaN/P Ratios 4-1524 hours~100%
R8-peptide (unmodified)MCF750 µM48 hours~40%
PEGylated R8-peptideMCF750 µM48 hours~80%
PLA-PEG-PEI/DNA NPsMCF-75 µg/mLNot Specified> 83%

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. It is crucial to perform your own dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and application.

Experimental Protocols

General Workflow for Assessing Peptide Cytotoxicity

CytotoxicityWorkflow A 1. Cell Seeding Seed cells in a 96-well plate at optimal density. B 2. Treatment Add RALA/modified RALA at various concentrations. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48 hours). B->C D 4. Cytotoxicity Assay Perform MTT or LDH assay. C->D E 5. Data Acquisition Measure absorbance/fluorescence using a plate reader. D->E F 6. Data Analysis Calculate % cell viability or % cytotoxicity. Determine IC50 value. E->F

Caption: General experimental workflow for assessing peptide cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound or its modified versions

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound or RALA/cargo complexes in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound or its modified versions

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum LDH release control.

References

troubleshooting RALA peptide nanoparticle aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for aggregation issues encountered during the formulation and handling of RALA peptide nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it form nanoparticles?

A1: RALA is a 30-amino acid cationic, amphipathic peptide designed for nucleic acid and drug delivery.[1] It contains arginine residues that provide a positive charge, allowing it to form nanoparticles via electrostatic interactions with negatively charged cargo such as plasmid DNA (pDNA), siRNA, or other anionic molecules.[1][2][3] This self-assembly process condenses the cargo into a stable nanoparticle suitable for cellular delivery.[1]

Q2: What are the primary causes of RALA nanoparticle aggregation?

A2: RALA nanoparticle aggregation is typically caused by an imbalance of the forces that maintain colloidal stability. Key factors include:

  • Suboptimal RALA-to-Cargo Ratio: An insufficient amount of RALA can lead to incomplete charge neutralization and a low surface charge, failing to prevent agglomeration.

  • Inappropriate pH or Ionic Strength: The electrostatic interactions governing nanoparticle formation are sensitive to the pH and salt concentration of the buffer. High ionic strength can screen the repulsive surface charges, leading to aggregation.

  • Mechanical Stress: Physical stressors like high-speed centrifugation or vigorous vortexing can induce aggregation.

  • Improper Storage: Long-term storage, especially as a dried powder, can lead to irreversible aggregation. Storage in an appropriate buffer is recommended.

Q3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this indicate?

A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a solution. A high PDI value (typically >0.4) suggests that your nanoparticle population is not uniform in size. This could mean there is significant aggregation, the presence of multiple size populations, or that the formulation process was not optimal. A monodisperse sample, indicating uniform particle sizes, generally has a PDI value below 0.1.

Q4: How does pH affect the stability of RALA nanoparticles?

A4: RALA's structure is pH-responsive. It adopts a more pronounced alpha-helical conformation in acidic environments (like the endosome), which enhances its fusogenic properties and aids in cargo release into the cytoplasm. This conformational change can also impact nanoparticle stability. While essential for its biological function, shifts in pH during formulation or storage can alter the peptide's structure and surface charge, potentially leading to aggregation.

Q5: Is it advisable to centrifuge RALA nanoparticles after formulation?

A5: Caution should be exercised when centrifuging RALA nanoparticles. While some protocols may use centrifugation to concentrate the particles, high centrifugal forces can cause the complexes to collide and aggregate, leading to a significant increase in particle size and potentially reduced transfection efficiency. If centrifugation is necessary, it is recommended to use low speeds (e.g., 5,000 RPM) for short durations (e.g., 5 minutes) and to avoid resuspending the pellet aggressively.

Troubleshooting Guide for RALA Nanoparticle Aggregation

This section provides a systematic approach to diagnosing and resolving common aggregation issues.

Problem 1: Immediate Precipitation or High Turbidity Upon Formulation

This is often a sign of rapid, uncontrolled aggregation during the self-assembly process.

Potential Cause Recommended Solution
Incorrect RALA:Cargo Ratio The molar ratio of positively charged nitrogens in RALA to negatively charged phosphates in the nucleic acid (N:P ratio) is critical. Systematically prepare complexes at various N:P ratios (e.g., from 2:1 to 15:1) to find the optimal ratio that results in a stable, colloidal suspension. For non-nucleic acid cargo, optimize the weight-to-weight (w:w) ratio.
High Ionic Strength of Buffer Prepare the nanoparticles in a low ionic strength buffer or in nuclease-free water. Electrostatic interactions are shielded in high-salt buffers, which can prevent proper condensation and lead to aggregation.
Incorrect Order of Addition Always add the this compound solution to the nucleic acid or cargo solution, not the other way around. This ensures that each cargo molecule is rapidly coated by the cationic peptide, preventing cross-linking and aggregation.
Concentration of Reagents Highly concentrated stock solutions of RALA or cargo can lead to localized concentration imbalances upon mixing. Try diluting both components before mixing.
Problem 2: DLS Shows Large Particle Size (>200 nm) and/or High PDI (>0.4)

This indicates the presence of aggregates or a very heterogeneous mixture.

Potential Cause Recommended Solution
"Slow" or "Hidden" Aggregation The formulation may be unstable over time. Analyze the size and PDI immediately after formulation and then at subsequent time points (e.g., 1, 4, and 24 hours) to assess stability.
Suboptimal pH The pH of the formulation buffer can influence the peptide's charge and conformation. Prepare nanoparticles in a buffered solution at a pH where stability is highest (often near neutral, e.g., pH 7.4, for initial formulation).
Contaminants in Sample Dust and other particulates can interfere with DLS measurements. Ensure all solutions are prepared with high-purity water and filtered through a 0.22 µm filter if appropriate. Use clean, dust-free cuvettes.
Mechanical Stress Avoid excessive vortexing or sonication after nanoparticle formation, as this can induce aggregation. Gentle mixing by pipetting is usually sufficient.
Problem 3: Nanoparticles Aggregate in Cell Culture Media or Biological Fluids

Stability in physiological conditions is crucial for biological applications.

Potential Cause Recommended Solution
Salt and Protein Destabilization Cell culture media have high ionic strength and contain proteins that can bind to nanoparticles, causing them to lose stability and aggregate. A sufficiently high positive zeta potential (> +15 mV) is often required for stability in such environments. Increasing the RALA:cargo ratio can improve stability.
Serum Instability Perform a serum stability assay. Incubate the nanoparticles in media containing 10% serum for various time points (e.g., 1-4 hours) and measure any changes in size and PDI by DLS. This will help determine the window for effective use in vitro or in vivo.
Visualizing the Troubleshooting Process

The following diagrams illustrate the key factors influencing nanoparticle stability and a logical workflow for troubleshooting aggregation.

cluster_causes Influencing Factors Aggregation RALA Nanoparticle Aggregation Ratio Suboptimal RALA:Cargo Ratio Ratio->Aggregation IonicStrength High Ionic Strength IonicStrength->Aggregation pH Inappropriate pH pH->Aggregation MechanicalStress Mechanical Stress (e.g., Centrifugation) MechanicalStress->Aggregation Storage Improper Storage Storage->Aggregation

Caption: Key factors that can lead to the aggregation of this compound nanoparticles.

Start Aggregation Observed (High PDI / Visual Precipitation) CheckFormulation Step 1: Review Formulation Protocol Start->CheckFormulation CheckRatio Is RALA:Cargo Ratio Optimized? CheckFormulation->CheckRatio OptimizeRatio Action: Titrate N:P or w/w Ratio CheckRatio->OptimizeRatio No CheckBuffer Is Buffer Low Ionic Strength? CheckRatio->CheckBuffer Yes OptimizeRatio->CheckFormulation ChangeBuffer Action: Use Nuclease-Free Water or Low Salt Buffer CheckBuffer->ChangeBuffer No CheckHandling Step 2: Evaluate Handling & Storage CheckBuffer->CheckHandling Yes ChangeBuffer->CheckFormulation CheckMechanical Was High Mechanical Stress Applied? CheckHandling->CheckMechanical ReduceStress Action: Use Gentle Mixing, Avoid High-Speed Centrifugation CheckMechanical->ReduceStress Yes CheckStability Step 3: Assess Stability in Media CheckMechanical->CheckStability No ReduceStress->CheckHandling PerformAssay Action: Perform Serum Stability Assay CheckStability->PerformAssay End Stable Nanoparticles PerformAssay->End

Caption: A logical workflow for troubleshooting RALA nanoparticle aggregation issues.

Reference Data for Formulation

The physicochemical properties of RALA nanoparticles are highly dependent on the formulation ratio. The tables below summarize data from published studies to provide a starting point for optimization.

Table 1: RALA/Nucleic Acid Nanoparticle Properties

CargoN:P RatioAvg. Size (Z-average)Polydispersity Index (PDI)Zeta Potential (mV)Reference
siRNA10~55 - 65 nm< 0.2~ +20 to +25 mV
pDNA10~80 - 120 nm< 0.3~ +20 to +30 mV

Table 2: RALA/Gold Nanoparticle (AuNP) Properties

w/w Ratio (RALA:AuNP)Avg. Size (Z-average)Polydispersity Index (PDI)Zeta Potential (mV)StabilityReference
15:1 or less---Aggregation Observed
20:1< 110 nm< 0.52~ +18.6 mVStable
25:1< 110 nm< 0.52> +18.6 mVStable
30:1< 110 nm< 0.52> +18.6 mVStable

Key Experimental Protocols

Protocol 1: Formulation of RALA/Nucleic Acid Nanoparticles

This protocol describes a general method for forming RALA nanoparticles with siRNA or pDNA.

  • Reagent Preparation:

    • Reconstitute lyophilized this compound in nuclease-free water to a stock concentration (e.g., 1-5 mg/mL). Aliquot and store at -20°C.

    • Dilute nucleic acid (siRNA or pDNA) to a working concentration in nuclease-free water or a low-salt buffer (e.g., 10 mM HEPES).

  • Complexation:

    • Determine the volumes of RALA and nucleic acid needed to achieve the desired N:P ratio. An N:P ratio of 10 is a common starting point.

    • In a sterile, low-adhesion microcentrifuge tube, add the required volume of the nucleic acid solution.

    • Add the corresponding volume of the this compound solution to the nucleic acid. CRITICAL: Add the peptide to the nucleic acid, not vice-versa.

    • Mix gently by pipetting up and down 5-10 times. Do not vortex.

    • Incubate at room temperature for 30 minutes to allow for self-assembly.

  • Characterization:

    • Immediately after incubation, proceed with characterization using Dynamic Light Scattering (DLS) and Zeta Potential measurements (see Protocol 2).

Protocol 2: Characterization by DLS and Zeta Potential

This protocol provides steps for assessing the size, polydispersity, and surface charge of your nanoparticles.

  • Sample Preparation:

    • Following the 30-minute incubation from Protocol 1, gently mix the nanoparticle suspension.

    • Dilute a small volume of the nanoparticle suspension in the same buffer used for formulation (or ultrapure water) to achieve a suitable concentration for DLS measurement (typically a mean count rate between 100 and 500 kcps).

  • DLS Measurement (Size and PDI):

    • Transfer the diluted sample to a clean, disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for at least 2 minutes.

    • Perform the measurement. Set the instrument to acquire data for at least 10-15 runs to obtain a good statistical average.

    • Analyze the results, paying close attention to the Z-average diameter (nm) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement (Surface Charge):

    • Transfer the diluted sample to a disposable folded capillary cell (DTS1070 or similar).

    • Ensure there are no air bubbles in the cell.

    • Place the cell in the instrument.

    • Perform the measurement to determine the zeta potential (mV). A positive value of +15 mV or higher is generally indicative of good colloidal stability.

Protocol 3: Visualization by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of nanoparticle morphology and size distribution.

  • Sample Preparation:

    • Prepare nanoparticles as described in Protocol 1.

    • Place a carbon-coated copper TEM grid on a piece of filter paper.

    • Carefully apply a small drop (5-10 µL) of the nanoparticle suspension onto the grid and allow it to adsorb for 1-2 minutes.

  • Staining and Drying:

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • For negative staining, apply a drop of a staining agent (e.g., 2-5% uranyl acetate in methanol or water) to the grid for 30-60 seconds.

    • Wick away the excess stain and wash the grid by briefly touching it to drops of molecular grade water.

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Load the dried grid into the TEM.

    • Acquire images at various magnifications to assess overall morphology, size, and degree of aggregation.

References

Technical Support Center: Optimizing RALA Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the serum stability of the RALA peptide. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to enhance your research.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its stability in serum a concern?

The this compound is a 30-amino acid, cationic, amphipathic peptide designed for the delivery of nucleic acids and other therapeutic molecules into cells.[1][2][3] Its positive charge allows it to condense anionic cargo, like DNA and RNA, into nanoparticles, while its amphipathic nature facilitates interaction with and disruption of endosomal membranes, enabling cytoplasmic delivery.[3] However, like most therapeutic peptides, RALA is susceptible to degradation by proteases present in blood serum.[4] This enzymatic degradation can lead to a short in vivo half-life, reducing the peptide's therapeutic efficacy. Therefore, optimizing its serum stability is crucial for successful clinical applications.

Q2: What are the primary methods to improve the serum stability of the this compound?

There are two main strategies to enhance peptide stability: chemical modification and advanced formulation.

  • Chemical Modifications: These involve altering the peptide's structure to make it less recognizable to proteases. Common modifications include:

    • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide's ends from degradation by exopeptidases (aminopeptidases and carboxypeptidases).

    • PEGylation: The attachment of polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, shielding it from proteases and extending its circulation half-life.

    • Incorporation of D-Amino Acids: Replacing natural L-amino acids with their D-enantiomers makes the peptide bonds resistant to cleavage by most endogenous proteases.

    • Cyclization: Creating a cyclic peptide structure reduces conformational flexibility and can enhance resistance to proteases.

  • Formulation Strategies: This approach focuses on protecting the peptide from the serum environment.

    • Encapsulation: Using carriers like liposomes or polymeric nanoparticles (e.g., PLGA microspheres) can encapsulate the this compound, shielding it from enzymatic degradation until it reaches the target site. Studies have shown that RALA, when complexed with its cargo into nanoparticles, demonstrates good stability in serum.

Q3: Which chemical modifications are most effective for enhancing peptide stability?

The effectiveness of a modification depends on the peptide's sequence and its degradation profile. A combination of strategies is often the most robust approach. For instance, terminal modifications are effective against exopeptidases, while incorporating D-amino acids or cyclizing the peptide can protect against endopeptidases that cleave within the sequence.

Peptide/AnalogModificationHalf-life in Serum/PlasmaFold Increase in Half-life
Natural GnRHNone~5 minutes-
Triptorelin (GnRH analog)D-amino acid substitution2.8 hours~33x
GIPNone2-5 minutes-
N-AcGIP (GIP analog)N-terminal acetylation>24 hours>288x
GLP-1None~2 minutes-
Site-specific PEGylated GLP-1PEGylation~32 minutes (in rats)16x
Linear Peptide ExampleNone13 minutes-
Grafted Cyclotide VersionCyclization7 hours 15 minutes~33x

This table compiles data from multiple sources to illustrate the effects of different stability-enhancing modifications.

Troubleshooting Guide

Issue: My this compound is degrading too quickly in my in vitro serum stability assay.

Possible Causes & Solutions:

  • Serum Quality and Handling:

    • Cause: Serum that has undergone multiple freeze-thaw cycles can have altered protease activity. The source of the serum (human, mouse, rat) will also have different protease profiles.

    • Solution: Use high-quality, commercially sourced serum. Aliquot serum upon arrival to minimize freeze-thaw cycles. Ensure consistency in the serum source throughout your experiments.

  • Assay Conditions:

    • Cause: Incubation temperature and time points may not be optimized. High concentrations of organic solvents (like DMSO) used to dissolve the peptide can affect enzyme activity.

    • Solution: Confirm the incubation is performed at a physiological temperature (37°C). Optimize time points to capture the degradation curve accurately. Keep the final concentration of solvents low (e.g., <1% DMSO).

  • Sample Preparation and Analysis:

    • Cause: Inefficient protein precipitation can lead to interference in analysis by HPLC or MS. The peptide may be lost during sample preparation.

    • Solution: Use a robust protein precipitation method, such as adding ice-cold acetonitrile with 1% trifluoroacetic acid (TFA). Use low-bind microcentrifuge tubes to prevent peptide adsorption to surfaces.

  • Inherent Instability of the Peptide:

    • Cause: The unmodified this compound sequence may be inherently susceptible to the specific proteases in the serum being used.

    • Solution: Consider synthesizing a modified version of RALA. Start with simple modifications like N-terminal acetylation and C-terminal amidation. If degradation persists, explore incorporating D-amino acids at suspected cleavage sites or PEGylation.

Experimental Protocols & Methodologies

Protocol: In Vitro this compound Serum Stability Assay

This protocol outlines a standard procedure to assess the stability of the this compound in serum using RP-HPLC for quantification.

1. Materials and Reagents:

  • This compound (lyophilized, >95% purity)

  • Human Serum (pooled, commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Centrifuge (capable of 14,000 x g at 4°C)

  • RP-HPLC system with UV detector

2. Preparation of Solutions:

  • RALA Stock Solution (1 mg/mL): Dissolve the this compound in DMSO.

  • Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes (4°C) to remove cryoprecipitates. Collect the supernatant and prepare single-use aliquots. Store at -80°C.

  • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.

3. Assay Procedure:

  • Incubation: Pre-warm a working serum aliquot to 37°C. Spike the serum with the RALA stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the cold Precipitating Solution (e.g., 100 µL). Vortex vigorously for 30 seconds.

  • Incubate on Ice: Place the tube on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC, monitoring at 220 nm.

  • Data Analysis: Identify the peak corresponding to the intact this compound based on its retention time (confirmed with a standard). Calculate the peak area at each time point and express it as a percentage of the peak area at t=0. Plot the percentage of intact peptide remaining versus time to determine the half-life (t½).

Visual Guides and Workflows

Diagram: Strategies for Enhancing Peptide Stability

This diagram illustrates the main pathways for peptide degradation in serum and the corresponding strategies to improve stability.

cluster_strategies Stabilization Strategies Exopeptidase\nCleavage Exopeptidase Cleavage Degraded Peptide Degraded Peptide Exopeptidase\nCleavage->Degraded Peptide Endopeptidase\nCleavage Endopeptidase Cleavage Endopeptidase\nCleavage->Degraded Peptide Terminal Mods\n(Acetylation, Amidation) Terminal Mods (Acetylation, Amidation) Stable this compound Stable this compound Terminal Mods\n(Acetylation, Amidation)->Stable this compound D-Amino Acids D-Amino Acids D-Amino Acids->Stable this compound Cyclization Cyclization Cyclization->Stable this compound PEGylation PEGylation PEGylation->Stable this compound Formulation\n(Liposomes, Nanoparticles) Formulation (Liposomes, Nanoparticles) Formulation\n(Liposomes, Nanoparticles)->Stable this compound This compound This compound This compound->Exopeptidase\nCleavage This compound->Endopeptidase\nCleavage This compound->Terminal Mods\n(Acetylation, Amidation) This compound->D-Amino Acids This compound->Cyclization This compound->PEGylation This compound->Formulation\n(Liposomes, Nanoparticles)

Caption: Key degradation pathways and corresponding strategies to stabilize peptides.

Diagram: Experimental Workflow for Serum Stability Assay

This workflow outlines the key steps in performing an in vitro serum stability assay for the this compound.

A 1. Prepare RALA Stock (1 mg/mL in DMSO) B 2. Spike RALA into Pre-warmed Serum (37°C) A->B C 3. Incubate at 37°C and Collect Aliquots at Time Points B->C D 4. Quench & Precipitate Proteins with ACN/TFA C->D E 5. Centrifuge (4°C) to Pellet Proteins D->E F 6. Analyze Supernatant by RP-HPLC E->F G 7. Quantify Peak Area & Calculate Half-Life F->G

Caption: Step-by-step workflow for conducting a peptide serum stability assay.

References

RALA Peptide In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of RALA peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RALA-mediated in vivo delivery?

A1: RALA is a 30-amino acid cationic amphipathic peptide designed for nucleic acid delivery. It functions by first condensing negatively charged cargo, such as plasmid DNA (pDNA), siRNA, or mRNA, into nanoparticles through electrostatic interactions[1][2]. These nanoparticles are typically less than 100 nm in diameter, a size suitable for cellular uptake via endocytosis[3]. A key feature of RALA is its pH-responsive nature. In the acidic environment of the endosome, the peptide undergoes a conformational change, increasing its α-helicity. This change allows it to disrupt the endosomal membrane, facilitating the release of the cargo into the cytoplasm and avoiding lysosomal degradation[1][2]. For DNA-based therapies, the cargo can then traffic to the nucleus.

Q2: What are the main advantages of using RALA over other non-viral vectors?

A2: RALA offers several advantages over other non-viral delivery systems:

  • Low Toxicity: RALA has been shown to be less cytotoxic than commercially available transfection reagents like Lipofectamine 2000 and Oligofectamine. This is attributed to its design, which minimizes the broad pH activity that can lead to toxicity. The peptide's low molecular weight and the presence of 7 arginine residues are within the ideal range to reduce toxicity while maintaining membrane-penetrating capabilities.

  • Low Immunogenicity: Studies have demonstrated that RALA is non-immunogenic, even after repeated administrations, making it a promising vehicle for in vivo applications. A vector neutralization assay in immunocompetent mice showed no evidence of vector neutralization.

  • Versatility: RALA has proven effective in delivering both DNA and RNA, eliminating the need for multiple transfection agents for different nucleic acid-based therapies. It has been successfully used to deliver pDNA, siRNA, and mRNA.

  • pH-Selective Activity: Unlike peptides like KALA, which are active over a wide pH range and can be more toxic, RALA's activity is more selective to the low pH of the endosome, theoretically minimizing off-target effects.

Q3: What types of cargo can be delivered by RALA in vivo?

A3: RALA is a versatile delivery platform capable of carrying various negatively charged macromolecules. It has been successfully used to deliver:

  • Plasmid DNA (pDNA) for gene therapy applications.

  • Small interfering RNA (siRNA) for gene silencing.

  • Messenger RNA (mRNA), which has shown enhanced vaccination effects in vivo compared to standard liposomal formulations.

  • CRISPR machinery in DNA, RNA, and ribonucleoprotein (RNP) formats to primary stem cells with low cytotoxicity.

  • Small anionic molecules and bisphosphonates for cancer research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo use of RALA peptides and their cargo.

Q4: I am observing low transfection efficiency in my target tumor tissue after systemic administration. What are the possible causes and solutions?

A4: Low transfection efficiency at the target site is a common challenge in systemic delivery. Here are some potential causes and troubleshooting steps:

  • Cause 1: Nanoparticle Accumulation in Non-Target Organs. Unfunctionalized RALA nanoparticles, when administered systemically, tend to accumulate in highly vascularized organs such as the lungs, liver, and spleen. This biodistribution pattern can limit the number of nanoparticles reaching the desired tissue.

    • Solution: Modify the RALA nanoparticle formulation to improve its pharmacokinetic profile. Functionalization of RALA nanoparticles with Vitamin E TPGS conjugated to five arginine residues (TPGS-R5) has been shown to reduce accumulation in the lungs, liver, kidney, and spleen, while significantly increasing transgene expression in prostate and breast cancer xenografts. This modification is thought to increase the circulation time of the nanoparticles.

  • Cause 2: Suboptimal Nanoparticle Formulation. The physicochemical properties of the RALA/cargo nanoparticles, such as size and zeta potential, are critical for in vivo efficacy.

    • Solution: Optimize the Nitrogen-to-Phosphate (N:P) ratio during nanoparticle formulation. The N:P ratio affects the condensation of the nucleic acid and the resulting particle size and surface charge. An optimal N:P ratio of 10 has been reported in several studies to form stable nanoparticles. It is recommended to perform a titration of the N:P ratio (e.g., from 4 to 15) and characterize the resulting nanoparticles for size and zeta potential to find the optimal formulation for your specific cargo and in vivo model.

  • Cause 3: Instability in Circulation. Nanoparticles may aggregate when exposed to negatively charged serum proteins, leading to rapid clearance and reduced bioavailability.

    • Solution: Assess the stability of your RALA nanoparticles in serum. RALA complexes have been shown to be stable in serum for at least 6 hours. If instability is suspected, consider formulation modifications like the inclusion of cryoprotectants such as trehalose, which can also aid in long-term storage and scale-up.

Q5: My RALA nanoparticles show good characteristics in vitro, but I'm seeing signs of toxicity in my animal model. How can I address this?

A5: While RALA is generally considered to have low toxicity, in vivo toxicity can still occur, particularly at higher doses.

  • Cause 1: High Nanoparticle Dose. The administered dose may be too high, leading to adverse effects.

    • Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually increase it while monitoring for clinical signs of toxicity, changes in body weight, and effects on major organs through histopathology. For example, in a study with the antimicrobial peptide SET-M33, a dose of 20 mg/kg/day showed adverse clinical signs, while 5 mg/kg/day was determined to be the no-observable-adverse-effect level (NOAEL).

  • Cause 2: Cargo-Dependent Toxicity. The therapeutic cargo itself may be contributing to the observed toxicity, or the combination of RALA and the cargo may have synergistic toxic effects.

    • Solution: It is crucial to have a control group that receives RALA complexed with a non-therapeutic or scrambled version of your cargo to differentiate between the toxicity of the delivery vehicle and the cargo itself.

Q6: I am having trouble with the reproducibility of my in vivo experiments. What factors should I control more carefully?

A6: In vivo experiments can be complex, and several factors can contribute to variability.

  • Cause 1: Inconsistent Nanoparticle Preparation. The preparation of RALA/cargo nanoparticles is a critical step that can significantly impact the outcome.

    • Solution: Standardize your nanoparticle preparation protocol. This includes using consistent reagents, buffer pH, N:P ratios, and incubation times. Nanoparticles should ideally be prepared fresh on the day of injection.

  • Cause 2: Microenvironmental Factors. The local microenvironment at the site of injection or within the target tissue can influence transfection efficiency.

    • Solution: While more challenging to control in vivo, be aware of factors that can influence cellular uptake. For instance, in vitro studies have shown that physiological temperatures (37°C) and alkaline pH can improve transfection efficacy for some peptide-based delivery systems.

Quantitative Data Summary

The following tables summarize key quantitative data for RALA nanoparticles from various studies.

Table 1: Physicochemical Properties of RALA Nanoparticles

Cargo TypeN:P RatioParticle Size (nm)Zeta Potential (mV)Reference
Plasmid DNA (pEGFP-N1)10<100>+10
Plasmid DNA (pDNA)≥6<200~+25
RALA/TPGS-R5/pDNA10:4, 8:6, 6:8~150~+20
Plasmid DNA (p53)OptimalMinimizedMaximized (+)

Table 2: In Vivo Efficacy and Biodistribution of RALA Nanoparticles

In Vivo ModelCargoAdministration RouteKey FindingReference
Breast Tumor Xenograft (ZR-75-1)pFKBPLIntratumoralRetarded tumor growth, prolonged survival, decreased angiogenesis.
Prostate Cancer Xenograft (PC-3)pLucTail Vein30-fold increase in tumor luciferase expression with RALA/TPGS-R5 vs. control.
Breast Cancer Xenograft (MDA-MB-231)pLucTail Vein12-fold increase in tumor luciferase expression with RALA/TPGS-R5 vs. RALA alone.
Prostate Cancer Metastasis ModeliNOS plasmidSystemic56% increase in median survival.
Cervical Cancer ModelE6-E7 DNAMicroneedle PatchPrevention of tumor uptake and treatment of established tumors.

Experimental Protocols

Protocol 1: Preparation of RALA/Nucleic Acid Nanoparticles for In Vivo Injection

This protocol is a general guideline based on methodologies described in the literature.

  • Reagent Preparation:

    • Prepare a stock solution of RALA peptide in sterile, nuclease-free water.

    • Dilute the nucleic acid cargo (pDNA or siRNA) to the desired concentration in a suitable buffer (e.g., 5% glucose solution or sterile water).

  • Complex Formation:

    • Calculate the required volumes of the this compound solution and the nucleic acid solution to achieve the desired Nitrogen-to-Phosphate (N:P) ratio. An N:P ratio of 10 is a common starting point.

    • In a sterile, nuclease-free microcentrifuge tube, add the calculated volume of the this compound solution.

    • To the RALA solution, add the calculated volume of the nucleic acid cargo.

    • Mix gently by pipetting up and down or by vortexing briefly.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • Preparation for Injection:

    • On the morning of the injection, prepare the nanoparticles in the final desired volume for administration (e.g., 50 µl).

    • The final formulation should be in a physiologically compatible solution, such as sterile saline or 5% glucose.

Protocol 2: Serum Stability Assay

This assay assesses the stability of the RALA/cargo nanoparticles in the presence of serum proteins.

  • Nanoparticle Preparation: Prepare RALA/cargo nanoparticles as described in Protocol 1.

  • Incubation with Serum:

    • Mix the prepared nanoparticles with an equal volume of fetal bovine serum (FBS) or mouse serum.

    • Incubate the mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Analysis:

    • After incubation, the integrity of the nucleic acid cargo can be assessed using a gel retardation assay.

    • To decomplex the nanoparticles, a polyanionic competitor like heparin or SDS can be added.

    • Run the samples on an agarose gel (for DNA) or polyacrylamide gel (for siRNA) to visualize the nucleic acid. Intact, protected nucleic acid will remain in the well until decomplexed, while degraded nucleic acid will appear as a smear.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of RALA-delivered cargo.

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

  • Nanoparticle Administration:

    • Prepare RALA nanoparticles complexed with a reporter gene, such as luciferase (pLuc) or a fluorescently labeled nucleic acid.

    • Administer the nanoparticles to the animals via the desired route (e.g., tail vein injection for systemic delivery).

  • Imaging and Tissue Collection:

    • At predetermined time points post-injection (e.g., 24, 48, 96 hours), perform in vivo imaging using a system like the Bruker in vivo Xtreme imaging system to detect bioluminescence or fluorescence.

    • Following the final imaging session, euthanize the animals.

    • Dissect and collect major organs (e.g., tumor, lungs, liver, spleen, kidneys, heart, brain).

  • Ex Vivo Analysis:

    • For luciferase-based reporters, incubate the collected organs with a luciferin solution and measure bioluminescence ex vivo.

    • Alternatively, homogenize the tissues to extract the nucleic acid or protein for quantification by methods like qPCR, Western blot, or by measuring radioactivity if a radiolabeled peptide was used.

Visualizations

RALA_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery & Cellular Uptake cluster_release Cargo Release RALA This compound (+ charge) NP RALA/Cargo Nanoparticle (<100nm, + charge) RALA->NP Electrostatic Interaction Cargo Nucleic Acid Cargo (- charge) Cargo->NP Injection Systemic or Local Administration NP->Injection Inject into animal model Cell Target Cell Injection->Cell Circulation & Tissue Targeting Endocytosis Endocytosis Cell->Endocytosis Cellular Uptake Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome NP Encapsulation Escape Endosomal Escape Endosome->Escape RALA α-helicity increases Cytoplasm Cytoplasm Escape->Cytoplasm Membrane Disruption ReleasedCargo Released Cargo Cytoplasm->ReleasedCargo Cargo exerts therapeutic effect Troubleshooting_Workflow Start Start: In Vivo Experiment with RALA Problem Problem Encountered? Start->Problem LowEfficiency Low Transfection Efficiency? Problem->LowEfficiency Yes Success Experiment Successful Problem->Success No Toxicity Observed Toxicity? LowEfficiency->Toxicity No CheckBiodist Check Biodistribution: Accumulation in Lungs/Liver? LowEfficiency->CheckBiodist Yes Toxicity->Success No CheckDose Check Dose: Is it too high? Toxicity->CheckDose Yes ModifyRALA Action: Functionalize RALA (e.g., with TPGS-R5) CheckBiodist->ModifyRALA Yes CheckFormulation Check Formulation: Suboptimal N:P ratio? CheckBiodist->CheckFormulation No ModifyRALA->Start OptimizeNP Action: Optimize N:P Ratio, Characterize Size/Zeta CheckFormulation->OptimizeNP Yes OptimizeNP->Start DoseEscalation Action: Perform Dose Escalation Study (MTD) CheckDose->DoseEscalation Yes CheckCargo Check Cargo: Is the cargo itself toxic? CheckDose->CheckCargo No DoseEscalation->Start ControlGroup Action: Use RALA with non-coding/scrambled cargo CheckCargo->ControlGroup Yes ControlGroup->Start

References

RALA Peptide Endosomal Escape Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the RALA peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the endosomal escape of your RALA-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of RALA-mediated endosomal escape?

A1: The this compound is a cationic, amphipathic peptide designed to facilitate the delivery of nucleic acids and other anionic molecules into cells.[1][2] Its mechanism of endosomal escape is primarily driven by its pH-responsive nature.[1] Upon internalization into the endosome, the acidic environment (low pH) triggers a conformational change in the this compound, promoting the formation of an α-helical structure.[1][2] This amphipathic helix interacts with and disrupts the endosomal membrane, leading to the release of the cargo into the cytoplasm.

Q2: How can I chemically modify the this compound to improve its endosomal escape efficiency?

A2: Several chemical modification strategies have been shown to enhance the performance of the this compound:

  • Histidine Enrichment: Replacing certain amino acids, such as glutamic acid, with multiple histidine residues can significantly boost endosomal escape. Histidines, with a pKa around 6.0, become protonated in the acidic endosome, leading to an influx of protons and counter-ions, which causes osmotic swelling and rupture of the endosome. This is commonly referred to as the "proton sponge effect".

  • Alkylation: The addition of a lipid moiety, such as palmitic acid, to the N-terminus of the this compound can enhance its interaction with the cell membrane and improve overall delivery efficiency.

  • Amino Acid Substitution for Enhanced Cellular Interaction: Introducing amino acids like phenylalanine can improve the interaction between the RALA nanoparticle and the cell surface, potentially leading to increased uptake.

  • Modulating Arginine Content: Arginine residues are crucial for condensing the nucleic acid cargo and for cell penetration. While truncating the peptide is possible, it is important to maintain a sufficient number of arginines to ensure effective nanoparticle formation and function.

Q3: What is the optimal Nitrogen-to-Phosphate (N:P) ratio for my experiments?

A3: The optimal N:P ratio, which represents the ratio of the moles of nitrogen atoms in the this compound to the moles of phosphate groups in the nucleic acid, is critical for efficient nanoparticle formation and transfection. This ratio influences the size, charge, and stability of the nanoparticles. While the optimal ratio can vary depending on the specific RALA derivative, cargo, and cell type, studies have shown that N:P ratios from 3 upwards are often required for effective condensation of pDNA and siRNA. It is recommended to perform a titration experiment to determine the optimal N:P ratio for your specific application, typically ranging from 4 to 15.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Potential Cause Troubleshooting Step
Suboptimal N:P Ratio Perform a dose-response experiment by varying the N:P ratio (e.g., from 2 to 12) to identify the optimal ratio for your specific cell line and nucleic acid cargo.
Inefficient Endosomal Escape Consider using a modified this compound with enhanced endosomolytic properties, such as a histidine-rich or lipidated version.
Poor Nanoparticle Formation Ensure that the this compound and nucleic acid are properly mixed and allowed to self-assemble for an adequate amount of time (typically 30 minutes at room temperature) before adding to cells.
Cellular Uptake Issues Confirm cellular uptake of your RALA nanoparticles using a fluorescently labeled peptide or cargo and techniques like flow cytometry or fluorescence microscopy.

Issue 2: High Cytotoxicity

Potential Cause Troubleshooting Step
Excessive Peptide Concentration Reduce the concentration of the this compound used for transfection. A high positive surface charge on nanoparticles can sometimes lead to toxicity.
Peptide Modifications Some chemical modifications can increase cytotoxicity. If you are using a modified this compound, perform a cell viability assay (e.g., MTT or PrestoBlue) to assess its toxicity profile compared to the parent this compound.
High N:P Ratio While a higher N:P ratio can improve condensation, it can also lead to increased toxicity. Try to use the lowest effective N:P ratio.

Issue 3: Poor In Vivo Biodistribution and Efficacy

Potential Cause Troubleshooting Step
Rapid Clearance from Circulation Unfunctionalized RALA nanoparticles can be rapidly cleared and accumulate in highly vascularized organs like the lungs and liver.
Instability in Serum Formulate composite nanoparticles by incorporating stabilizing agents like Vitamin E TPGS to increase circulation time and improve the pharmacokinetic profile. Assess the stability of your nanoparticles in the presence of serum.

Quantitative Data Summary

Table 1: Comparison of Modified RALA Peptides for siRNA Delivery

PeptideModificationTransfection EfficiencySilencing RateReference
GA (C16-GLFWHHHARLARALARHLARALRA) N-terminal palmitic acid, glutamic acid to 3x histidine substitution, phenylalanine introduction~90%> Lipofectamine 2000
HALA2 Replacement of arginine with histidine at the C-terminusSuperior to RALANot specified

Table 2: Biophysical Properties of RALA-Nucleic Acid Nanoparticles

CargoOptimal N:P Ratio RangeTypical SizeZeta PotentialReference
pDNA 3 - 10<100 nm> +10 mV
siRNA 4 - 10<100 nm> +10 mV

Experimental Protocols

Protocol 1: RALA-Nucleic Acid Nanoparticle Formulation and Characterization

  • Preparation of Stock Solutions:

    • Dissolve the this compound in nuclease-free water to a final concentration of 1 mg/mL.

    • Dilute the nucleic acid (pDNA or siRNA) in nuclease-free water or a suitable buffer to a known concentration.

  • Nanoparticle Formulation:

    • For a desired N:P ratio, calculate the required volumes of the this compound and nucleic acid solutions.

    • Add the this compound solution to the nucleic acid solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for self-assembly of the nanoparticles.

  • Size and Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in nuclease-free water.

    • Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.

  • Gel Retardation Assay:

    • Prepare a series of RALA-nucleic acid complexes at different N:P ratios (e.g., 0, 1, 2, 4, 6, 8, 10).

    • Load the samples onto a 1% agarose gel containing a nucleic acid stain.

    • Run the gel electrophoresis.

    • Visualize the gel under UV light. The N:P ratio at which the nucleic acid migration is retarded indicates effective complexation.

Protocol 2: In Vitro Transfection and Cytotoxicity Assay

  • Cell Seeding:

    • Seed the cells of interest in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare the RALA-nucleic acid nanoparticles at the optimal N:P ratio as described in Protocol 1.

    • Add the nanoparticle suspension to the cells in serum-free or serum-containing medium, as optimized for your cell line.

    • Incubate the cells for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Analysis of Transfection Efficiency:

    • If using a reporter plasmid (e.g., encoding GFP), analyze the percentage of positive cells and the mean fluorescence intensity by flow cytometry or fluorescence microscopy 24-48 hours post-transfection.

    • If using siRNA, measure the knockdown of the target gene by qRT-PCR or Western blotting 48-72 hours post-transfection.

  • Cytotoxicity Assay:

    • At 24 or 48 hours post-transfection, add a cell viability reagent (e.g., MTT, PrestoBlue) to the wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.

Visualizations

RALA_Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular RALA_NP RALA/Cargo Nanoparticle Endocytosis Endocytosis RALA_NP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm (Cargo Release) Late_Endosome->Cytoplasm Endosomal Escape (Membrane Disruption)

Caption: Cellular uptake and endosomal escape pathway of RALA nanoparticles.

Troubleshooting_Low_Transfection Start Low Transfection Efficiency Check_NP Check Nanoparticle Formation & Characterization Start->Check_NP Optimize_NP Optimize N:P Ratio Check_NP->Optimize_NP If formation is poor Check_Uptake Verify Cellular Uptake Check_NP->Check_Uptake If formation is good Optimize_NP->Check_Uptake Enhance_Escape Enhance Endosomal Escape Check_Uptake->Enhance_Escape If uptake is low Result Improved Transfection Check_Uptake->Result If uptake is sufficient Use_Modified_RALA Use Modified RALA (e.g., His-rich, lipidated) Enhance_Escape->Use_Modified_RALA Use_Modified_RALA->Result

Caption: Troubleshooting workflow for low RALA transfection efficiency.

References

RALA Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RALA-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your RALA transfection experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it critical for RALA transfection?

The N:P ratio represents the molar ratio of the positively charged nitrogen atoms in the RALA peptide to the negatively charged phosphate groups in the nucleic acid (e.g., plasmid DNA or siRNA) backbone. This ratio is a critical parameter as it directly influences the formation, stability, and surface charge of the RALA/nucleic acid nanoparticles. An optimal N:P ratio is essential for efficient condensation of the nucleic acid, successful cellular uptake, and subsequent endosomal escape, all of which are crucial for high transfection efficiency.[1]

Q2: What is a typical starting N:P ratio for RALA transfection?

Based on published studies, a common and effective starting N:P ratio for RALA transfection is 10.[2] However, the optimal ratio can be cell-type dependent and should be determined empirically for your specific experimental conditions.

Q3: How does the N:P ratio affect the characteristics of RALA nanoparticles?

The N:P ratio significantly impacts the physicochemical properties of the RALA nanoparticles:

  • Size: Generally, as the N:P ratio increases, the nanoparticle size tends to decrease due to more efficient condensation of the nucleic acid. Systems with N:P ratios from 5 to 10 have been shown to produce smaller particles compared to a ratio of 2.[3]

  • Surface Charge (Zeta Potential): A higher N:P ratio leads to a more positively charged nanoparticle surface. This is because more cationic this compound is available to coat the negatively charged nucleic acid. A net positive charge is crucial for the nanoparticles to interact with the negatively charged cell membrane and initiate cellular uptake.[3]

Q4: Can the N:P ratio influence cytotoxicity?

Yes, the N:P ratio can affect cell viability. While a higher N:P ratio can enhance transfection efficiency, an excessive amount of free, positively charged this compound can be toxic to cells.[4] It is crucial to find a balance between high transfection efficiency and low cytotoxicity. If you observe significant cell death, consider optimizing the N:P ratio by testing a range of lower ratios.

Q5: How long should I incubate the RALA/nucleic acid mixture to form nanoparticles?

A standard incubation time for the formation of RALA/nucleic acid nanoparticles is 30 minutes at room temperature.

Q6: Does the presence of serum in the culture medium affect RALA transfection?

The formation of RALA/nucleic acid complexes should be performed in a serum-free medium. However, the transfection of the cells with the formed nanoparticles can often be carried out in the presence of serum, which can help in maintaining cell health. If you experience low transfection efficiency, you may want to test performing the transfection in serum-free or reduced-serum medium for a few hours, followed by the addition of complete medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal N:P ratio.Perform a titration experiment to determine the optimal N:P ratio for your cell line. Test a range from N:P 2 to 20.
Poor quality or incorrect concentration of nucleic acid.Ensure your nucleic acid is of high purity (A260/A280 ratio of 1.8-2.0) and accurately quantified.
Low cell viability or unhealthy cells.Use cells that are in the exponential growth phase and have a viability of >90%. Ensure the cell passage number is not too high.
Incorrect nanoparticle formation.Ensure the RALA and nucleic acid are diluted in a suitable buffer (e.g., sterile water or PBS) and incubated for 30 minutes at room temperature to allow for complex formation.
Cell confluency is too high or too low.Optimize the cell confluency at the time of transfection. A confluency of 70-90% is often recommended.
High Cytotoxicity N:P ratio is too high.Decrease the N:P ratio. Test a range of lower ratios to find one that provides a good balance between efficiency and viability.
The concentration of RALA/nucleic acid complexes is too high.Reduce the amount of nucleic acid and RALA added to the cells, while maintaining the optimal N:P ratio.
Extended exposure to transfection complexes.If toxicity is a concern, you can replace the transfection medium with fresh, complete medium after 4-6 hours.
Inconsistent Results Variation in experimental conditions.Ensure all parameters, such as cell density, passage number, N:P ratio, and incubation times, are kept consistent between experiments.
Pipetting errors.Be precise with your pipetting, especially when preparing the RALA/nucleic acid complexes.

Quantitative Data

Table 1: Impact of N:P Ratio on RALA/pDNA Nanoparticle Characteristics and Transfection Efficiency.

N:P RatioAverage Particle Size (nm)Zeta Potential (mV)p53 Protein Expression (relative to control)Apoptosis Induction (% of cells)
2~150~+15~1.5~20%
5~100~+25~2.5~40%
10~80~+30~3.5~60%

Data compiled from Neves et al. (2020) for RALA/p53 pDNA vectors in HeLa cells.

Table 2: Physicochemical Properties of RALA-E/pDNA Nanoparticles at Various N:P Ratios.

N:P RatioParticle Size (nm)Zeta Potential (mV)
1~250~ -5
2~180~ +10
4~150~ +20
6~120~ +25
9~100~ +30
12~90~ +35

Data adapted from a study on a modified this compound (RALA-E), demonstrating the general trend of N:P ratio on nanoparticle characteristics.

Experimental Protocols

Protocol 1: Optimization of N:P Ratio for RALA Transfection

This protocol provides a framework for determining the optimal N:P ratio for your specific cell line and nucleic acid.

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid and RALA Solutions:

    • Dilute your nucleic acid (e.g., plasmid DNA) to a final concentration of 0.1 µg/µL in sterile, nuclease-free water or PBS.

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

  • Complex Formation (for one well of a 24-well plate with 1 µg of DNA):

    • Prepare a series of tubes for different N:P ratios (e.g., 2, 5, 8, 10, 12, 15).

    • For each N:P ratio, calculate the required amount of this compound. The calculation is based on the molar ratio of nitrogen in RALA to phosphate in the nucleic acid. A simplified calculation based on mass is often used: for an N:P ratio of 10, approximately 14.5 µg of RALA is complexed with 1 µg of DNA. Adjust this amount for other ratios.

    • In separate sterile tubes, dilute the calculated amount of RALA and 1 µg of nucleic acid in a suitable volume of serum-free medium or buffer (e.g., 50 µL each).

    • Add the diluted nucleic acid to the diluted RALA solution and mix gently by pipetting.

    • Incubate the mixture for 30 minutes at room temperature to allow for nanoparticle formation.

  • Transfection:

    • Add the RALA/nucleic acid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Analysis:

    • After 24-48 hours, assess transfection efficiency (e.g., by measuring reporter gene expression) and cytotoxicity (e.g., using an MTT or LDH assay).

    • The optimal N:P ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.

Protocol 2: Gel Retardation Assay to Confirm RALA/Nucleic Acid Binding

This assay helps visualize the N:P ratio at which RALA effectively binds to and retards the migration of nucleic acid through an agarose gel.

  • Prepare RALA/Nucleic Acid Complexes: Prepare complexes at various N:P ratios (e.g., 0, 1, 2, 4, 6, 8, 10) as described in Protocol 1, using a fixed amount of nucleic acid (e.g., 0.5 µg).

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

    • Load the RALA/nucleic acid complexes into the wells of the gel. Include a lane with nucleic acid only as a control.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the gel under UV light.

    • The N:P ratio at which the nucleic acid band is no longer visible or is retained in the well is the point at which RALA has effectively complexed with the nucleic acid.

Visualizations

RALA_Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_na Prepare Nucleic Acid Solution start->prep_na prep_rala Prepare RALA Solution start->prep_rala calc_ratio Calculate RALA Amount for Desired N:P Ratio prep_na->calc_ratio prep_rala->calc_ratio mix Mix RALA and Nucleic Acid calc_ratio->mix incubate Incubate for 30 min at RT mix->incubate add_complex Add Complexes to Cells incubate->add_complex incubate_cells Incubate Cells for 24-48h add_complex->incubate_cells analyze Analyze Transfection Efficiency and Cytotoxicity incubate_cells->analyze end End analyze->end Endosomal_Escape cluster_cell Cell Cytoplasm cluster_endosome Endosome (Acidic pH) rala_na RALA/NA Nanoparticle h_ions H+ rala_na->h_ions 3. RALA protonation (Proton Sponge Effect) proton_pump V-ATPase (Proton Pump) proton_pump->h_ions 2. Pumping H+ in cl_ions Cl- h_ions->cl_ions 4. Influx of Cl- ions water H2O cl_ions->water 5. Water influx swelling Osmotic Swelling water->swelling rupture Endosomal Rupture swelling->rupture released_na Released Nucleic Acid rupture->released_na 6. Cargo Release entry Nanoparticle Entry via Endocytosis entry->rala_na 1. Internalization

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for RALA Peptide Modification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the modification and application of the this compound for improved therapeutic delivery.

This section addresses common challenges encountered during the modification and experimental use of RALA peptides.

Peptide Design & Modification

Q1: My delivery efficiency is low. How can I modify the RALA sequence to improve endosomal escape?

A1: Low delivery efficiency is often linked to poor endosomal escape. The standard this compound relies on a pH-dependent conformational change to disrupt the endosomal membrane.[1][2] To enhance this, consider the following modifications:

  • Increase Histidine Content: Histidine residues, with a pKa around 6.0, become protonated in the acidic environment of the endosome. This "proton sponge" effect can increase osmotic pressure, leading to endosomal rupture.[3][4][5] Replacing arginine residues with histidine, particularly at the C-terminus, has been shown to create superior cell-penetrating peptides (CPPs) with enhanced endosomal escape capabilities. For instance, the HALA2 peptide, with two C-terminal arginine-to-histidine substitutions, demonstrated improved transfection efficacy over the original RALA.

  • Introduce Phenylalanine: Adding phenylalanine can enhance the interaction between the peptide carrier and the cell membrane, potentially improving uptake and subsequent endosomal disruption.

  • N-terminal Alkylation: Modifying the N-terminus with a lipid moiety, such as palmitic acid, can improve the peptide's interaction with the lipid bilayers of the cell and endosomal membranes, thereby boosting transfection efficiency.

Q2: I'm observing significant cytotoxicity with my modified this compound. What could be the cause and how can I mitigate it?

A2: Cytotoxicity can arise from several factors. The original this compound was designed to be less toxic than its predecessor, KALA, by being more selectively active at the low pH of the endosome. However, modifications can alter this profile.

  • Excessive Positive Charge: While cationic residues like arginine are crucial for nucleic acid condensation and cell interaction, an excessively high positive charge can lead to membrane destabilization and toxicity. RALA's 7 arginines are considered within the optimal range of 6-12 to balance efficacy and toxicity.

  • Broad pH Activity: Modifications that cause the peptide to be strongly alpha-helical and membrane-disruptive at neutral pH can lead to off-target membrane damage and toxicity. A study that attempted to create shorter RALA analogues found that while one variant (Pep2) had similar transfection efficiency, it also exhibited higher toxicity due to a lack of pH-responsive helicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which your peptide becomes toxic (e.g., using an MTS, WST-1, or LDH assay).

    • Optimize N:P Ratio: A very high N:P (nitrogen-to-phosphate) ratio can lead to excess free cationic peptide, which is often the source of toxicity. Use a gel retardation assay to find the minimum N:P ratio required for full cargo condensation and formulate your nanoparticles at or slightly above that ratio.

    • Re-evaluate Modifications: If toxicity persists, reconsider modifications that may excessively increase hydrophobicity or broad-spectrum lytic activity.

Nanoparticle Formulation & Characterization

Q3: My RALA/cargo complexes are aggregating or have a large particle size. How can I optimize nanoparticle formation?

A3: Proper nanoparticle formation is critical for cellular uptake. Ideal nanoparticles for gene delivery are typically below 200 nm in diameter.

  • Check the N:P Ratio: The ratio of positively charged nitrogens in the peptide to negatively charged phosphates in the nucleic acid cargo is the most critical factor. Systematically screen a range of N:P ratios (e.g., from 1 to 15). Use dynamic light scattering (DLS) to measure particle size at each ratio. You should see a transition to smaller, more stable particles as the ratio increases and the cargo is fully condensed.

  • Mixing Procedure: The method of mixing can impact nanoparticle formation. Add the peptide solution to the nucleic acid cargo, not the other way around. Incubate for at least 30 minutes at room temperature to allow for stable complex formation.

  • Buffer Conditions: Ensure you are using a low-salt buffer for complexation, as high salt concentrations can interfere with the electrostatic interactions required for condensation.

Q4: The zeta potential of my nanoparticles is low or negative. What does this mean and how do I fix it?

A4: Zeta potential measures the surface charge of the nanoparticles. A positive zeta potential (typically > +20 mV) is desired for effective interaction with the negatively charged cell membrane and subsequent endocytosis.

  • Insufficient N:P Ratio: A low or negative zeta potential indicates that the negative charge of the nucleic acid has not been sufficiently neutralized by the cationic peptide. The solution is to increase the N:P ratio.

  • Verification: Perform a gel retardation assay in parallel with zeta potential measurements. You should observe full retention of the nucleic acid in the well of the agarose gel at the same N:P ratios where you achieve a stable, positive zeta potential. This confirms successful condensation.

Quantitative Data on RALA Modifications

The following tables summarize key quantitative data from studies on RALA and its derivatives to aid in experimental design and comparison.

Table 1: Characteristics of RALA & Modified Peptide Nanoparticles

Peptide Sequence/Name Modification Cargo Optimal N:P Ratio Particle Size (nm) Zeta Potential (mV) Key Finding
RALA N-WEARLARALARALARHLARALARALRACEA-C pDNA ≥ 3:1 ~130 ~+30 Effective DNA/siRNA delivery with low cytotoxicity.
HALA2 RALA with 2 C-terminal Arg -> His substitutions pDNA ≥ 6:1 < 200 ~+25 Superior transfection efficacy compared to RALA due to enhanced endosomal escape.

| GA | C16-GLFWHHHARLARALARHLARALRA | siRNA | Not specified | ~150 | Not specified | N-terminal palmitoylation and His/Phe substitutions led to ~90% transfection efficiency, exceeding Lipofectamine 2000. |

Table 2: Comparative In Vitro Performance

Peptide Transfection Reagent Comparison Cell Viability Reference
RALA Lower pFKBPL expression than Lipofectamine 2000. 98-100% viability, significantly higher than Lipofectamine 2000 (78%) and Oligofectamine (65%).
HALA2 Higher pDNA transfection efficacy in A549 cells compared to RALA and Lipofectamine® 3000. Demonstrated to be "cytotoxic free."

| GA | Higher siRNA silencing rate than Lipofectamine 2000 at 50 nM siRNA concentration. | Showed good biocompatibility. | |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Protocol: Gel Retardation Assay

This assay is used to determine the N:P ratio at which the this compound completely condenses the nucleic acid cargo.

  • Materials:

    • This compound solution of known concentration.

    • Plasmid DNA (pDNA) or siRNA solution (e.g., 1 µg/µL).

    • Nuclease-free water.

    • 10x TAE or TBE buffer.

    • Agarose.

    • Ethidium bromide or other nucleic acid stain.

    • 6x DNA loading dye.

  • Procedure:

    • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).

    • For each N:P ratio to be tested, prepare the nanoparticle complexes. In a sterile microcentrifuge tube, add the required volume of this compound to a fixed amount of nucleic acid (e.g., 1 µg pDNA). Adjust the final volume with nuclease-free water to be consistent across all samples (e.g., 20 µL).

    • Incubate the complexes at room temperature for 30 minutes.

    • Add 4 µL of 6x loading dye to each sample and mix gently.

    • Load the samples into the wells of the agarose gel. Include a lane with naked (uncomplexed) DNA as a control.

    • Run the gel at 80-100 V for 60 minutes.

    • Visualize the gel under UV light. The N:P ratio at which the DNA/siRNA no longer migrates out of the well is the point of complete condensation.

2. Protocol: Nanoparticle Size and Zeta Potential Analysis

This protocol uses Dynamic Light Scattering (DLS) to characterize the physical properties of the formed nanoparticles.

  • Materials:

    • Prepared RALA-nucleic acid nanoparticles at various N:P ratios.

    • Nuclease-free water or low-salt buffer (e.g., HBS).

    • DLS instrument (e.g., Malvern Zetasizer Nano ZS).

  • Procedure:

    • Prepare nanoparticle complexes as described above, but scale up the volume to meet the minimum requirement for the DLS cuvette (typically ~500 µL to 1 mL).

    • For particle size measurement, dilute the complex in nuclease-free water to an appropriate concentration to avoid scattering issues.

    • Transfer the sample to a disposable sizing cuvette.

    • Measure the mean hydrodynamic diameter using the DLS instrument. Record the average size and the Polydispersity Index (PDI). A PDI < 0.3 indicates a homogenous population.

    • For zeta potential measurement, transfer the (typically undiluted) sample to a disposable folded capillary cell.

    • Measure the zeta potential. Ensure the instrument settings are correct for aqueous dispersions. Record the average value in millivolts (mV).

3. Protocol: WST-1/MTS Cell Viability Assay

This colorimetric assay assesses cytotoxicity by measuring the metabolic activity of cells.

  • Materials:

    • Cells seeded in a 96-well plate.

    • Prepared RALA-cargo nanoparticles.

    • Control transfection reagents (e.g., Lipofectamine).

    • WST-1 or MTS reagent.

    • Serum-free culture medium (e.g., Opti-MEM).

  • Procedure:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Prepare RALA-cargo complexes at the desired N:P ratio in serum-free medium.

    • Remove the growth medium from the cells and replace it with the nanoparticle solutions. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with complete (serum-containing) growth medium.

    • Incubate for an additional 24 to 72 hours.

    • Remove the complete media and replace it with 100 µL of serum-free media containing 10 µL of WST-1/MTS reagent.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and logical workflows related to this compound modification and delivery.

RALA_Modification_Workflow cluster_design 1. Peptide Design & Synthesis cluster_formulation 2. Nanoparticle Formulation & Characterization cluster_testing 3. In Vitro Testing Start Define Goal (e.g., Improve Endosomal Escape) Mod Select Modification Strategy - Histidine Substitution - Alkylation - Truncation Start->Mod Synth Synthesize Modified Peptide Mod->Synth Formulate Formulate Nanoparticles (Vary N:P Ratio) Synth->Formulate Gel Gel Retardation Assay Formulate->Gel DLS DLS Analysis (Size & Zeta Potential) Formulate->DLS Opt_NP Optimized Nanoparticle? Gel->Opt_NP DLS->Opt_NP Opt_NP->Formulate No Toxicity Cytotoxicity Assay (MTS / WST-1) Opt_NP->Toxicity Yes Viable Acceptable Viability? Toxicity->Viable Transfection Transfection Efficiency Assay (e.g., GFP expression) Efficient Improved Efficiency? Transfection->Efficient Viable->Mod No, Redesign Viable->Transfection Yes Efficient->Mod No, Redesign Success Successful Candidate Efficient->Success Yes

Caption: Workflow for designing and validating modified RALA peptides.

RALA_Delivery_Mechanism cluster_cell Target Cell cluster_escape Endosomal Escape Endosome Endosome (pH 5.0-6.0) Cytoplasm Cytoplasm (pH 7.4) Protonation RALA Protonation (His/Glu residues) Endosome->Protonation Low pH Trigger Cargo Therapeutic Cargo (siRNA/pDNA) Cargo->Cytoplasm NP RALA/Cargo Nanoparticle (+ charge) Endocytosis Endocytosis NP->Endocytosis Endocytosis->Endosome Internalization Helix α-Helical Conformation Change Protonation->Helix Disruption Membrane Disruption Helix->Disruption Disruption->Cargo Cargo Release Troubleshooting_Transfection Start Low Transfection Efficiency CheckNP Are Nanoparticle Characteristics Optimal? Start->CheckNP CheckTox Is There High Cell Death? CheckNP->CheckTox Yes, optimal Sol_NP Re-optimize N:P Ratio. Verify with DLS and Gel Retardation Assay. CheckNP->Sol_NP No, size/charge issues CheckEscape Is Endosomal Escape the Limiting Factor? CheckTox->CheckEscape No, viability is high Sol_Tox Lower Peptide Dose. Optimize N:P Ratio to Reduce Free Peptide. CheckTox->Sol_Tox Yes, high cytotoxicity Sol_Escape Modify Peptide Sequence: - Add Histidine Residues - Add Alkylation - Add Phenylalanine CheckEscape->Sol_Escape Yes/Likely End Re-test Transfection CheckEscape->End No Sol_NP->End Sol_Tox->End Sol_Escape->End

References

overcoming low transfection efficiency with RALA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of the RALA peptide for nucleic acid delivery. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to help you overcome low transfection efficiency and other common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

A1: RALA is a 30-amino acid, amphipathic cationic peptide designed for the efficient delivery of nucleic acids such as plasmids (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) into cells. Its mechanism relies on its ability to condense negatively charged nucleic acids into stable nanoparticles. These nanoparticles are taken up by cells through endocytosis. The key feature of RALA is its pH-responsive nature; in the acidic environment of the endosome, the peptide's structure changes to a more alpha-helical conformation, which disrupts the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm. This process, known as endosomal escape, is crucial for the success of the transfection.

Q2: What is the N:P ratio and why is it important for RALA transfection?

A2: The N:P ratio represents the molar ratio of the nitrogen atoms (N) in the cationic this compound to the phosphate groups (P) in the nucleic acid backbone. This ratio is a critical parameter in RALA transfection as it determines the physicochemical properties of the resulting nanoparticles, including their size, surface charge (zeta potential), and stability. An optimal N:P ratio ensures efficient condensation of the nucleic acid, leading to the formation of nanoparticles that are readily taken up by cells and are stable in culture media. Deviating from the optimal N:P ratio can lead to the formation of aggregates, reduced transfection efficiency, or increased cytotoxicity.

Q3: Is RALA toxic to cells?

A3: RALA is generally considered to have low cytotoxicity, especially when compared to other commercially available transfection reagents like Lipofectamine.[1] However, like any transfection reagent, high concentrations or suboptimal N:P ratios can lead to some degree of cell death. It is always recommended to perform a dose-response experiment to determine the optimal RALA concentration and N:P ratio for your specific cell type to maximize transfection efficiency while minimizing cytotoxicity.

Q4: Can RALA be used to transfect different types of nucleic acids?

A4: Yes, RALA has been successfully used to deliver a variety of nucleic acids, including plasmid DNA, siRNA, and mRNA. The optimal conditions, particularly the N:P ratio, may vary depending on the type and size of the nucleic acid being delivered.

Q5: How should I store the this compound?

A5: Lyophilized this compound should be stored at -20°C. Once reconstituted in sterile, nuclease-free water, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guides

This section addresses common issues encountered during RALA transfection experiments.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal N:P Ratio: The ratio of RALA to nucleic acid is critical for forming effective nanoparticles.Perform an optimization experiment by testing a range of N:P ratios (e.g., 2:1, 5:1, 10:1, 15:1) to find the optimal ratio for your specific cell type and nucleic acid.
Poor Nucleic Acid Quality: Contaminants or degraded nucleic acids will not transfect efficiently.Ensure your plasmid DNA or siRNA is of high purity (A260/A280 ratio of 1.8-2.0) and integrity. Use endotoxin-free preparation kits for plasmids.
Incorrect Nanoparticle Formation: Improper mixing or incubation can lead to poorly formed complexes.Mix the this compound and nucleic acid gently but thoroughly. Incubate the mixture at room temperature for the recommended time (typically 20-30 minutes) to allow for stable nanoparticle formation.
Suboptimal Cell Health or Confluency: Unhealthy cells or cells that are too sparse or too dense will not transfect well.Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.
High Cell Death/Cytotoxicity N:P Ratio is Too High: An excess of cationic peptide can be toxic to cells.Reduce the N:P ratio. If a high ratio is needed for efficiency, consider reducing the overall concentration of the RALA/nucleic acid complexes added to the cells.
High Concentration of RALA/Nucleic Acid Complexes: Too much of the transfection complex can be toxic.Perform a dose-response curve to find the lowest effective concentration of the RALA nanoparticles.
Sensitive Cell Line: Some cell lines are inherently more sensitive to transfection reagents.Reduce the incubation time of the transfection complexes with the cells (e.g., from 24 hours to 4-6 hours) before replacing with fresh media.
Nanoparticle Aggregation Incorrect N:P Ratio: Ratios that result in near-neutral surface charge can lead to aggregation.Optimize the N:P ratio to ensure a sufficiently positive zeta potential (ideally > +15 mV) to promote electrostatic repulsion between nanoparticles.
Centrifugation of Nanoparticles: Centrifuging RALA-nucleic acid complexes can cause them to aggregate and can reduce transfection efficiency.[2]Avoid centrifuging the RALA nanoparticles after formation. If separation from unbound components is necessary, use a very low centrifugation speed (e.g., <5,000 rpm) for a short duration.[2]
Presence of Serum During Complex Formation: Proteins in serum can interfere with nanoparticle formation and lead to aggregation.Always form the RALA-nucleic acid complexes in a serum-free medium. Serum can be added back to the cells after the initial incubation with the nanoparticles.
Inconsistent Results Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable results.Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure consistent confluency at the time of transfection.
Inaccurate Pipetting: Small errors in the volumes of RALA or nucleic acid can significantly alter the N:P ratio.Use calibrated pipettes and be meticulous when preparing the transfection complexes. For smaller volumes, preparing a master mix can help ensure consistency.

Data Presentation

Table 1: Comparison of RALA with Other Transfection Reagents for Plasmid DNA Delivery in Mesenchymal Stem Cells (MSCs)
ReagentTransfection Rate (% GFP+ cells)Cell Viability (% of control)Transfection Yield (% GFP+ cells relative to initial cell number)
RALA ~40%~95%~38%
Lipofectamine 3000 ~45%~60%~27%
PEI ~35%~70%~24%
Data summarized from a study using pDNA encoding for Cas9-T2A-GFP in primary MSCs.[1]
Table 2: Effect of N:P Ratio on RALA Nanoparticle Characteristics
N:P RatioAverage Nanoparticle Size (nm)Zeta Potential (mV)General Outcome
1:1> 200~ -5Inefficient complexation, potential for aggregation.
2:1150 - 200~ +10Improved complexation, but may still be suboptimal for some cell types.
5:1100 - 150~ +20Generally good complexation with stable nanoparticles. A good starting point for optimization.
10:1< 100~ +30Highly efficient complexation, forming small, stable nanoparticles. Often optimal for high transfection efficiency.[3]
15:1< 100> +35Very stable nanoparticles, but the higher positive charge may increase cytotoxicity in some cell lines.
This table represents a generalized trend. Optimal N:P ratios and resulting nanoparticle characteristics can vary based on the specific nucleic acid and buffer conditions.

Experimental Protocols

Protocol 1: Plasmid DNA Transfection in Adherent Cells (24-well plate format)

Materials:

  • This compound (reconstituted in nuclease-free water)

  • Plasmid DNA (high purity, endotoxin-free, 1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

  • Preparation of RALA Solution: In a separate sterile microcentrifuge tube, add the required amount of this compound to 50 µL of serum-free medium to achieve the desired N:P ratio. Mix gently.

    • N:P Ratio Calculation: This will depend on the stock concentration of your this compound and the amount of DNA. It is crucial to calculate this accurately.

  • Formation of RALA/pDNA Nanoparticles: Add the diluted DNA solution to the diluted RALA solution. Pipette gently to mix.

  • Incubation: Incubate the RALA/pDNA mixture for 20-30 minutes at room temperature to allow for nanoparticle formation.

  • Transfection: Add the 100 µL of the nanoparticle complex dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. If cytotoxicity is a concern, the medium can be replaced with fresh complete medium after 4-6 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for reporter genes like GFP, or by western blot or qPCR for other genes of interest).

Protocol 2: siRNA Transfection in Adherent Cells (24-well plate format)

Materials:

  • This compound (reconstituted in nuclease-free water)

  • siRNA (20 µM stock)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent cells in a 24-well plate (50-70% confluent)

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Preparation of siRNA Solution: In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of serum-free medium. Mix gently.

  • Preparation of RALA Solution: In a separate sterile microcentrifuge tube, add the required amount of this compound to 50 µL of serum-free medium to achieve the desired N:P ratio. Mix gently.

  • Formation of RALA/siRNA Nanoparticles: Add the diluted siRNA solution to the diluted RALA solution. Pipette gently to mix.

  • Incubation: Incubate the RALA/siRNA mixture for 20-30 minutes at room temperature.

  • Transfection: Add the 100 µL of the nanoparticle complex dropwise to the cells. Gently rock the plate to distribute the complexes evenly.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, assess gene knockdown by qPCR to measure mRNA levels or by western blot to measure protein levels.

Visualizations

RALA_Transfection_Workflow cluster_0 Nanoparticle Formation (in vitro) cluster_1 Cellular Uptake and Endosomal Trafficking cluster_2 Endosomal Escape and Cargo Release cluster_3 Downstream Events RALA_Peptide This compound (Cationic) Nanoparticle RALA/Nucleic Acid Nanoparticle RALA_Peptide->Nanoparticle Electrostatic Interaction Nucleic_Acid Nucleic Acid (Anionic - pDNA/siRNA) Nucleic_Acid->Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cell_Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (Membrane Disruption) Late_Endosome->Endosomal_Escape Acidification triggers RALA conformational change Released_NA Released Nucleic Acid Endosomal_Escape->Released_NA Cytoplasm Cytoplasm Translation Translation (for pDNA/mRNA) Cytoplasm->Translation RISC RISC Loading (for siRNA) Cytoplasm->RISC Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Nuclear Import Released_NA->Cytoplasm Protein_Expression Protein Expression Translation->Protein_Expression mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Nucleus->Translation Transcription

Caption: Workflow of RALA-mediated nucleic acid delivery.

Signaling_Pathway RALA_Nanoparticle RALA Nanoparticle Cell_Surface Cell Surface RALA_Nanoparticle->Cell_Surface Clathrin_Pit Clathrin-coated Pit Cell_Surface->Clathrin_Pit Caveolae Caveolae Cell_Surface->Caveolae Endocytosis Endocytosis Clathrin_Pit->Endocytosis Caveolae->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Conformational_Change RALA Conformational Change (Increased α-helicity) Acidification->Conformational_Change Membrane_Disruption Endosomal Membrane Disruption Conformational_Change->Membrane_Disruption Cargo_Release Cargo Release into Cytoplasm Membrane_Disruption->Cargo_Release

Caption: RALA's mechanism of cellular uptake and endosomal escape.

References

RALA Peptide Formulation for Hard-to-Transfect Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing RALA peptide formulations for the transfection of challenging cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

A1: RALA is a 30-amino acid, cationic amphipathic peptide designed for efficient intracellular delivery of nucleic acids such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA).[1][2] Its mechanism relies on electrostatic interactions with negatively charged nucleic acid cargo to form stable nanoparticles.[3] Upon endocytosis, the acidic environment of the endosome induces a conformational change in the this compound to an α-helical structure.[3] This change facilitates the disruption of the endosomal membrane, allowing the RALA-cargo complex to escape into the cytoplasm and release the nucleic acid to perform its function.[2]

Q2: What are the main advantages of using RALA over other transfection reagents?

A2: The primary advantages of RALA include:

  • Low Cytotoxicity: RALA generally exhibits lower toxicity compared to many commercially available lipid-based transfection reagents, leading to higher cell viability post-transfection.

  • High Efficiency in Hard-to-Transfect Cells: It has demonstrated high transfection efficiency in a variety of cell types, including primary cells and suspension cells, which are notoriously difficult to transfect.

  • pH-Responsive Release: The pH-dependent mechanism ensures that the cargo is released from the endosome specifically, minimizing off-target effects.

  • Versatility: RALA can be used to deliver a wide range of nucleic acid payloads.

Q3: What is the optimal Nitrogen-to-Phosphate (N:P) ratio for RALA-nucleic acid complex formation?

A3: The optimal N:P ratio, which represents the ratio of moles of the amine groups in RALA to the moles of the phosphate groups in the nucleic acid, is critical for efficient transfection and can vary depending on the cell type and the nucleic acid cargo. It is recommended to perform an initial optimization experiment with a range of N:P ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the best balance between transfection efficiency and cell viability for your specific experimental setup. Generally, a higher N:P ratio leads to more condensed and positively charged nanoparticles, which can enhance cellular uptake but may also increase cytotoxicity.

Troubleshooting Guides

Low Transfection Efficiency

Q4: I am observing low transfection efficiency with my RALA formulation. What are the possible causes and solutions?

A4: Low transfection efficiency can stem from several factors. Here are some common issues and how to address them:

Possible Cause Troubleshooting Steps
Suboptimal N:P Ratio The N:P ratio is crucial for nanoparticle formation and cellular uptake. Perform a titration of the N:P ratio (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal balance for your specific cell type and nucleic acid.
Poor Quality of Nucleic Acid The purity and integrity of your pDNA, siRNA, or mRNA are critical. Ensure your nucleic acid has an A260/A280 ratio between 1.8 and 2.0. Run your nucleic acid on an agarose gel to check for degradation. Use endotoxin-free purification kits.
Incorrect Nanoparticle Formation Ensure that the this compound and nucleic acid are diluted in a serum-free medium before mixing, as serum proteins can interfere with complex formation. Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the complexes to form.
Low Cell Viability/Health Transfect cells when they are in the exponential growth phase and have a viability of >90%. Do not use cells that have been passaged too many times. Ensure cells are not confluent at the time of transfection (typically 70-80% confluency is recommended for adherent cells).
Presence of Inhibitors Some components in the culture medium, such as certain antibiotics or high levels of serum, can inhibit transfection. Consider performing the transfection in a serum-free or reduced-serum medium for the initial hours of incubation.
Hard-to-Transfect Cell Line Specifics For suspension cells, consider a "suspension transfection" method where nanoparticles are added to cells in suspension before plating. For primary cells, which are often more sensitive, use a lower concentration of the RALA-nucleic acid complex and a longer recovery time.
High Cytotoxicity

Q5: My cells are showing high levels of toxicity or death after transfection with RALA. What can I do to mitigate this?

A5: While RALA is known for its low cytotoxicity, high concentrations or suboptimal conditions can lead to cell death.

Possible Cause Troubleshooting Steps
Excessively High N:P Ratio A very high N:P ratio can lead to an excess of positively charged nanoparticles, which can be toxic to cells. Try reducing the N:P ratio in your optimization experiments.
High Concentration of RALA-Nucleic Acid Complex The total amount of the complex added to the cells may be too high. Perform a dose-response experiment by varying the concentration of the nucleic acid while keeping the optimal N:P ratio constant.
Prolonged Exposure Time For sensitive cell lines, long incubation times with the transfection complexes can be detrimental. Try reducing the incubation time to 4-6 hours before replacing the medium with fresh, complete growth medium.
Poor Cell Health Pre-transfection Unhealthy cells are more susceptible to the stress of transfection. Ensure your cells are healthy, actively dividing, and at an optimal confluency before starting the experiment.
Contaminants in the Reagents Ensure that the this compound solution and the nucleic acid preparation are sterile and free of contaminants.
Nanoparticle Aggregation

Q6: I suspect my RALA-nucleic acid nanoparticles are aggregating. How can I prevent this?

A6: Nanoparticle aggregation can lead to lower transfection efficiency and increased cytotoxicity.

Possible Cause Troubleshooting Steps
Incorrect Formulation Buffer Use a low-ionic-strength buffer or serum-free medium for complex formation. High salt concentrations can lead to aggregation.
Suboptimal N:P Ratio An N:P ratio that results in near-neutral or only slightly positive nanoparticles may be prone to aggregation. A sufficiently high positive charge (zeta potential) helps to prevent aggregation through electrostatic repulsion.
Prolonged Storage of Complexes Use freshly prepared RALA-nucleic acid complexes for transfection. Do not store them for extended periods, as this can lead to aggregation.
Presence of Serum during Formation Always form the complexes in a serum-free environment. Serum proteins can coat the nanoparticles and cause them to clump together.
Mechanical Agitation Avoid vigorous vortexing or centrifugation after complex formation, as this can induce aggregation. Gentle mixing by pipetting is sufficient.

Quantitative Data

Table 1: Comparison of Transfection Efficiency (GFP Expression) of RALA with other Reagents
Cell LineTransfection ReagentTransfection Efficiency (%)Reference
HeLaRALA~50%
HeLaLipofectamine 2000~30%
HEK-293TRALA~60%
A549RALA~25%
Pig Tracheal Epithelial (Primary)Lipofectamine 200030%
Pig Tracheal Epithelial (Primary)Nucleofection90%

Note: Transfection efficiencies are highly dependent on experimental conditions and should be independently optimized.

Table 2: Comparison of Cell Viability of RALA with other Reagents
Cell LineTransfection ReagentCell Viability (%)Reference
ZR-75-1RALA98-100%FKBPL siRNA and pFKBPL delivery
ZR-75-1Oligofectamine65-78%FKBPL siRNA delivery
ZR-75-1Lipofectamine 200065-78%pFKBPL delivery
HeLaLipofectamine 2000Lower than Metafectene Pro
NIH3T3Lipofectamine 2000Lower than Metafectene

Note: Cell viability was assessed relative to untreated control cells.

Experimental Protocols

Protocol 1: Preparation of RALA-Plasmid DNA (pDNA) Nanoparticles
  • Preparation of Reagents:

    • Resuspend lyophilized this compound in sterile, RNase-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

    • Dilute pDNA to a working concentration of 0.1 mg/mL in a sterile, low-ionic-strength buffer (e.g., TE buffer pH 7.4).

  • Complex Formation (for a single well of a 24-well plate):

    • In a sterile microcentrifuge tube (Tube A), dilute the desired amount of pDNA (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate sterile microcentrifuge tube (Tube B), dilute the calculated amount of this compound for the desired N:P ratio in 50 µL of serum-free medium.

    • Add the diluted pDNA from Tube A to the diluted RALA in Tube B.

    • Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for nanoparticle formation.

  • Transfection:

    • Add the 100 µL of RALA-pDNA complex dropwise to the cells in the 24-well plate containing 400 µL of complete growth medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours before assessing gene expression.

Protocol 2: Preparation of RALA-siRNA Nanoparticles
  • Preparation of Reagents:

    • Prepare RALA stock solution as described in Protocol 1.

    • Resuspend siRNA to a stock concentration of 20 µM in sterile, RNase-free buffer.

  • Complex Formation (for a single well of a 24-well plate):

    • In Tube A, dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of serum-free medium.

    • In Tube B, dilute the calculated amount of RALA for the desired N:P ratio in 50 µL of serum-free medium.

    • Add the diluted siRNA from Tube A to the diluted RALA in Tube B.

    • Mix gently and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Add the 100 µL of RALA-siRNA complex to the cells.

    • Incubate for 24-72 hours before assessing gene knockdown.

Protocol 3: Transfection of Suspension Cells
  • Cell Preparation:

    • On the day of transfection, count the suspension cells and adjust the density to 1 x 10^6 cells/mL in complete growth medium.

  • Nanoparticle Formation:

    • Prepare RALA-nucleic acid complexes as described in Protocol 1 or 2.

  • Transfection:

    • In a sterile tube, mix 250 µL of the cell suspension (2.5 x 10^5 cells) with the freshly prepared 100 µL of RALA-nucleic acid complexes.

    • Incubate the cell-nanoparticle mixture for 4 hours at 37°C in a cell culture incubator, with gentle agitation every hour.

    • After 4 hours, add 1.5 mL of pre-warmed complete growth medium to the tube.

    • Transfer the entire cell suspension to a well of a 6-well plate.

    • Incubate for 24-72 hours before analysis.

Visualizations

RALA_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) RALA_NP RALA-Nucleic Acid Nanoparticle Endosome_NP RALA-NA Nanoparticle (Endocytosed) RALA_NP->Endosome_NP Endocytosis Released_NA Released Nucleic Acid (e.g., mRNA for translation, siRNA for RISC, pDNA to nucleus) Translation Protein Expression Released_NA->Translation mRNA RISC RISC Loading & mRNA Degradation Released_NA->RISC siRNA RALA_helical RALA conformational change (α-helical) Endosome_NP->RALA_helical Low pH Membrane_disruption Endosomal Membrane Disruption RALA_helical->Membrane_disruption Membrane_disruption->Released_NA Endosomal Escape

Caption: RALA-mediated nucleic acid delivery and endosomal escape pathway.

RALA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Reagent_Prep 1. Prepare RALA and Nucleic Acid Stocks Dilution 3. Dilute RALA and Nucleic Acid in Serum-Free Medium Reagent_Prep->Dilution Cell_Plating 2. Plate Cells (adherent or suspension) Addition 5. Add Nanoparticle Complex to Cells Cell_Plating->Addition Complexation 4. Mix and Incubate (15-30 min) to form Nanoparticles Dilution->Complexation Complexation->Addition Incubation 6. Incubate for 24-72 hours Addition->Incubation Assay 7. Assay for Gene Expression (e.g., GFP, Luciferase) or Gene Knockdown (e.g., qPCR, Western Blot) Incubation->Assay

Caption: General experimental workflow for RALA-mediated cell transfection.

References

Technical Support Center: Functionalization of RALA Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of RALA nanoparticles for targeted delivery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: RALA Nanoparticle Aggregation

Q: My RALA nanoparticles are aggregating, leading to large and polydisperse particle sizes. What could be the cause and how can I fix it?

A: Nanoparticle aggregation is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot and prevent it:

  • Check Your RALA-to-Cargo Ratio: The ratio of the cationic RALA peptide to the anionic cargo (e.g., nucleic acids, proteins, or gold nanoparticles) is critical for stability. An insufficient amount of RALA can lead to a near-neutral surface charge, causing the nanoparticles to lose electrostatic repulsion and aggregate.[1]

    • For nucleic acids (DNA/siRNA): Ensure you are using an optimal Nitrogen-to-Phosphate (N:P) ratio. Ratios of 10:1 or higher often yield stable, positively charged nanoparticles.[2][3]

    • For gold nanoparticles (AuNPs): A weight-to-weight (w:w) ratio of RALA to AuNPs greater than 20:1 is recommended to achieve a positive zeta potential and prevent aggregation.[1]

  • Review Your Formulation Buffer: The pH and ionic strength of your buffer can significantly impact nanoparticle stability.

    • Maintain a stable pH within the recommended range for your specific formulation.[4]

    • Avoid using buffers with high ionic strength, such as PBS, during the initial complexation, as this can shield the surface charge and lead to aggregation.

  • Optimize Your Centrifugation/Purification Steps: High-speed centrifugation can force nanoparticles together, causing irreversible aggregation.

    • If centrifugation is necessary, use lower speeds (e.g., under 5,000 RPM) and shorter durations.

    • Consider alternative concentration or purification methods like dialysis against a polymer solution to avoid aggregation induced by centrifugation.

  • Storage Conditions: Improper storage can lead to instability and aggregation over time.

    • Store nanoparticles at recommended temperatures, typically between 2-8°C.

    • Avoid freezing the nanoparticle solution, as this can cause aggregation.

  • Consider Sonication: If aggregates have already formed, gentle sonication can sometimes help to break them up and resuspend the nanoparticles. However, this should be used cautiously as it can also potentially damage the nanoparticles.

Logical Flow for Troubleshooting Aggregation

G start Start: Aggregation Observed ratio Check RALA:Cargo Ratio (N:P or w:w) start->ratio buffer Review Formulation Buffer (pH, Ionic Strength) ratio->buffer Ratio is optimal success Aggregation Resolved ratio->success Adjust ratio centrifugation Evaluate Centrifugation/ Purification Method buffer->centrifugation Buffer is appropriate buffer->success Change buffer storage Assess Storage Conditions centrifugation->storage Method is gentle centrifugation->success Modify method sonication Consider Gentle Sonication storage->sonication Storage is correct storage->success Correct storage sonication->success

Caption: Troubleshooting workflow for RALA nanoparticle aggregation.

Issue 2: Low Encapsulation/Complexation Efficiency

Q: I am observing low encapsulation efficiency of my therapeutic cargo. How can I improve this?

A: Low encapsulation efficiency can significantly reduce the therapeutic efficacy of your nanoparticles. Here are some factors to consider:

  • Optimize the RALA-to-Cargo Ratio: Similar to preventing aggregation, the ratio is key for efficient complexation. A gel retardation assay is a useful technique to determine the minimum ratio required to fully complex your nucleic acid cargo. For other cargo types, quantification of the unbound cargo in the supernatant after nanoparticle formation is recommended.

  • Incubation Time and Temperature: Allow sufficient time for the electrostatic self-assembly to occur. A 30-minute incubation at room temperature is a common starting point for RALA complexation.

  • Cargo Purity and Integrity: Ensure that your therapeutic cargo is of high purity and integrity. Degradation of nucleic acids or proteins can hinder efficient encapsulation.

Issue 3: Poor Targeted Delivery and Cellular Uptake

Q: My functionalized RALA nanoparticles are not showing specific uptake in my target cells. What are the potential reasons?

A: A lack of targeting specificity can be due to issues with the targeting ligand or the nanoparticle formulation itself.

  • Targeting Ligand Bioactivity:

    • Conjugation Chemistry: The method used to attach your targeting ligand (e.g., antibody, peptide, aptamer) to the RALA nanoparticle is crucial. Ensure that the conjugation chemistry does not compromise the ligand's binding site. Covalent conjugation methods are generally preferred for stability.

    • Ligand Density: The number of targeting ligands per nanoparticle can influence binding affinity. This may need to be optimized for your specific cell type and receptor.

  • Nanoparticle Stability in Biological Media: Nanoparticles can be unstable in serum-containing media, leading to aggregation or dissociation before reaching the target cells. Test the stability of your functionalized nanoparticles in relevant biological fluids.

  • Receptor Expression on Target Cells: Confirm that your target cells have high expression levels of the receptor for your chosen ligand.

  • Non-Specific Binding: The inherent positive charge of RALA nanoparticles can lead to non-specific electrostatic interactions with cell membranes. Surface modification with polymers like polyethylene glycol (PEG) can help to reduce non-specific binding and improve circulation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of RALA nanoparticle entry into cells?

A1: RALA nanoparticles primarily enter cells through endocytosis, specifically via clathrin- and caveolin-mediated pathways. Once inside the endosome, the acidic environment (low pH) triggers a conformational change in the this compound, causing it to adopt an alpha-helical structure. This helical structure allows RALA to interact with and disrupt the endosomal membrane, facilitating the release of the therapeutic cargo into the cytoplasm.

Cellular Uptake and Endosomal Escape of RALA Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell Cell NP RALA Nanoparticle endocytosis Endocytosis (Clathrin/Caveolin-mediated) NP->endocytosis membrane Cell Membrane endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-6.0) endosome->late_endosome Maturation cargo_release Cargo Release late_endosome->cargo_release pH-triggered membrane disruption cytoplasm Cytoplasm cargo_release->cytoplasm

Caption: Cellular uptake pathway of RALA nanoparticles.

Q2: How do I choose a suitable targeting ligand for my RALA nanoparticles?

A2: The choice of targeting ligand depends on the specific cell type you wish to target. The ligand should bind to a receptor that is overexpressed on the target cells compared to non-target cells. Common targeting ligands include:

  • Antibodies: Offer high specificity for cell surface antigens.

  • Peptides: Smaller than antibodies, can be easily synthesized, and may have better tumor penetration.

  • Aptamers: Nucleic acid-based ligands that can be selected for high affinity and specificity.

  • Small molecules: Such as folic acid, which targets the folate receptor often overexpressed in cancer cells.

Q3: What conjugation chemistries can be used to attach targeting ligands to RALA nanoparticles?

A3: Since RALA nanoparticles are formed by self-assembly, the targeting ligand is typically conjugated to the this compound itself before nanoparticle formation. Common bioconjugation strategies that can be adapted include:

  • Amide coupling: Using EDC/NHS chemistry to link carboxyl groups on the ligand to amine groups on the this compound (or vice versa).

  • Thiol-maleimide coupling: A highly specific reaction between a thiol group on one component and a maleimide group on the other.

  • Click chemistry: A group of reactions that are rapid, specific, and high-yielding, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q4: What are the typical physicochemical properties of RALA nanoparticles?

A4: The properties can vary depending on the cargo and the formulation ratio, but generally, well-formed RALA nanoparticles exhibit the following characteristics:

ParameterRALA/pDNARALA/AuNP
Hydrodynamic Size (nm) 60 - 100< 110
Zeta Potential (mV) +20 to +25> +18
Polydispersity Index (PDI) < 0.6< 0.52
Optimal Ratio N:P ≥ 10w:w ≥ 20:1

Q5: How can I characterize my functionalized RALA nanoparticles?

A5: A comprehensive characterization is essential to ensure the quality and efficacy of your nanoparticles. Key techniques include:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size, polydispersity index (PDI), and zeta potential.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Gel Retardation Assay: To confirm the complexation of nucleic acids with RALA.

  • Quantification of Ligand Conjugation: Using techniques like fluorescence spectroscopy (if the ligand is labeled), or protein assays (e.g., BCA or Bradford) to determine the number of ligands per nanoparticle.

Experimental Protocols

Protocol 1: Formation of RALA/pDNA Nanoparticles

This protocol is adapted for the formation of RALA nanoparticles with plasmid DNA (pDNA) at an N:P ratio of 10.

  • Reconstitute this compound: Reconstitute lyophilized this compound in nuclease-free water to a stock concentration (e.g., 1 mg/mL).

  • Dilute pDNA: Dilute the pDNA stock in a suitable buffer (e.g., nuclease-free water or low ionic strength buffer) to the desired final concentration.

  • Complexation: a. In a microcentrifuge tube, add the required volume of this compound solution. b. Add the corresponding volume of pDNA solution to the this compound. The N:P ratio of 10 corresponds to approximately 14.5 µg of RALA for every 1 µg of DNA. c. Mix gently by pipetting.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of nanoparticles.

  • Characterization: The resulting nanoparticles are now ready for characterization (DLS, TEM) or for use in in vitro/in vivo experiments.

Experimental Workflow for RALA/pDNA Nanoparticle Formulation

G start Start reconstitute_rala Reconstitute RALA Peptide start->reconstitute_rala dilute_pdna Dilute pDNA start->dilute_pdna mix Combine RALA and pDNA (at desired N:P ratio) reconstitute_rala->mix dilute_pdna->mix incubate Incubate for 30 min at Room Temperature mix->incubate characterize Characterize Nanoparticles (DLS, TEM, etc.) incubate->characterize use Use in Experiments characterize->use

Caption: Workflow for RALA/pDNA nanoparticle preparation.

Protocol 2: Drug Loading Quantification (Example: Small Molecule Drug)

This protocol provides a general method for determining the loading efficiency of a small molecule drug that is co-encapsulated within the RALA nanoparticle.

  • Nanoparticle Preparation: Prepare the RALA nanoparticles with your cargo (e.g., nucleic acid) and the small molecule drug using your optimized protocol.

  • Separation of Free Drug: Separate the nanoparticles from the solution containing the free, unencapsulated drug. This can be done by:

    • Centrifugal Filter Units: Use a filter with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the free drug to pass through.

    • Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer to remove the free drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate or the dialysis buffer using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    Note: The mass of drug in nanoparticles is calculated by subtracting the mass of the free drug from the initial mass of the drug used.

References

Validation & Comparative

RALA Peptide vs. Lipofectamine 2000: A Comparative Guide to Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a transfection reagent, this guide provides an objective comparison of the RALA peptide and the widely-used Lipofectamine 2000. This analysis, supported by experimental data, delves into transfection efficiency, cytotoxicity, and the underlying mechanisms of each reagent, offering a comprehensive resource for informed decision-making in your research.

At a Glance: RALA vs. Lipofectamine 2000

FeatureThis compoundLipofectamine 2000
Reagent Type Cationic Amphipathic PeptideCationic Lipid Formulation
Mechanism Forms nanoparticles with nucleic acids, pH-responsive endosomal escapeForms liposomes that fuse with the cell membrane
Primary Advantage High cell viability, low cytotoxicityHigh transfection efficiency in a broad range of cell lines
Key Consideration Efficiency can be cell-type dependentCan exhibit significant cytotoxicity

Performance Data: A Quantitative Comparison

The selection of a transfection reagent is often a balance between achieving high efficiency and maintaining cell health. The following tables summarize quantitative data from various studies, comparing the performance of this compound and Lipofectamine 2000 across different cell lines and nucleic acid payloads.

Transfection Efficiency
Cell LineNucleic AcidThis compound EfficiencyLipofectamine 2000 EfficiencyCitation
ZR-75-1pFKBPL (plasmid)Significant increase in FKBPL expressionGreater increase in FKBPL expression than RALA[1]
ZR-75-1siFKBPL (siRNA)Significant FKBPL knockdownGreater FKBPL knockdown than RALA[1]
Primary MSCspDNA (Cas9-T2A-GFP)~40% GFP+ cellsLipofectamine 3000: ~25% GFP+ cells[2]
HeLasiRNA~90% (with modified GA-RALA)Exceeded by GA-RALA[3][4]
T47Dshort RNANot specified76% ± 0.6%
MCF-10Ashort RNANot specified36% ± 0.7% (0.4 µL), 99.2% ± 0.2% (0.75 µL)
P19plasmid DNANot specified30-50%
HeLaplasmid (pEGFP)Not specified~52% (48h)
Cell Viability and Cytotoxicity
Cell LineThis compound ViabilityLipofectamine 2000 ViabilityCitation
ZR-75-198-100%65-78%
Primary MSCs~90%Lipofectamine 3000: ~60%
CT26.CL25Higher than Lipofectamine 3000 at most concentrationsLower than RALA at most concentrations
HeLaNot specifiedConsiderably more toxic than ViaFect™

Mechanism of Action: A Visual Explanation

The distinct mechanisms by which RALA and Lipofectamine 2000 deliver nucleic acids into cells are crucial to understanding their performance characteristics.

RALA_Mechanism RALA This compound Complex RALA/Nucleic Acid Nanoparticle RALA->Complex NA Nucleic Acid (DNA/siRNA) NA->Complex Endocytosis Endocytosis Complex->Endocytosis Uptake Cell Cell Membrane Endosome Endosome (Low pH) Endocytosis->Endosome Escape Endosomal Escape (α-helical formation) Endosome->Escape pH drop Release Nucleic Acid Release Escape->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: this compound transfection mechanism.

Lipofectamine_Mechanism Lipo Lipofectamine 2000 (Cationic Lipids) Lipoplex Lipoplex Lipo->Lipoplex NA Nucleic Acid (DNA/siRNA) NA->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Uptake Cell Cell Membrane Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Release Nucleic Acid Release Fusion->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Lipofectamine 2000 transfection mechanism.

Experimental Protocols

Detailed and reproducible protocols are paramount for successful transfection experiments. Below are representative protocols for both this compound and Lipofectamine 2000.

This compound Transfection Protocol

This protocol is a synthesized guideline based on common practices for cell-penetrating peptide-mediated transfection.

Materials:

  • This compound solution

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Cells to be transfected

Protocol:

  • Cell Seeding: The day before transfection, seed cells in the desired culture vessel to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of RALA/Nucleic Acid Nanoparticles:

    • Determine the desired Nitrogen to Phosphate (N:P) ratio. Ratios between 6 and 15 are commonly used.

    • In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the calculated amount of this compound solution in serum-free medium.

    • Add the diluted this compound solution to the diluted nucleic acid solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • Transfection:

    • Gently add the RALA/nucleic acid nanoparticle complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, replace the medium with fresh, complete growth medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours, depending on the nucleic acid used and the desired assay.

    • Analyze the cells for gene expression or knockdown using appropriate methods (e.g., fluorescence microscopy, flow cytometry, qPCR, Western blot).

RALA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seed Seed Cells (70-90% confluency) DiluteNA Dilute Nucleic Acid (Serum-free medium) DiluteRALA Dilute this compound (Serum-free medium) DiluteNA->DiluteRALA FormComplex Form RALA/Nucleic Acid Nanoparticles (30 min RT) DiluteRALA->FormComplex AddComplex Add Nanoparticles to Cells FormComplex->AddComplex Incubate Incubate (4-6 hours) AddComplex->Incubate ChangeMedium Replace with Complete Medium Incubate->ChangeMedium IncubatePost Incubate (24-72 hours) ChangeMedium->IncubatePost Analyze Analyze Gene Expression/ Knockdown IncubatePost->Analyze

Caption: this compound transfection workflow.

Lipofectamine 2000 Transfection Protocol

This protocol is based on the manufacturer's guidelines and published studies.

Materials:

  • Lipofectamine 2000 reagent

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Cells to be transfected

Protocol:

  • Cell Seeding: One day before transfection, plate cells so they will be 70-90% confluent at the time of transfection.

  • Preparation of DNA-Lipofectamine 2000 Complexes:

    • For each transfection, dilute the plasmid DNA in serum-free medium.

    • In a separate tube, gently mix the Lipofectamine 2000 and then dilute the appropriate amount in serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium.

    • Mix gently by rocking the plate back and forth.

    • Incubate the cells at 37°C in a CO₂ incubator. It is not always necessary to remove the complexes, but the medium can be changed after 4-6 hours.

  • Post-Transfection Analysis:

    • Assay for gene expression at 24-72 hours post-transfection.

Conclusion

Both this compound and Lipofectamine 2000 are effective reagents for nucleic acid delivery, each with a distinct profile of advantages and disadvantages. Lipofectamine 2000 has a long-standing reputation for high transfection efficiency across a wide variety of cell lines. However, this often comes at the cost of significant cytotoxicity.

In contrast, the this compound emerges as a compelling alternative, particularly when cell viability is a primary concern. Its pH-responsive mechanism allows for efficient endosomal escape while minimizing damage to the cell membrane, resulting in remarkably high cell viability post-transfection. While in some direct comparisons of raw transfection percentage Lipofectamine 2000 may appear superior, studies have shown that modified RALA peptides can achieve comparable or even superior gene silencing effects. Furthermore, in challenging applications such as transfecting primary cells, RALA has demonstrated a higher transfection yield (the total number of successfully transfected and viable cells) compared to lipid-based reagents.

For researchers working with sensitive cell lines, primary cells, or in applications where maintaining a healthy cell population is critical for downstream assays, the this compound offers a significant advantage. Its low cytotoxicity profile ensures that experimental results are not confounded by the adverse effects of the transfection reagent itself. As the field of gene and cell therapy continues to advance, the demand for delivery vectors that are both efficient and biocompatible will undoubtedly grow, positioning peptides like RALA as key tools for future research and development.

References

RALA vs. KALA: A Comparative Guide to Peptide-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery vectors, cell-penetrating peptides (CPPs) have emerged as a promising class of molecules. Among these, the amphipathic peptides RALA and KALA have garnered significant attention for their ability to condense and deliver nucleic acid cargo into cells. This guide provides an objective comparison of RALA and KALA peptides, focusing on their performance in gene delivery, supported by experimental data and detailed methodologies.

At a Glance: RALA vs. KALA

FeatureRALAKALA
Primary Structure Arginine-rich, containing repeats of Arginine-Alanine-Leucine-Alanine.Lysine-rich, with a repeating motif of Lysine-Alanine-Leucine-Alanine.
Mechanism of Action pH-responsive; adopts an α-helical structure in the acidic endosome, leading to membrane disruption and cargo release.[1]Forms an α-helical structure at physiological pH, interacting with and perturbing the cell membrane to facilitate entry.[2]
Key Advantage Lower cytotoxicity due to pH-specific activity, minimizing off-target membrane disruption.[1]Effective membrane-destabilizing properties for cellular uptake.
Primary Application Delivery of plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA).[1][3]Primarily used for pDNA delivery, often in combination with other components like lipids or polymers.

Performance Data: A Quantitative Comparison

The following tables summarize the performance of RALA and KALA peptides in key aspects of gene delivery based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus data is compiled from various studies.

Nanoparticle Characterization

The formation of stable nanoparticles is crucial for protecting the nucleic acid cargo and facilitating its cellular uptake. The size, charge (Zeta Potential), and uniformity (Polydispersity Index - PDI) of these nanoparticles are critical parameters.

PeptideNucleic AcidN:P Ratio*Size (nm)Zeta Potential (mV)PDIReference
RALA pDNA10< 100Positive-
RALA pDNA6< 200~ +25-
RALA mRNA10~ 150~ +30-
KALA pDNA-200-400Positive-

*N:P ratio refers to the molar ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid.

Transfection Efficiency and Cytotoxicity

Effective gene delivery requires high transfection efficiency with minimal toxicity to the target cells.

PeptideCell LineTransfection EfficiencyCytotoxicity AssayCell ViabilityReference
RALA ZR-75-1Effective knockdown with siRNA & overexpression with pDNAWST-198-100%
RALA Mesenchymal Stem Cells22.48% (Day 1), 10.87% (Day 3) with pDNAFlow Cytometry57.7% (Day 3)
KALA C2C12High-level gene expression (with PEI)--
KALA VariousMediates transfection-Low (in some contexts)

Mechanism of Action: A Tale of Two Peptides

While both peptides are amphipathic and utilize an α-helical structure to interact with membranes, their activation triggers and subsequent actions differ significantly.

RALA's pH-Dependent Activation: RALA is designed to be responsive to the acidic environment of the endosome. At physiological pH, the peptide has a random coil structure. Upon internalization into the endosome, the lower pH protonates the histidine and glutamic acid residues within the RALA sequence, inducing a conformational change to an α-helix. This helical structure facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm. This pH-sensitive mechanism is believed to contribute to RALA's lower cytotoxicity, as its membrane-disrupting activity is localized to the endosome.

KALA's Constitutive Activity: In contrast, KALA forms a stable α-helical structure at physiological pH. This allows it to interact directly with the cell membrane, causing perturbation and facilitating the entry of the peptide-nucleic acid complex. KALA's fusogenic properties are key to its function in mediating cellular uptake. However, its broad pH activity range may contribute to higher cytotoxicity compared to RALA, as it can disrupt membranes outside of the endosomal compartment.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in evaluating RALA and KALA mediated gene delivery.

Nanoparticle Formulation

Objective: To form peptide-nucleic acid nanoparticles.

Materials:

  • RALA or KALA peptide solution

  • Plasmid DNA, siRNA, or mRNA solution

  • Nuclease-free water or appropriate buffer (e.g., HEPES)

Protocol:

  • Dilute the peptide and nucleic acid separately in nuclease-free water or buffer to the desired concentrations.

  • Determine the desired N:P ratio. The N:P ratio is the molar ratio of nitrogen atoms in the peptide's primary amines to the phosphate groups in the nucleic acid.

  • Add the peptide solution to the nucleic acid solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle self-assembly.

Nanoparticle Characterization

Objective: To determine the size, zeta potential, and polydispersity index (PDI) of the nanoparticles.

a) Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute the nanoparticle suspension in an appropriate buffer.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Acquire the data to obtain the hydrodynamic diameter (size) and PDI of the nanoparticles.

b) Electrophoretic Light Scattering (ELS) for Zeta Potential:

  • Dilute the nanoparticle suspension in an appropriate buffer (typically low ionic strength).

  • Inject the sample into a specialized zeta potential cell.

  • Place the cell in the ELS instrument.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument software will calculate the zeta potential based on the electrophoretic mobility.

In Vitro Transfection

Objective: To deliver nucleic acids into cultured cells using peptide nanoparticles.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Peptide-nucleic acid nanoparticles

  • 96-well or 24-well cell culture plates

Protocol:

  • Seed cells in a culture plate to achieve 70-80% confluency on the day of transfection.

  • On the day of transfection, replace the cell culture medium with fresh, serum-free medium.

  • Add the prepared peptide-nucleic acid nanoparticle suspension to the cells.

  • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with complete culture medium.

  • Incubate the cells for 24-72 hours before assessing transfection efficiency and cytotoxicity.

Quantification of Transfection Efficiency (Flow Cytometry)

Objective: To quantify the percentage of cells successfully transfected.

Materials:

  • Transfected cells (expressing a fluorescent reporter protein like GFP)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Protocol:

  • Harvest the transfected cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS.

  • Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry.

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorescent reporter.

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Quantify the percentage of fluorescently positive cells, which represents the transfection efficiency.

Cytotoxicity Assays

Objective: To assess the effect of the peptide nanoparticles on cell viability.

a) WST-1 Assay:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point post-transfection, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) Lactate Dehydrogenase (LDH) Assay:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released from damaged cells.

Visualizing the Pathways

To better understand the processes involved in RALA and KALA-mediated gene delivery, the following diagrams illustrate the key steps and relationships.

RALA_Gene_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment RALA_Peptide RALA Peptide Nanoparticle RALA/Nucleic Acid Nanoparticle RALA_Peptide->Nanoparticle Nucleic_Acid Nucleic Acid (pDNA, siRNA, mRNA) Nucleic_Acid->Nanoparticle Endocytosis Endocytosis (Clathrin & Caveolae-mediated) Nanoparticle->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome (pH ~5.5-6.5) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Membrane Disruption) Endosome->Endosomal_Escape pH drop induces RALA α-helix formation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Cargo Release Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Nuclear Import

RALA Gene Delivery Pathway

KALA_Gene_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment KALA_Peptide KALA Peptide Nanoparticle KALA/Nucleic Acid Complex KALA_Peptide->Nanoparticle Nucleic_Acid Nucleic Acid (pDNA) Nucleic_Acid->Nanoparticle Membrane_Interaction Membrane Interaction & Perturbation Nanoparticle->Membrane_Interaction α-helical at physiological pH Cell_Membrane Cell Membrane Cellular_Uptake Cellular Uptake (Endocytic Vesicle Formation) Membrane_Interaction->Cellular_Uptake Endosome Endosome Cellular_Uptake->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Fusogenic Activity) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

KALA Gene Delivery Pathway

Experimental_Workflow Start Start Formulation 1. Nanoparticle Formulation (Peptide + Nucleic Acid) Start->Formulation Characterization 2. Nanoparticle Characterization (DLS & Zeta Potential) Formulation->Characterization Transfection 3. In Vitro Transfection (Incubate with Cells) Characterization->Transfection Analysis 4. Post-Transfection Analysis Transfection->Analysis Efficiency Transfection Efficiency (Flow Cytometry) Analysis->Efficiency Cytotoxicity Cytotoxicity (WST-1 / LDH Assay) Analysis->Cytotoxicity End End Efficiency->End Cytotoxicity->End

General Experimental Workflow

Conclusion

Both RALA and KALA peptides are effective tools for gene delivery, each with distinct mechanisms and characteristics. RALA's pH-responsive nature offers a potential advantage in terms of lower cytotoxicity by localizing its membrane-disruptive activity to the endosome. This makes it a versatile candidate for the delivery of various nucleic acids. KALA, with its constitutive α-helical structure, is a potent membrane-destabilizing peptide that effectively facilitates cellular uptake, particularly for plasmid DNA.

The choice between RALA and KALA will ultimately depend on the specific application, the type of nucleic acid being delivered, and the target cell type. For applications where minimizing cytotoxicity is paramount and for the delivery of a broader range of nucleic acids, RALA may be the preferred choice. For applications focused on robust pDNA delivery where a higher degree of membrane interaction is desired, KALA remains a valuable tool. Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the performance differences between these two promising gene delivery peptides.

References

RALA-Mediated Gene Knockdown: A Comparative Guide to a Gentle Yet Effective siRNA Delivery Platform

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and minimally toxic methods for gene silencing, the RALA peptide offers a compelling alternative to traditional lipid-based transfection reagents. This guide provides a comprehensive comparison of RALA-mediated siRNA delivery with other methods, supported by experimental data and detailed protocols to aid in the validation of gene knockdown.

RALA is a 30-mer amphipathic peptide designed for the efficient delivery of nucleic acids into cells. Its cationic and alpha-helical structure allows it to condense siRNA into stable nanoparticles, facilitate cellular uptake, and promote endosomal escape, a critical step for the cytoplasmic delivery of siRNA. A key advantage of RALA is its significantly lower cytotoxicity compared to many commercially available transfection reagents, making it an ideal choice for sensitive cell lines or applications requiring high cell viability.

Performance Comparison: RALA vs. Lipid-Based Reagents

While direct head-to-head comparisons in the same experimental setup are limited in published literature, we can compile data from various studies to provide a comparative overview of RALA and the widely used lipid-based reagent, Lipofectamine RNAiMAX.

FeatureRALALipofectamine RNAiMAXReferences
Delivery Vehicle 30-mer synthetic amphipathic peptideCationic lipid formulation[1]
Mechanism Forms nanoparticles with siRNA, promotes endocytosis and endosomal escapeForms lipid-based nanoparticles (lipoplexes) that fuse with the cell membrane or are taken up via endocytosis[1]
Gene Knockdown Efficiency Effective knockdown demonstrated for various targets. In some studies, nucleic acid delivery was more efficient with Lipofectamine 2000 than with RALA.Widely reported high knockdown efficiency across a broad range of cell lines.[1]
Cytotoxicity Significantly lower cytotoxicity compared to lipid-based reagents like Lipofectamine 2000.Can exhibit cytotoxicity, which is cell-type dependent.[1]
Applications Delivery of siRNA, pDNA, and mRNA in vitro and in vivo.Primarily used for siRNA and miRNA delivery in vitro.[1]

Experimental Data Summary

The following tables summarize quantitative data from studies evaluating RALA-mediated gene knockdown and the cytotoxicity of different transfection methods.

Table 1: Gene Knockdown Efficiency
Delivery ReagentCell LineTarget GenesiRNA ConcentrationKnockdown Efficiency (%)Reference
RALAZR-75-1FKBPL0.125 µgEffective knockdown observed (qualitative)
Lipofectamine 2000ZR-75-1FKBPLNot specifiedMore efficient than RALA (qualitative)
OligofectamineZR-75-1FKBPLNot specifiedMore efficient than RALA (qualitative)

Note: The study cited provides a qualitative comparison of knockdown efficiency. Quantitative percentages were not provided.

Table 2: Cytotoxicity Comparison
Delivery ReagentCell LineAssayViability/ToxicityReference
RALANot specified in abstractNot specifiedLess cytotoxicity than commercially available counterparts
Lipofectamine 2000ZR-75-1Not specifiedKnown to be toxic to cells
OligofectamineZR-75-1Not specifiedNot specified

Key Experimental Protocols

Preparation of RALA-siRNA Nanoparticles

This protocol is adapted from studies demonstrating effective RALA-mediated delivery.

Materials:

  • This compound solution

  • siRNA solution (e.g., 20 µM stock)

  • Nuclease-free water

Procedure:

  • Determine the N:P ratio: The N:P ratio refers to the ratio of moles of nitrogen (N) in the this compound to the moles of phosphate (P) in the siRNA. This ratio is critical for nanoparticle formation and efficiency. A common starting point for optimization is an N:P ratio of 10.

  • Dilution: Separately dilute the required amounts of this compound and siRNA in nuclease-free water.

  • Complex Formation: Add the diluted this compound solution to the diluted siRNA solution.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

  • Application to Cells: The RALA-siRNA nanoparticle solution is now ready to be added to your cell culture.

Validation of Gene Knockdown by RT-qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a reference gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for the target and reference genes.

    • Perform the qPCR using a real-time PCR instrument.

  • Data Analysis (ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

    • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt.

    • Calculate the percentage of knockdown: Knockdown (%) = (1 - Fold Change) x 100.

Assessment of Cytotoxicity using MTS Assay

Materials:

  • Cells seeded in a 96-well plate

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with the RALA-siRNA nanoparticles or other transfection reagents at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Process: Diagrams and Workflows

RALA_siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell RALA_Peptide This compound Nanoparticle RALA-siRNA Nanoparticle RALA_Peptide->Nanoparticle Complexation siRNA siRNA siRNA->Nanoparticle RISC RISC Complex siRNA->RISC Endosome Endosome Nanoparticle->Endosome Endocytosis Cell_Membrane Cell Membrane Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm mRNA Target mRNA RISC->mRNA Binding Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA Cleavage

Caption: Cellular uptake and mechanism of action of RALA-siRNA nanoparticles.

Gene_Knockdown_Validation_Workflow Start Cell Transfection (RALA-siRNA) Incubation Incubation (24-48 hours) Start->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Quantitative PCR RT->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Gene Knockdown Quantification Data_Analysis->Result

Caption: Experimental workflow for validating gene knockdown using RT-qPCR.

Off-Target Effects: A Critical Consideration

Strategies to Minimize Off-Target Effects:

  • siRNA Design: Utilize algorithms that screen for potential off-target binding sites.

  • Use Low siRNA Concentrations: Titrate the siRNA concentration to the lowest effective dose.

  • Pooling of siRNAs: Use a pool of multiple siRNAs targeting different regions of the same mRNA to reduce the concentration of any single off-target-prone siRNA.

  • Chemical Modifications: Certain chemical modifications to the siRNA molecule can reduce off-target binding.

  • Validation: Confirm the phenotype with at least two different siRNAs targeting the same gene.

Conclusion

RALA presents a valuable tool for siRNA-mediated gene knockdown, offering a balance of good efficiency and notably low cytotoxicity. This makes it particularly advantageous for studies involving sensitive cells or those requiring long-term gene silencing with minimal impact on cell health. While lipid-based reagents like Lipofectamine RNAiMAX may offer higher knockdown efficiency in some cell lines, the trade-off in terms of potential toxicity should be carefully considered. The provided protocols and comparative data serve as a guide for researchers to effectively validate RALA-mediated gene knockdown and make informed decisions on the most suitable siRNA delivery method for their specific research needs.

References

RALA vs. Other Transfection Reagents: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. While numerous transfection reagents are available, their associated cytotoxicity remains a critical concern, as it can significantly impact experimental outcomes and the viability of therapeutic applications. This guide provides an objective comparison of the cytotoxicity of the cell-penetrating peptide RALA with other commonly used transfection reagents, supported by experimental data and detailed protocols.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxicity of RALA and several popular commercial transfection reagents as measured by cell viability assays in various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as cell type, reagent concentration, and the specific cytotoxicity assay used.

Transfection ReagentCell LineAssayCell Viability (%)Reference
RALA/α-TCP NPs MG-63MTS>90% (at 1 µg α-TCP)[1]
RALA/α-TCP NPs MG-63LDH~100% (at 1 µg α-TCP)[1]
Lipofectamine 3000 HEK293Not Specified~61.7%[2]
Lipofectamine 2000 HEK293Not SpecifiedNot specified, but generally higher toxicity than L3000[2]
FuGENE HD HEK293Not Specified~65.83%[2]
RNAiMAX HEK293Not Specified~89.3%
Lipofectamine 3000 SH-SY5YMTT~61.01%
Lipofectamine 2000 SH-SY5YMTT~59.14%
FuGENE SH-SY5YMTT~24.07% transfection efficiency, viability not specified
RNAiMAX SH-SY5YMTT~90.74%
Lipofectamine 3000 JU77MTT~68.21%
Lipofectamine 2000 JU77MTT~69.27%
FuGENE JU77MTT~60.08%
RNAiMAX JU77MTT~87.13%
SuperFect VariousNot SpecifiedHigh cytotoxic effects
jetPEI VariousNot SpecifiedHigh cell viability

Note: The data presented is a collation from multiple studies and direct comparison should be made with caution. The cytotoxicity of transfection reagents is highly dependent on the cell type, reagent-to-nucleic acid ratio, and incubation time.

Studies have indicated that RALA generally exhibits low toxicity and maintains high cell viability, outperforming several commercial vectors in this regard. The amphipathic nature of RALA is designed to facilitate efficient gene delivery with minimal disruption to the cell membrane, contributing to its favorable cytotoxicity profile. In contrast, lipid-based reagents like Lipofectamine, while often highly efficient, can lead to greater cell death, a factor that needs to be carefully managed in sensitive cell lines or long-term experiments. Cationic polymers, another class of transfection reagents, also present variable cytotoxicity depending on their molecular weight and structure.

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in assessing and understanding transfection-related cytotoxicity, the following diagrams illustrate a typical experimental workflow and a simplified view of cellular uptake pathways.

G cluster_prep Cell Preparation cluster_transfection Transfection cluster_assay Cytotoxicity Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 prepare_complex Prepare Reagent/ Nucleic Acid Complex incubation1->prepare_complex add_complex Add complex to cells prepare_complex->add_complex incubation2 Incubate for 24-48h add_complex->incubation2 add_reagent Add MTT or collect supernatant for LDH incubation2->add_reagent incubation3 Incubate add_reagent->incubation3 read_plate Read absorbance/ luminescence incubation3->read_plate data_analysis Calculate % Cell Viability read_plate->data_analysis Analyze Data

Experimental workflow for cytotoxicity comparison.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_uptake Uptake cluster_release Endosomal Escape cluster_fate Cellular Fate reagent_dna Transfection Reagent + Nucleic Acid Complex endocytosis Endocytosis reagent_dna->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome release Release of Nucleic Acid endosome->release cytotoxicity Membrane Disruption (Cytotoxicity) endosome->cytotoxicity gene_expression Gene Expression release->gene_expression

Cellular uptake and potential cytotoxicity pathway.

Detailed Experimental Protocols

Accurate assessment of cytotoxicity is paramount for the reliable comparison of transfection reagents. The MTT and LDH assays are two of the most common methods used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Transfection: The following day, transfect the cells with the different reagent/nucleic acid complexes according to the manufacturer's protocols. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing solution (e.g., DMSO, isopropanol with HCl) to each well.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Protocol:

  • Cell Seeding and Transfection: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Assay Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture, prepared according to the kit manufacturer's instructions, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of a positive control (cells lysed completely) and a negative control (untreated cells), after correcting for background levels.

Conclusion

The choice of a transfection reagent requires a careful balance between transfection efficiency and cell viability. The cell-penetrating peptide RALA emerges as a promising candidate, often demonstrating lower cytotoxicity compared to many widely-used commercial reagents. However, the optimal transfection reagent is highly cell-type and application-dependent. Researchers should empirically test a panel of reagents to identify the one that provides the best balance of high efficiency and low toxicity for their specific experimental system. The protocols provided in this guide offer a standardized approach to performing such comparative cytotoxicity studies.

References

Assessing the In Vivo Immunogenicity of RALA Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The RALA peptide, a cationic amphipathic delivery agent, has emerged as a promising non-viral vector for nucleic acid therapeutics. A critical aspect of its preclinical evaluation is its immunogenic potential. This guide provides an objective comparison of RALA's in vivo immunogenicity with alternative delivery systems, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their assessment.

Executive Summary

In vivo studies consistently demonstrate that the this compound possesses a low immunogenic profile, a desirable characteristic for a therapeutic delivery vehicle. Research highlights that RALA's non-inflammatory nature may even contribute to enhanced vaccination efficacy when used to deliver mRNA vaccines, showing a favorable comparison to some standard lipid-based formulations. This guide synthesizes available data on the antibody and T-cell responses elicited by RALA-based delivery systems and provides a framework for its evaluation against other platforms.

Comparative Immunogenicity of RALA

The immunogenicity of a delivery vector is a key determinant of its safety and efficacy, as an induced immune response can lead to neutralization of the therapeutic, adverse effects, or reduced therapeutic benefit. RALA has been shown to be a promising candidate in this regard.

A notable study involving a multivalent mRNA SARS-CoV-2 vaccine delivered via RALA (RALA-SME) demonstrated a favorable immune response profile in mice. The study reported a robust T-helper 1 (TH1) biased immune response, indicated by an IgG2a:IgG1 ratio greater than 1.2[1][2][3]. A TH1 response is generally associated with cell-mediated immunity, which can be crucial for clearing viral infections and cancer cells. Furthermore, a complete safety panel of markers from the vaccinated mice was found to be within the normal range, suggesting a good safety profile[1][2].

In the context of mRNA vaccines, the low inflammatory nature of RALA peptides has been suggested as a contributing factor to their vaccination efficiency. One review highlighted that RALA/mRNA complexes elicited an enhanced vaccination effect in vivo when compared to a standard liposomal mRNA formulation composed of 1,2-dioleoyl-3-dimethylammonium-propane (DOTAP) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Quantitative Data Summary

The following table summarizes the key quantitative immunogenicity data for RALA-mediated delivery from available in vivo studies.

Delivery SystemAntigen/CargoAnimal ModelKey Immunogenicity FindingsReference
RALA-SMEMultivalent SARS-CoV-2 mRNAMiceIgG2a:IgG1 ratio > 1.2, indicating a TH1-biased response.
RALA-SMEMultivalent SARS-CoV-2 mRNAMiceComplete safety panel of markers within normal range.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo immunogenicity of peptide-based delivery systems like RALA.

In Vivo Immunization and Sample Collection

This protocol outlines the general procedure for immunizing mice and collecting samples for immunological analysis, based on the study by McCrudden et al. (2023).

dot

G cluster_0 Immunization Phase cluster_1 Sample Collection & Processing A Prepare RALA-mRNA Nanoparticles B Administer via Intradermal Injection to Mice A->B C Booster Immunization (e.g., Day 14 & 28) B->C D Collect Blood Samples (e.g., Day 0, 21, 35) C->D F Harvest Spleens for T-cell Analysis C->F E Isolate Serum D->E G Prepare Splenocyte Suspension F->G

Figure 1. Experimental workflow for in vivo immunization and sample collection.
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for immunogenicity studies.

  • Formulation Preparation: this compound is complexed with the mRNA cargo at a specific N/P ratio (ratio of nitrogen atoms in the cationic peptide to phosphate groups in the nucleic acid) to form nanoparticles. The size and zeta potential of the nanoparticles are characterized prior to injection.

  • Immunization Schedule: Mice are immunized via a relevant route, such as intradermal or intramuscular injection, with the RALA-mRNA formulation. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

  • Blood Collection: Blood samples are collected from the mice at specified time points (e.g., pre-immunization and post-each boost) via methods like tail vein or submandibular bleeding.

  • Serum Isolation: Blood is allowed to clot, and serum is separated by centrifugation for subsequent antibody analysis.

  • Spleen Harvesting: At the end of the study, mice are euthanized, and spleens are aseptically harvested for the analysis of T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol describes the measurement of antigen-specific IgG, IgG1, and IgG2a antibodies in the serum of immunized mice.

dot

G cluster_0 ELISA Plate Preparation cluster_1 Antibody Detection cluster_2 Signal Development & Reading A Coat Plate with Antigen B Block with BSA Solution A->B C Add Diluted Serum Samples B->C D Incubate and Wash C->D E Add HRP-conjugated Secondary Antibody (anti-IgG, IgG1, or IgG2a) D->E F Incubate and Wash E->F G Add TMB Substrate F->G H Stop Reaction G->H I Read Absorbance at 450 nm H->I

Figure 2. Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
  • Plate Coating: 96-well ELISA plates are coated with the specific antigen (the protein expressed from the delivered mRNA) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to prevent non-specific binding.

  • Sample Incubation: Serum samples from immunized mice are serially diluted and added to the wells.

  • Secondary Antibody Incubation: After washing, horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG, IgG1, or IgG2a are added.

  • Detection: The substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: Antibody titers are determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value. The ratio of IgG2a to IgG1 is calculated to assess the TH1/TH2 bias of the immune response.

ELISpot Assay for T-Cell Response

The ELISpot assay is used to quantify the number of antigen-specific cytokine-secreting T-cells (e.g., IFN-γ for TH1 response).

  • Plate Preparation: ELISpot plates are coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

  • Cell Plating: Splenocytes from immunized mice are added to the wells in the presence or absence of the specific antigen (peptide epitopes).

  • Incubation: The plates are incubated to allow for cytokine secretion by activated T-cells.

  • Detection: After washing, a biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to produce colored spots, where each spot represents a single cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.

Signaling Pathways and Logical Relationships

The generation of a TH1-biased immune response, as observed with the RALA-SME vaccine, involves a specific signaling cascade within the immune system.

dot

G cluster_0 Antigen Presentation cluster_1 T-cell Differentiation cluster_2 Effector Functions APC Antigen Presenting Cell (APC) T_cell Naive T-helper Cell (Th0) APC->T_cell Presents Antigen via MHC-II Th1 T-helper 1 Cell (Th1) T_cell->Th1 IL-12 signaling B_cell B-cell Th1->B_cell Promotes IgG2a production CTL Cytotoxic T-Lymphocyte (CTL) Th1->CTL Activates IgG2a IgG2a Antibodies B_cell->IgG2a Cell_killing Killing of Infected/Cancer Cells CTL->Cell_killing

Figure 3. Simplified signaling pathway of a TH1-biased immune response.

Conclusion

The available in vivo data suggests that the this compound is a promising delivery vector with a low immunogenicity profile. Its ability to promote a TH1-biased immune response when delivering mRNA vaccines is a significant advantage for certain therapeutic applications. However, for a comprehensive assessment, further direct comparative studies with a broader range of delivery systems, providing detailed quantitative data on antibody titers, cytokine profiles, and T-cell activation, are warranted. The experimental protocols and diagrams provided in this guide offer a framework for conducting and interpreting such crucial immunogenicity assessments.

References

RALA Peptide: A Comparative Analysis of Plasmid DNA vs. siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids is a cornerstone of genetic medicine. The RALA peptide, a 30-amino acid cationic amphipathic peptide, has emerged as a promising non-viral vector for both plasmid DNA (pDNA) and small interfering RNA (siRNA). This guide provides a comprehensive comparative analysis of RALA's performance in delivering these two distinct therapeutic cargoes, supported by experimental data and detailed protocols.

The this compound is designed to overcome the cellular barriers to nucleic acid delivery. Its cationic nature, rich in arginine residues, allows for the condensation of negatively charged pDNA and siRNA into nanoparticles through electrostatic interactions[1][2][3][4][5]. A key feature of RALA is its pH-responsive amphipathicity. At physiological pH, the peptide is less structured, but in the acidic environment of the endosome, it adopts an α-helical conformation. This structural change facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm—a critical step for both pDNA and siRNA function.

Performance Comparison: RALA for pDNA vs. siRNA Delivery

The efficacy of a delivery vector is judged by several key parameters, including its ability to form stable nanoparticles, its cytotoxicity, and its efficiency in mediating gene expression (for pDNA) or gene silencing (for siRNA). The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of RALA's performance with pDNA and siRNA.

Nanoparticle Characteristics

The formation of stable, appropriately sized, and charged nanoparticles is crucial for efficient cellular uptake. The nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of positively charged nitrogen atoms in the this compound to the negatively charged phosphate groups in the nucleic acid backbone, is a critical factor in nanoparticle formulation.

ParameterRALA-pDNARALA-siRNAReference
Optimal N:P Ratio for Condensation ≥ 3≥ 4
Optimal N:P Ratio for Transfection 1010
Particle Size (at N:P 10) ~55-65 nm~55-65 nm
Zeta Potential (at N:P 10) ~+20-25 mV~+20-25 mV
Polydispersity Index (PDI) < 0.6< 0.6

Table 1: Comparison of the physicochemical properties of RALA-pDNA and RALA-siRNA nanoparticles.

In Vitro Efficacy and Cytotoxicity

A significant advantage of RALA is its low cytotoxicity compared to many commercially available transfection reagents. This allows for the use of higher concentrations of the delivery vector, potentially leading to increased transfection or knockdown efficiency without compromising cell viability.

ParameterRALA-pDNARALA-siRNAComparison to Commercial ReagentsReference
Transfection Efficiency HighN/AOutperforms PEI in some cases
Gene Knockdown Efficiency N/A~90%Exceeds Lipofectamine 2000 in some cases
Cytotoxicity LowLowSignificantly lower than Lipofectamine 2000 and Oligofectamine

Table 2: Comparative in vitro performance of RALA for pDNA and siRNA delivery.

Mechanism of RALA-Mediated Delivery

The success of RALA as a delivery vector lies in its well-defined mechanism of action, which ensures the nucleic acid cargo reaches its site of action within the cell.

RALA_Mechanism RALA_NA RALA/Nucleic Acid Nanoparticle Cell_Membrane Cell Membrane RALA_NA->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Uptake Endosome Endosome (pH ~5.5-6.5) Endocytosis->Endosome Alpha_Helix RALA adopts α-helical conformation Endosome->Alpha_Helix 3. Acidification Membrane_Disruption Endosomal Membrane Disruption Alpha_Helix->Membrane_Disruption Cytoplasm Cytoplasm Membrane_Disruption->Cytoplasm 4. Cargo Release siRNA_Release siRNA Release Cytoplasm->siRNA_Release pDNA_Release pDNA Release Cytoplasm->pDNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage Nucleus Nucleus pDNA_Release->Nucleus 5. Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation (Protein Expression) Transcription->Translation

Caption: Mechanism of RALA-mediated nucleic acid delivery.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments in the evaluation of RALA as a delivery vector.

RALA Nanoparticle Formulation

A standardized protocol for the formation of RALA-pDNA and RALA-siRNA nanoparticles is essential for consistent results.

Nanoparticle_Formulation start Start reconstitute_rala Reconstitute RALA in ultrapure water start->reconstitute_rala prepare_na Prepare pDNA or siRNA in ultrapure water start->prepare_na calculate_np Calculate required volumes for desired N:P ratio reconstitute_rala->calculate_np prepare_na->calculate_np combine Combine RALA and nucleic acid solutions calculate_np->combine incubate Incubate at room temperature for 30 minutes combine->incubate characterize Characterize nanoparticles (DLS, TEM) incubate->characterize transfect Proceed to cell transfection incubate->transfect end End characterize->end transfect->end

Caption: Workflow for RALA nanoparticle formulation.

Methodology:

  • Reconstitution of RALA: Desalted lyophilized RALA powder is reconstituted in ultrapure water to a stock concentration (e.g., 5.8 mg/ml) and stored in aliquots at -20°C.

  • Preparation of Nucleic Acids: pDNA or siRNA is diluted in ultrapure water to a suitable working concentration.

  • Complexation: RALA and the nucleic acid are combined at the desired N:P ratio (typically N:P 10 for optimal transfection) and incubated at room temperature for 30 minutes to allow for the formation of stable nanoparticles through electrostatic interactions.

  • Characterization: The size, zeta potential, and polydispersity of the resulting nanoparticles are measured using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM).

In Vitro Transfection and Gene Knockdown Assessment

The following workflow outlines the steps for assessing the in vitro efficacy of RALA nanoparticles.

In_Vitro_Workflow start Start seed_cells Seed cells in appropriate culture plates start->seed_cells prepare_complexes Prepare RALA-pDNA or RALA-siRNA complexes seed_cells->prepare_complexes add_to_cells Add complexes to cells in serum-free media prepare_complexes->add_to_cells incubate_transfection Incubate for 4-6 hours add_to_cells->incubate_transfection replace_media Replace with complete growth media incubate_transfection->replace_media incubate_expression Incubate for 24-72 hours replace_media->incubate_expression assess_efficacy Assess efficacy incubate_expression->assess_efficacy assess_cytotoxicity Assess cytotoxicity incubate_expression->assess_cytotoxicity pdna_analysis pDNA: Reporter gene expression (e.g., GFP via microscopy/flow cytometry, protein expression via Western blot) assess_efficacy->pdna_analysis sirna_analysis siRNA: Gene knockdown (e.g., qPCR, Western blot) assess_efficacy->sirna_analysis cytotoxicity_assay Cytotoxicity assay (e.g., MTT, WST-1) assess_cytotoxicity->cytotoxicity_assay end End pdna_analysis->end sirna_analysis->end cytotoxicity_assay->end

Caption: Experimental workflow for in vitro evaluation.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of transfection.

  • Transfection: Add the freshly prepared RALA-nucleic acid complexes to the cells.

  • Incubation: Incubate the cells with the complexes for a defined period (e.g., 4-6 hours), after which the medium is replaced with fresh, complete growth medium.

  • Efficacy Assessment:

    • pDNA: Analyze reporter gene expression (e.g., GFP) via fluorescence microscopy or flow cytometry at 24-72 hours post-transfection. Target protein expression can be quantified by Western blotting.

    • siRNA: Measure the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qPCR) and at the protein level using Western blotting at 24-72 hours post-transfection.

  • Cytotoxicity Assessment: Evaluate cell viability using assays such as MTT or WST-1 at a relevant time point post-transfection.

Conclusion

The this compound demonstrates significant promise as a versatile and effective delivery vector for both pDNA and siRNA. Its ability to form stable nanoparticles with consistent physicochemical properties for both types of nucleic acids, coupled with its low cytotoxicity, makes it an attractive alternative to commercially available reagents. For pDNA delivery, RALA facilitates high transfection rates, leading to robust protein expression. In the context of siRNA, RALA achieves significant gene knockdown, in some instances outperforming established reagents like Lipofectamine 2000.

The shared mechanism of endosomal escape is a key advantage of the RALA system, ensuring that both pDNA and siRNA are efficiently released into the cytoplasm to exert their biological functions. The choice between pDNA and siRNA delivery with RALA will ultimately depend on the specific research or therapeutic goal—be it gene expression or gene silencing. The data and protocols presented in this guide provide a solid foundation for researchers to harness the potential of the this compound for their specific nucleic acid delivery needs.

References

RALA Peptide: A Comparative Guide to Efficacy in Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RALA peptide is a cationic, amphipathic peptide that has emerged as a promising non-viral vector for the delivery of nucleic acids and other therapeutic molecules into a variety of cell lines. Its efficacy stems from its ability to condense and protect cargo, facilitate cellular uptake, and promote endosomal escape, a critical step for cytoplasmic delivery. This guide provides a comparative analysis of the this compound's performance against other common transfection reagents, supported by experimental data and detailed protocols.

Comparative Efficacy of RALA and Other Transfection Reagents

The transfection efficiency of the this compound has been evaluated in several common cell lines and compared with established commercial reagents like Lipofectamine 2000 and Oligofectamine. The following tables summarize the quantitative data on the efficacy of RALA and its derivatives in delivering plasmid DNA (pDNA) and small interfering RNA (siRNA).

Table 1: Transfection Efficiency of pDNA using RALA and Comparators
Cell LineTransfection ReagentTransfection Efficiency (% of positive cells)Reference
HeLa RALA~35%[1]
HALA2 (RALA derivative)~35%[1]
Lipofectamine 200031.66 ± 2.5% to 76.4%[2][3]
HEK-293T RALA~60%[1]
HALA2 (RALA derivative)~60%
Lipofectamine 2000~50% (qualitative)
A549 RALA~15%
HALA2 (RALA derivative)~30%
Lipofectamine 2000>80%
Table 2: Efficacy of siRNA Delivery using RALA and Comparators
Cell LineTransfection ReagentOutcomeReference
ZR-75-1 RALASignificant FKBPL knockdown
OligofectamineGreater FKBPL knockdown than RALA
Lipofectamine 2000(Used as a positive control)

Note: The efficacy of transfection reagents can be highly dependent on experimental conditions, including cell passage number, confluency, and the specific plasmid or siRNA used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for transfection using the this compound and the commercial reagents Lipofectamine 2000 and Oligofectamine.

This compound Transfection Protocol (for pDNA)

This protocol is based on methodologies described in studies evaluating RALA's efficacy.

  • Cell Seeding: The day before transfection, seed the desired cell line in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of RALA/pDNA Complexes:

    • Dilute the this compound and pDNA separately in serum-free medium (e.g., Opti-MEM).

    • Prepare complexes at a specific nitrogen-to-phosphate (N:P) ratio, typically ranging from 1:1 to 12:1, with an N:P ratio of 6 often being optimal.

    • Combine the diluted this compound and pDNA solutions.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the RALA/pDNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, the medium containing the complexes can be replaced with fresh, complete culture medium.

  • Analysis: Analyze transgene expression at 24-72 hours post-transfection using appropriate methods such as fluorescence microscopy or flow cytometry for reporter genes (e.g., GFP), or Western blotting for specific protein expression.

Lipofectamine 2000 Transfection Protocol (for pDNA)

This is a generalized protocol based on manufacturer's recommendations and published studies.

  • Cell Seeding: One day before transfection, plate cells to be 90-95% confluent at the time of transfection.

  • Preparation of DNA-Lipofectamine 2000 Complexes:

    • Dilute plasmid DNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, gently mix Lipofectamine 2000 and dilute it in serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate.

    • Incubate cells at 37°C in a CO2 incubator for 24-72 hours. It is not always necessary to remove the complexes, but the medium can be changed after 4-6 hours.

  • Analysis: Assay for transgene expression 24-72 hours post-transfection.

Oligofectamine™ Transfection Protocol (for siRNA)

This protocol is based on manufacturer's guidelines and its application in relevant studies.

  • Cell Seeding: One day before transfection, plate cells to be 30-50% confluent at the time of transfection.

  • Preparation of siRNA-Oligofectamine™ Complexes:

    • Dilute the siRNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, gently mix Oligofectamine™ and dilute in serum-free medium. Incubate for 5-10 minutes at room temperature.

    • Combine the diluted siRNA and diluted Oligofectamine™. Mix gently and incubate for 15-20 minutes at room temperature.

  • Transfection:

    • If performing transfection in serum-free conditions, remove the growth medium from the cells and wash once with serum-free medium before adding the complexes.

    • Add the siRNA-Oligofectamine™ complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4 hours.

    • Add serum-containing medium without removing the transfection mixture.

  • Analysis: Assay for gene knockdown 24-96 hours post-transfection.

Mechanism of RALA-Mediated Delivery

The this compound facilitates cellular entry and subsequent endosomal escape through a pH-dependent mechanism. This process is crucial for the delivery of its cargo to the cytoplasm where it can exert its biological function.

Experimental Workflow for RALA Transfection

G cluster_prep Complex Formation cluster_cell Cellular Events RALA This compound Complex RALA/Cargo Nanoparticle RALA->Complex Cargo Nucleic Acid Cargo (pDNA/siRNA) Cargo->Complex Cell Target Cell Complex->Cell Transfection Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Low pH Trigger Release Cargo Release Escape->Release Cytoplasm Cytoplasm Release->Cytoplasm Cytoplasmic Delivery

Caption: Workflow of RALA-mediated nucleic acid delivery.

Cellular Uptake and Endosomal Escape Pathway of RALA

RALA nanoparticles are internalized by cells through endocytosis. Studies using endocytosis inhibitors have suggested the involvement of multiple pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once inside the endosome, the acidic environment triggers a conformational change in the this compound, increasing its α-helicity. This allows the peptide to interact with and disrupt the endosomal membrane, leading to the release of the cargo into the cytoplasm.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape extracellular Extracellular Space plasma_membrane Plasma Membrane intracellular Intracellular Space RALA_NP RALA Nanoparticle clathrin Clathrin-mediated Endocytosis RALA_NP->clathrin caveolae Caveolae-mediated Endocytosis RALA_NP->caveolae endosome Endosome (Low pH) clathrin->endosome caveolae->endosome RALA_alpha RALA Conformational Change (α-helical) endosome->RALA_alpha membrane_disruption Endosomal Membrane Disruption RALA_alpha->membrane_disruption cargo_release Cargo Release to Cytoplasm membrane_disruption->cargo_release

Caption: RALA's cellular entry and endosomal escape mechanism.

References

A Comparative Guide to Validating Endosomal Escape of RALA Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective cytosolic delivery of therapeutic payloads is a critical hurdle in the development of nanoparticle-based drug delivery systems. For RALA nanoparticles, which are designed to facilitate endosomal escape through a pH-dependent mechanism, rigorous validation of this escape is paramount. This guide provides a comparative overview of key experimental methods to quantify the endosomal escape of RALA nanoparticles, contrasting them with alternative approaches and providing detailed experimental protocols and supporting data.

Quantitative Comparison of Endosomal Escape Assays

The selection of an appropriate assay for validating endosomal escape depends on the specific research question, available instrumentation, and the desired quantitative rigor. Below is a summary of common methods with their principles, advantages, and limitations.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Output
Galectin-8/9 Recruitment Assay The cytosolic protein Galectin-8 (or Galectin-9) binds to β-galactosides exposed on the inner leaflet of damaged endosomal membranes, appearing as fluorescent puncta.[1][2]Direct visualization of membrane rupture. High sensitivity and specificity. Amenable to high-throughput screening.[2][3]Requires generation of a stable cell line expressing a fluorescently tagged Galectin-8/9. Potential for false positives if nanoparticles themselves bind galectins.Percentage of cells with Galectin-8/9 puncta. Number and intensity of puncta per cell.[1]
Calcein Leakage Assay The membrane-impermeable fluorescent dye calcein is co-incubated with nanoparticles. Upon endosomal disruption, calcein leaks into the cytosol, changing from a punctate to a diffuse fluorescence pattern.Simple and widely accessible method. Does not require genetic modification of cells.Can be difficult to quantify accurately. Does not guarantee that the nanoparticle itself has escaped, only that the endosome has become permeable to a small molecule.Percentage of cells showing diffuse calcein fluorescence.
Split Luciferase/GFP Assays (e.g., SLEEQ) A component of a reporter protein (e.g., a small HiBiT tag of luciferase) is encapsulated in the nanoparticle. Upon endosomal escape, it combines with the other part of the reporter (e.g., LgBiT) present in the cytosol, reconstituting its activity.Highly sensitive and quantitative. Directly measures the cytosolic delivery of the nanoparticle's cargo.Requires a specially engineered cell line expressing a component of the reporter protein. The size of the reporter fragment may influence its escape efficiency compared to the actual cargo.Luminescence or fluorescence intensity, which can be correlated to the amount of escaped cargo.
Confocal Microscopy Co-localization Analysis Fluorescently labeled nanoparticles are tracked, and their co-localization with endosomal/lysosomal markers (e.g., LysoTracker, LAMP1) is quantified over time. A decrease in co-localization suggests escape.Provides direct visual evidence of nanoparticle trafficking. Can provide kinetic information.Quantification can be complex and prone to bias. Limited by the resolution of conventional microscopy.Pearson's or Manders' co-localization coefficients. Percentage of nanoparticles not co-localized with endosomal markers.

Performance Data: RALA Nanoparticles vs. Alternatives

Direct quantitative comparisons of the endosomal escape efficiency of RALA nanoparticles using methods like the Galectin-8 or SLEEQ assays are not extensively available in the provided search results. However, transfection efficiency, which is a downstream indicator of successful endosomal escape and cargo delivery, has been compared with commercially available reagents like Lipofectamine.

Delivery VehicleCell Line(s)Transfection EfficiencyCytotoxicityReference
RALA ZR-75-1 (human breast cancer)Lower than Lipofectamine® 2000 and Oligofectamine®Significantly lower; cells remained 98-100% viable
Lipofectamine® 2000 ZR-75-1Higher than RALASignificant; cells were only 65-78% viable
Oligofectamine® ZR-75-1Higher than RALASignificant; cells were only 65-78% viable
PEI-PGMA nanoparticles HEK293 (human embryonic kidney)Higher than Lipofectamine 2000™Low
Calcium Phosphate Nanoparticles HeLa (human cervical cancer)Lower than LipofectamineLower than Lipofectamine

Note: Transfection efficiency is an indirect measure of endosomal escape and is also influenced by cellular uptake and nuclear import (for DNA).

Experimental Protocols

Galectin-8/9 Recruitment Assay for Endosomal Disruption

This protocol is adapted from methodologies described for visualizing endosomal damage.

a. Materials:

  • HeLa or other suitable cells stably expressing a fluorescently tagged Galectin-8 or Galectin-9 (e.g., mCherry-Galectin-9).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • RALA nanoparticles encapsulating the therapeutic cargo.

  • Positive control for endosomal disruption (e.g., L-leucyl-L-leucine methyl ester (LLOMe) or a known endosomolytic agent).

  • Negative control (untreated cells or cells treated with non-endosomolytic nanoparticles).

  • Confocal microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

b. Procedure:

  • Seed the Galectin-8/9 expressing cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • The next day, replace the medium with fresh, pre-warmed medium.

  • Add the RALA nanoparticles to the cells at the desired concentration. Include positive and negative controls in separate wells.

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, and 24 hours) to observe the kinetics of endosomal escape.

  • At each time point, wash the cells with PBS and replace with fresh medium or a suitable imaging buffer.

  • Image the cells using a confocal microscope. Acquire images in the brightfield, DAPI (for nuclei, if stained), and the fluorescent channel for the Galectin-8/9 fusion protein.

  • Analyze the acquired images. Identify and count the number of cells exhibiting distinct fluorescent puncta of Galectin-8/9. The diffuse cytosolic fluorescence will redistribute to these puncta upon endosomal damage.

  • Quantify the number and intensity of puncta per cell for a more detailed analysis.

Calcein Leakage Assay

This protocol is a generalized procedure based on common practices for assessing endosomal permeability.

a. Materials:

  • Target cell line (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Calcein (self-quenching concentration, typically 50-100 mM).

  • RALA nanoparticles.

  • Positive control (e.g., a known membrane-disrupting agent).

  • Negative control (cells treated with calcein only).

  • Fluorescence microscope.

b. Procedure:

  • Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • The following day, pre-load the cells with calcein by incubating them in a medium containing a high concentration of calcein for a short period (e.g., 5-10 minutes at 37°C).

  • Wash the cells thoroughly with PBS to remove extracellular calcein. At this stage, the calcein should be sequestered within endosomes, showing a punctate fluorescence pattern.

  • Add the RALA nanoparticles to the cells in fresh, pre-warmed medium.

  • Incubate for the desired time period.

  • Observe the cells under a fluorescence microscope. Endosomal escape is indicated by a shift from a punctate to a diffuse, bright green fluorescence throughout the cytosol and nucleus.

  • Capture images and quantify the percentage of cells showing diffuse fluorescence.

Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol is based on the principles of the SLEEQ assay for quantifying cytosolic delivery.

a. Materials:

  • A cell line stably expressing the large fragment of a split luciferase (LgBiT).

  • The small, complementary fragment of the luciferase (HiBiT) conjugated to or encapsulated within the RALA nanoparticles.

  • Complete cell culture medium.

  • Luciferase substrate (e.g., furimazine).

  • Luminometer.

b. Procedure:

  • Seed the LgBiT-expressing cells in a white, opaque 96-well plate suitable for luminescence measurements. Allow the cells to adhere overnight.

  • Prepare serial dilutions of the RALA nanoparticles containing the HiBiT fragment.

  • Add the nanoparticles to the cells and incubate for the desired duration to allow for uptake and endosomal escape.

  • After incubation, wash the cells with PBS.

  • Lyse the cells according to the luciferase assay manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Immediately measure the luminescence using a plate-reading luminometer.

  • The luminescence signal is directly proportional to the amount of HiBiT that has escaped the endosomes and reconstituted the active luciferase enzyme in the cytosol.

Visualizing the Mechanisms and Workflows

RALA Nanoparticle Endosomal Escape Pathway

The proposed mechanism for RALA-mediated endosomal escape is the "proton sponge" effect. The RALA peptide is rich in arginine residues, which have a pKa in the endosomal pH range.

RALA_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.5) RALA_NP RALA Nanoparticle (Compacted) RALA_Protonated RALA Protonation (α-helical transition) RALA_NP->RALA_Protonated Endocytosis Proton_Influx Proton Influx RALA_Protonated->Proton_Influx Proton Sponge Effect Osmotic_Swelling Osmotic Swelling Proton_Influx->Osmotic_Swelling Membrane_Disruption Endosomal Membrane Disruption Osmotic_Swelling->Membrane_Disruption Cargo_Release Therapeutic Cargo Release Membrane_Disruption->Cargo_Release Cytosol Cytosol Gal8_Workflow cluster_outcome Possible Outcomes Start Seed Gal8-FP expressing cells Incubate_NP Incubate with RALA Nanoparticles Start->Incubate_NP Endocytosis Nanoparticle Endocytosis Incubate_NP->Endocytosis Escape Endosomal Escape (Membrane Damage) Endocytosis->Escape No_Escape No Endosomal Escape (Intact Endosome) Endocytosis->No_Escape Gal8_Recruitment Gal8-FP Recruitment to Damaged Endosome Escape->Gal8_Recruitment Diffuse_Signal Diffuse Cytosolic Gal8-FP Signal No_Escape->Diffuse_Signal Puncta_Formation Fluorescent Puncta Formation Gal8_Recruitment->Puncta_Formation Microscopy Confocal Microscopy and Image Analysis Puncta_Formation->Microscopy Diffuse_Signal->Microscopy Calcein_Workflow cluster_outcome Possible Outcomes Start Seed cells in imaging dish Load_Calcein Load cells with self-quenching Calcein Start->Load_Calcein Wash Wash to remove extracellular Calcein Load_Calcein->Wash Punctate_Fluorescence Observe Punctate Fluorescence (Endosomes) Wash->Punctate_Fluorescence Incubate_NP Incubate with RALA Nanoparticles Punctate_Fluorescence->Incubate_NP Escape Endosomal Escape (Membrane Permeabilization) Incubate_NP->Escape No_Escape No Endosomal Escape (Intact Endosome) Incubate_NP->No_Escape Calcein_Leakage Calcein leaks into cytosol Escape->Calcein_Leakage Punctate_Remains Punctate Fluorescence Remains No_Escape->Punctate_Remains Diffuse_Fluorescence Observe Diffuse Cytosolic Fluorescence Calcein_Leakage->Diffuse_Fluorescence Microscopy Fluorescence Microscopy and Quantification Diffuse_Fluorescence->Microscopy Punctate_Remains->Microscopy

References

RALA Peptide: A Comparative Analysis of a Promising Non-Viral Vector for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vector is paramount. An ideal vector must efficiently transport its nucleic acid cargo into target cells with minimal toxicity. In the landscape of non-viral vectors, the RALA peptide has emerged as a compelling candidate, demonstrating high transfection efficiency and favorable safety profiles. This guide provides a comprehensive comparison of RALA with other widely used non-viral vectors, supported by experimental data, to inform vector selection for research and therapeutic applications.

The this compound is a synthetic, cationic amphipathic peptide designed to overcome key barriers in gene delivery.[1] Its mechanism of action is rooted in its pH-responsive nature. RALA forms nanoparticles with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), through electrostatic interactions.[1] These nanoparticles are readily taken up by cells. Once inside the acidic environment of the endosome, RALA undergoes a conformational change, enhancing its alpha-helical structure. This change allows it to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm and preventing its degradation.[2] This targeted release mechanism contributes to its high efficiency and low cytotoxicity compared to vectors that exhibit broad pH activity.

Performance Benchmarks: RALA vs. Leading Non-Viral Vectors

The efficacy of a non-viral vector is typically assessed by its ability to transfect cells (transfection efficiency) and its impact on cell health (cytotoxicity). The following tables summarize quantitative data from various studies, comparing RALA to the widely used lipid-based reagent, Lipofectamine, and the polymer-based vector, polyethylenimine (PEI).

Transfection Efficiency

Transfection efficiency is a measure of the percentage of cells that successfully receive and express the delivered gene. As the data indicates, RALA's performance is highly competitive with, and in some cases superior to, established vectors.

VectorCell LineNucleic AcidTransfection Efficiency (%)Citation
RALA Mesenchymal Stem CellsCRISPR pDNA~45%
Lipofectamine 3000 Mesenchymal Stem CellsCRISPR pDNA~30%
PEI Mesenchymal Stem CellsCRISPR pDNA~15%
RALA (modified) HeLasiRNA~90%
Lipofectamine 2000 HeLasiRNA<90% (lower than modified RALA)
Lipofectamine 2000 HEK 293pmaxGFP98%
Lipofectamine Plus HEK 293pmaxGFP82%
PEI (25 kDa) A2780pGFP~8% (at low N/P ratio)
PEI (25 kDa) + 1.8 kDa PEI A2780pGFP~30%
Lipofectamine 2000 T47Dshort RNA95.6%
PAMAM G5 (dendrimer) T47Dshort RNA<20%
Cytotoxicity

A significant advantage of RALA is its low cytotoxicity. This is attributed to its biodegradable nature and pH-specific activity, which minimizes off-target membrane disruption.

VectorCell LineCell Viability (%)Citation
RALA Mesenchymal Stem Cells~90%
Lipofectamine 3000 Mesenchymal Stem Cells~60%
PEI Mesenchymal Stem Cells~40%
Lipofectamine 2000 HEK 29367%
Lipofectamine Plus HEK 29380%
PEI (25 kDa branched) A431IC50 = 37 µg/mL
PEI (25 kDa linear) A431IC50 = 74 µg/mL
Lipofectamine 2000 T47DDecreased significantly with higher concentrations
PAMAM G5 (dendrimer) T47DNo major cytotoxicity at N/P ratios of 10 and 20
Physicochemical Properties of RALA Nanoparticles

The size and surface charge of the vector-nucleic acid complex are critical parameters that influence cellular uptake and stability. RALA forms nanoparticles with characteristics well-suited for efficient gene delivery.

RALA ComplexN:P RatioParticle Size (nm)Zeta Potential (mV)Citation
RALA-pFKBPL 10< 100> +10
RALA-siFKBPL 10< 100> +10
RALA-pEGFP-1 Not specified~120~+25
FITC-RALA/Cy3-pDNA Not specified~120~+35

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed protocols for key experiments.

Standard Transfection Protocol for RALA
  • Cell Seeding: Plate cells in a 24-well plate at a density that will ensure 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the desired amount of plasmid DNA or siRNA in a serum-free medium.

    • In a separate tube, dilute the this compound in the same serum-free medium.

    • Combine the diluted nucleic acid and RALA solutions and incubate at room temperature for 20-30 minutes to allow for nanoparticle self-assembly. The optimal nitrogen-to-phosphate (N:P) ratio should be empirically determined but often ranges from 6:1 to 10:1.

  • Transfection: Add the RALA-nucleic acid complexes dropwise to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2). The medium can be replaced with fresh, complete medium after 4-6 hours.

  • Analysis: Assay for gene expression or knockdown and cell viability at 24-72 hours post-transfection.

Cytotoxicity Assessment (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and transfect with the different vectors as described above. Include untreated cells as a control.

  • Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), remove the medium.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.

Visualizing the Mechanisms of Non-Viral Gene Delivery

To further elucidate the processes involved, the following diagrams illustrate the general workflow for evaluating non-viral vectors and the key cellular pathways they navigate.

G cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis P1 Nucleic Acid (pDNA, siRNA) P3 Complex Formation (Nanoparticle Self-Assembly) P1->P3 P2 Non-Viral Vector (e.g., RALA) P2->P3 T2 Addition of Complexes to Cells P3->T2 T1 Cell Seeding T1->T2 A1 Incubation (24-72 hours) T2->A1 A2 Transfection Efficiency (e.g., Flow Cytometry, Reporter Gene Assay) A1->A2 A3 Cytotoxicity Assay (e.g., MTT, LDH) A1->A3

Experimental Workflow for Non-Viral Vector Evaluation

G NP Vector/Nucleic Acid Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Cellular Uptake Cell Cell Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated for RALA) Endosome->Escape 2. pH drop Cytoplasm Cytoplasm Escape->Cytoplasm Cargo_siRNA siRNA Cargo -> RNAi Pathway Cytoplasm->Cargo_siRNA Cargo_pDNA pDNA Cargo Cytoplasm->Cargo_pDNA Nucleus Nucleus Cargo_pDNA->Nucleus 3. Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Intracellular Pathway of Non-Viral Gene Delivery

Conclusion

The this compound presents a robust and versatile platform for non-viral gene delivery. Its high transfection efficiency, coupled with low cytotoxicity, positions it as a strong alternative to established vectors like Lipofectamine and PEI. The ability of RALA to efficiently deliver both DNA and RNA further enhances its utility in a wide range of research and therapeutic contexts. As the field of gene therapy continues to advance, vectors like RALA, which are designed with a fundamental understanding of cellular barriers, will be instrumental in the development of safe and effective genetic medicines.

References

RALA Peptide: A Superior Alternative for Gene Delivery Compared to Commercial Transfection Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and non-toxic gene delivery methods, the RALA peptide presents a compelling alternative to traditional commercial transfection kits. This guide provides an objective comparison of the this compound's performance against widely used commercial reagents, supported by experimental data, detailed protocols, and clear visualizations of the underlying mechanisms.

The this compound is a cationic amphipathic peptide designed for the efficient delivery of nucleic acids into cells.[1][2][3] Its unique pH-responsive mechanism allows for effective endosomal escape, a critical step for successful transfection, while maintaining high cell viability—a significant advantage over many commercially available transfection reagents known for their cytotoxicity.[1][2]

Performance Benchmarking: RALA vs. Commercial Kits

Experimental evidence consistently demonstrates RALA's superiority in terms of both transfection efficiency and cell viability when compared to popular commercial kits such as Lipofectamine 3000, Lipofectamine 2000, and PEI.

Quantitative Data Summary

The following tables summarize the key performance indicators of RALA in comparison to other transfection reagents.

Table 1: Transfection Efficiency (Percentage of GFP+ Cells)

Transfection ReagentpDNA Transfection Rate (%)Reference
RALA ~60%
Lipofectamine 3000~40%
PEI~20%

Table 2: Cell Viability (Percentage of Non-Transfected Control)

Transfection ReagentCell Viability (%)Reference
RALA ~98-100%
Lipofectamine 3000~60%
Lipofectamine 2000~65-78%
PEI~40%

Table 3: siRNA-mediated Gene Silencing

Transfection ReagentSilencing Rate (%)Reference
Alkylated RALA derivative (GA) > Lipofectamine 2000
Lipofectamine 2000Not specified

Mechanism of Action: The RALA Advantage

RALA's efficacy stems from its ability to form nanoparticles with nucleic acids through electrostatic interactions. These nanoparticles are internalized by cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the this compound, enhancing its α-helical structure. This change allows the peptide to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm, a crucial step for gene expression or gene silencing.

RALA_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell RALA_NA RALA/Nucleic Acid Nanoparticle Endocytosis Endocytosis RALA_NA->Endocytosis 1. Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome 2. Formation Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape (RALA conformational change) Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus 4. Nuclear Import (pDNA)

Caption: Mechanism of RALA-mediated nucleic acid delivery.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for plasmid DNA and siRNA transfection using the this compound.

RALA-pDNA Nanoparticle Formulation and Transfection
  • Peptide Reconstitution: Dissolve lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

  • Complex Formation:

    • For a single well of a 24-well plate, dilute 1 µg of plasmid DNA in 50 µL of 150 mM NaCl.

    • In a separate tube, dilute the appropriate amount of this compound in 50 µL of 150 mM NaCl to achieve the desired N:P ratio (Nitrogen to Phosphate ratio, typically starting from 3:1).

    • Add the RALA solution to the DNA solution and mix immediately by gentle vortexing.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for nanoparticle formation.

  • Transfection:

    • Add the 100 µL of RALA/pDNA nanoparticle solution dropwise to cells cultured in a 24-well plate containing 1 mL of complete medium.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours before analyzing for gene expression.

RALA-siRNA Nanoparticle Formulation and Transfection
  • Peptide Reconstitution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.

  • Complex Formation:

    • For a single well of a 24-well plate, dilute the desired amount of siRNA (e.g., 50 nM final concentration) in 50 µL of 150 mM NaCl.

    • In a separate tube, dilute the this compound in 50 µL of 150 mM NaCl to achieve the desired N:P ratio (typically starting from 4:1).

    • Add the RALA solution to the siRNA solution and mix immediately.

    • Incubate for 15-30 minutes at room temperature.

  • Transfection:

    • Add the 100 µL of RALA/siRNA complexes to the cells in 1 mL of complete medium.

    • Incubate for 48-72 hours before assessing gene knockdown.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Reconstitute Reconstitute RALA and Nucleic Acid Dilute Dilute RALA and Nucleic Acid Separately Reconstitute->Dilute Mix Mix to Form Nanoparticles Dilute->Mix Incubate Incubate at RT Mix->Incubate Add_to_Cells Add Nanoparticles to Cells Incubate->Add_to_Cells Incubate_Cells Incubate Cells (24-72h) Add_to_Cells->Incubate_Cells Analyze Analyze Gene Expression (e.g., qPCR, Western Blot, Flow Cytometry) Incubate_Cells->Analyze

Caption: General experimental workflow for RALA transfection.

Comparative Logic: Why Choose RALA?

The decision to use a particular transfection reagent often involves a trade-off between efficiency and toxicity. RALA effectively mitigates this issue, offering a solution that is both highly efficient and minimally cytotoxic.

RALA_Comparison cluster_attributes Key Attributes RALA This compound Efficiency High Transfection Efficiency RALA->Efficiency Viability High Cell Viability RALA->Viability Toxicity Low Cytotoxicity RALA->Toxicity Commercial Commercial Kits (e.g., Lipofectamine, PEI) Commercial->Efficiency Commercial->Viability Often Lower Commercial->Toxicity Often Higher

Caption: Logical comparison of RALA and commercial kits.

References

Safety Operating Guide

Personal protective equipment for handling RALA peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as RALA peptide is of utmost importance. This guide provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a suitable respirator or dust mask.[1][2][3]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields to protect against splashes, and a lab coat.[2]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder or Liquid) Chemical-resistant gloves, chemical safety goggles, impervious clothing, and a suitable respirator.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal of this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Lyophilized this compound should be stored in a freezer at or below -20°C.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Reconstitution and Handling:

  • Handle the peptide in a well-ventilated area.

  • To reconstitute, use a sterile, appropriate solvent. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.

  • After handling, thoroughly wash hands with soap and water.

Engineering Controls:

  • Ensure adequate ventilation in the laboratory.

  • A readily accessible safety shower and eye wash station should be available.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

Spill Response:

  • Small Spills:

    • Wear appropriate PPE.

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite.

    • For powder spills, carefully sweep up the material and place it in a closed container for disposal.

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.

  • Large Spills:

    • Evacuate personnel to a safe area.

    • Ensure the area is well-ventilated.

    • Wear full protective equipment, including a respirator.

    • Contain the spill to prevent it from entering drains or water courses.

    • Follow the cleanup procedures for small spills.

Waste Disposal:

  • Unused Peptide: Dispose of unused or expired this compound as chemical waste in accordance with federal, state, and local environmental control regulations.

  • Contaminated Materials: All materials that have come into contact with the this compound, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected for chemical waste disposal, following local regulations.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Identify Task: Weighing, Reconstituting, Cell Culture, Spill Cleanup start->task risk Assess Risk: Splash, Aerosol, Large Volume task->risk eye Eye Protection: Safety Glasses, Goggles, Face Shield risk->eye Splash/Aerosol Risk hand Hand Protection: Nitrile Gloves risk->hand All Tasks body Body Protection: Lab Coat, Impervious Clothing risk->body All Tasks resp Respiratory Protection: Dust Mask, Respirator risk->resp Aerosol/Powder Risk proceed Proceed with Task Safely eye->proceed hand->proceed body->proceed resp->proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.